4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Description
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Properties
IUPAC Name |
4-methyl-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-4(5(7)8)2-10-6(3)9/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUISPWOIMGQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(COC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396770 | |
| Record name | 4-Methyl-5-oxooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89533-85-7 | |
| Record name | 4-Methyl-5-oxooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic Acid: A Comprehensive Technical Guide
Foreword: Navigating the Synthesis of a Key Chiral Building Block
Welcome to an in-depth exploration of the synthesis of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid. This molecule, a substituted γ-butyrolactone, represents a significant chiral building block in the development of novel therapeutics and complex organic molecules. Its stereochemistry and functional group array make it an attractive starting material for the synthesis of natural products and pharmacologically active compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing a detailed, scientifically-grounded overview of the synthetic strategies for this target molecule. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Introduction to this compound
This compound, with the CAS number 89533-85-7, is a derivative of γ-butyrolactone, a common motif in a vast array of natural products.[1] The presence of a carboxylic acid at the 3-position and a methyl group at the 4-position introduces two stereocenters, leading to the possibility of four stereoisomers. The biological activity of such molecules is often highly dependent on their stereochemistry, making stereoselective synthesis a critical aspect of their preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H8O4 | PubChem CID 3812488[1] |
| Molecular Weight | 144.12 g/mol | PubChem CID 3812488[1] |
| IUPAC Name | 4-methyl-5-oxooxolane-3-carboxylic acid | PubChem CID 3812488[1] |
| CAS Number | 89533-85-7 | PubChem CID 3812488[1] |
Strategic Approaches to the γ-Butyrolactone Core
The synthesis of substituted γ-butyrolactones, often referred to as paraconic acids, is a well-explored area of organic chemistry.[2][3] Key strategies often involve the cyclization of substituted succinic acid derivatives or conjugate addition reactions to α,β-unsaturated dicarboxylic acids and their derivatives.
The Chemoenzymatic Approach: A Powerful Strategy for Enantiopurity
A highly effective method for obtaining enantiomerically pure this compound and its esters involves a chemoenzymatic approach.[4][5] This strategy combines classical organic synthesis to create a racemic mixture of the target molecule or a close precursor, followed by an enzymatic resolution to separate the enantiomers.
The general workflow for this approach can be visualized as follows:
Caption: Chemoenzymatic synthesis workflow.
This method is particularly advantageous as it often provides access to both enantiomers of the target molecule with high optical purity.
Detailed Synthetic Protocols
Synthesis of Racemic Diethyl 2-methyl-3-carboxysuccinate
This protocol outlines a potential first step towards the target molecule, involving a Michael-type addition to diethyl citraconate.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethyl citraconate (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Nucleophile Preparation: In a separate flask, prepare a solution of a suitable nucleophile, such as the enolate of diethyl malonate. This can be generated by treating diethyl malonate with a strong base like sodium hydride in anhydrous THF.
-
Conjugate Addition: Cool the solution of diethyl citraconate to 0 °C under a nitrogen atmosphere. Add the prepared nucleophile solution dropwise to the flask over a period of 30 minutes.[6][7][8][9]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, racemic diethyl 2-methyl-3-carboxysuccinate, can be purified by column chromatography on silica gel.
Lactonization to form Racemic Ethyl 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylate
The resulting substituted succinate derivative can then be cyclized to form the desired γ-butyrolactone ring.
Experimental Protocol:
-
Reduction and Cyclization: The purified diethyl 2-methyl-3-carboxysuccinate (1 equivalent) is dissolved in ethanol. Sodium borohydride (NaBH4) (2-3 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC.
-
Acidification: After the reduction is complete, the reaction is carefully acidified with dilute hydrochloric acid to facilitate the in-situ lactonization.[10]
-
Work-up and Purification: The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ethyl 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylate is then purified by column chromatography.
Enzymatic Resolution and Hydrolysis
The racemic ester can be resolved using a lipase-catalyzed hydrolysis.
Experimental Protocol:
-
Enzymatic Reaction: The racemic ethyl 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylate is suspended in a phosphate buffer solution (pH 7.0). A lipase, such as Candida antarctica lipase B (CAL-B), is added, and the mixture is stirred at a controlled temperature (e.g., 30 °C).
-
Monitoring: The progress of the enzymatic resolution is monitored by chiral high-performance liquid chromatography (HPLC).
-
Separation: Once approximately 50% conversion is reached, the reaction is stopped. The unreacted enantiomer of the ester is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the enantiomerically pure carboxylic acid salt, is then acidified and extracted to yield one enantiomer of this compound.
-
Hydrolysis of the Remaining Ester: The recovered, unreacted ester enantiomer can be hydrolyzed under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) followed by acidification to yield the other enantiomer of the target carboxylic acid.
Mechanistic Insights: The Rationale Behind the Synthetic Design
The proposed synthetic route relies on fundamental principles of organic chemistry.
Caption: Key mechanistic steps in the synthesis.
The key step, the Michael or conjugate addition, is a powerful C-C bond-forming reaction.[6][7][8][9] The electron-withdrawing nature of the two carboxyl groups in the citraconic acid derivative polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by a soft nucleophile. The subsequent reduction and acid-catalyzed lactonization are standard transformations to form the γ-butyrolactone ring from a 1,4-dicarbonyl precursor.[11]
Conclusion and Future Outlook
The synthesis of this compound presents an interesting challenge in stereoselective synthesis. The chemoenzymatic approach stands out as a robust method for obtaining enantiomerically pure forms of this valuable building block. Future research in this area may focus on the development of asymmetric conjugate addition reactions to citraconic acid derivatives, which could provide a more direct and atom-economical route to the enantiopure target molecule. Further exploration of different enzyme systems for the resolution step could also lead to improved efficiency and selectivity. This guide provides a solid foundation for researchers to embark on the synthesis and application of this important chiral molecule.
References
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Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. National Institutes of Health. [Link]
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Stereodivergent Synthesis of Chiral Paraconic Acids via Dynamic Kinetic Resolution of 3-Acylsuccinimides. PubMed. [Link]
-
Enantioselective Synthesis of Paraconic Acids. Sci-Hub. [Link]
-
Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. PubMed. [Link]
-
γ-Butyrolactone (GBL)from succinic acid. ResearchGate. [Link]
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Nucleophilic conjugate addition. Wikipedia. [Link]
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Hydrogenation of succinic acid to γ-butyrolactone (GBL) over palladium catalyst supported on alumina xerogel: Effect of acid density of the catalyst. ResearchGate. [Link]
-
Hydrogenation of succinic acid to γ-butyrolactone (GBL) over ruthenium catalyst supported on surfactant-templated mesoporous carbon. ResearchGate. [Link]
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19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. LibreTexts Chemistry. [Link]
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Some members of paraconic acids. ResearchGate. [Link]
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GBL via Succinic Acid. The Hive. [Link]
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Chemoenzymatic synthesis of optically active 4-methyl-tetrahydro-5-oxo-2-furancarboxylic acids and esters. LookChem. [Link]
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This compound. PubChem. [Link]
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19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. LibreTexts Chemistry. [Link]
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Conjugate Addition Reactions. LibreTexts Chemistry. [Link]
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20.7 Conjugate addition. Lumen Learning. [Link]
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Chemoenzymatic Synthesis of Optically Active 4-Methyl-tetrahydro-5-oxo-2-furancarboxylic Acids and Esters. ResearchGate. [Link]
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mesaconic acid. Organic Syntheses. [Link]
- Process for the manufacture of 3-oxo-tetrahydrofuran.
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Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Florida Atlantic University. [Link]
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Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
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Sustainable biocatalytic synthesis of substituted muconic acids. Royal Society of Chemistry. [Link]
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- 3. Stereodivergent Synthesis of Chiral Paraconic Acids via Dynamic Kinetic Resolution of 3-Acylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis of optically active 4-methyl-tetrahydro-5-oxo-2-furancarboxylic acids and esters-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
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- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid, a heterocyclic compound with potential significance in medicinal chemistry and organic synthesis. While this molecule is structurally intriguing, it is noteworthy that detailed experimental protocols for its synthesis and specific biological applications are not extensively documented in publicly accessible literature. This guide, therefore, consolidates the available information and provides expert insights into its potential, based on the well-established chemistry of the γ-butyrolactone and carboxylic acid functional groups.
Nomenclature and Structural Elucidation
The precise identification and structural understanding of a molecule are fundamental to any scientific investigation. This section details the systematic naming and structural features of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid.
IUPAC Name and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-methyl-5-oxooxolane-3-carboxylic acid .[1] The term "oxolane" denotes the saturated five-membered ring containing an oxygen atom, also known as tetrahydrofuran.
Common synonyms for this compound include:
-
4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid[1]
-
4-methyl-5-oxotetrahydro-3-furancarboxylic acid[1]
-
4-methyl-5-oxotetrahydrofuran-3-carboxylic acid[1]
Chemical Structure
The molecular structure consists of a central tetrahydrofuran ring, which is a five-membered saturated heterocycle containing one oxygen atom. Key functional groups are attached to this scaffold:
-
A methyl group at the 4th position.
-
A carbonyl group at the 5th position, forming a lactone (a cyclic ester), specifically a γ-butyrolactone.
-
A carboxylic acid group at the 3rd position.
The presence of two stereocenters at positions 3 and 4 implies the possibility of four stereoisomers.
Figure 1: 2D Chemical Structure of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for predicting its behavior in various chemical and biological systems. The following table summarizes the key computed properties of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | PubChem[1] |
| Molecular Weight | 144.12 g/mol | PubChem[1] |
| CAS Number | 89533-85-7 | PubChem[1] |
| XLogP3 | -0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 63.6 Ų | PubChem[1] |
Synthesis and Characterization: A Proposed Workflow
Proposed Synthesis Protocol
A potential synthetic approach could involve a Michael addition of a methyl-containing nucleophile to a suitable precursor, followed by cyclization and hydrolysis.
Step-by-Step Methodology:
-
Starting Material Selection: A suitable starting material would be a commercially available α,β-unsaturated ester, such as diethyl maleate.
-
Michael Addition: Reaction of diethyl maleate with a methyl-containing Gilman reagent (lithium dimethylcuprate) would introduce the methyl group at the β-position.
-
Cyclization/Lactonization: Subsequent treatment with a strong acid would catalyze the cyclization of the resulting diester to form the γ-lactone ring.
-
Hydrolysis: Selective hydrolysis of the remaining ester group under basic conditions, followed by acidification, would yield the final carboxylic acid product.
Causality Behind Experimental Choices:
-
Gilman Reagents: These are chosen for their ability to perform 1,4-conjugate additions to α,β-unsaturated carbonyl compounds with high efficiency and selectivity.
-
Acid-Catalyzed Cyclization: This is a standard and effective method for the formation of lactones from γ-hydroxy esters or related precursors.
-
Selective Hydrolysis: Careful control of reaction conditions (e.g., temperature, stoichiometry of the base) would be necessary to selectively hydrolyze one ester group in the presence of the lactone.
Figure 2: Proposed Synthetic Workflow for 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid.
Proposed Characterization Methods
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques. While specific experimental data is not available, the following table outlines the expected characterization data.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, the protons on the tetrahydrofuran ring, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. |
| ¹³C NMR | Resonances for the carbonyl carbons of the lactone and carboxylic acid, the carbons of the tetrahydrofuran ring, and the methyl carbon. |
| FT-IR | Characteristic absorption bands for the C=O stretch of the lactone and carboxylic acid, the O-H stretch of the carboxylic acid, and C-H stretches of the alkyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (144.12 g/mol ), along with characteristic fragmentation patterns. |
| HPLC | A single major peak indicating the purity of the compound. |
Potential Applications in Drug Discovery and Development
The structural motifs present in 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid suggest several potential applications in medicinal chemistry.
As a Bioisostere for Carboxylic Acids
The carboxylic acid group is a common feature in many drugs but can sometimes lead to poor pharmacokinetic properties. The tetrahydrofuran lactone ring in this molecule could serve as a bioisostere for a second carboxylic acid group, potentially improving membrane permeability and metabolic stability.
As a Scaffold for Novel Therapeutics
The tetrahydrofuran ring is a privileged scaffold found in numerous natural products with diverse biological activities. This molecule could serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications.
Analogy to Fatty Acid Synthase (FASN) Inhibitors
A structurally related compound, 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), is a known inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancer cells.[2][3] This suggests that 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its derivatives could be investigated for similar inhibitory activity against FASN, representing a potential avenue for anticancer drug discovery.
Figure 3: Potential Applications of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid.
Conclusion and Future Directions
4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid is a compound with a well-defined structure and interesting, albeit largely unexplored, potential. The presence of a γ-butyrolactone ring fused with a carboxylic acid moiety on a tetrahydrofuran scaffold makes it an attractive target for further investigation.
Future research should focus on:
-
Developing and optimizing a reliable synthetic route to produce the compound in sufficient quantities for further study.
-
Performing detailed spectroscopic and analytical characterization to confirm its structure and purity.
-
Screening the compound for biological activity, particularly as an inhibitor of FASN and other relevant cancer targets.
-
Utilizing it as a building block for the synthesis of novel, more complex molecules with potential therapeutic value.
The insights provided in this guide serve as a foundation for researchers and drug development professionals to embark on the exploration of this promising, yet understudied, chemical entity.
References
-
PubChem. (n.d.). 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, C., et al. (2014). 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function. Journal of Biological Chemistry, 289(24), 17184–17194. [Link]
-
PubMed. (2014). 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. National Library of Medicine. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- 3. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid, a substituted γ-butyrolactone of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the compound's characteristics. The guide details its structural features, physicochemical parameters, and reactivity profile, supported by experimental protocols and data interpretation. All information is grounded in authoritative references to ensure scientific integrity and to empower researchers in their experimental design and application of this versatile molecule.
Introduction: The Significance of Substituted γ-Butyrolactones
The γ-butyrolactone scaffold is a privileged structural motif found in a vast array of natural products, contributing to up to 10% of all known natural compounds.[1] These five-membered cyclic esters are not merely passive structural elements; they often impart significant biological activity, including antibacterial, antiviral, anti-inflammatory, and antitumor effects.[2] The inherent reactivity and stereochemical complexity of substituted γ-butyrolactones make them valuable chiral building blocks and pharmacophores in drug discovery. This compound, with its carboxylic acid functionality and a methyl-substituted lactone ring, presents a unique combination of features that influence its chemical behavior and potential applications. This guide aims to elucidate these properties to facilitate its use in research and development.
Molecular Structure and Identification
A thorough understanding of a molecule's properties begins with its precise chemical identity.
Nomenclature and Identifiers
-
Systematic IUPAC Name: 4-methyl-5-oxooxolane-3-carboxylic acid[3]
-
Common Name: this compound[3]
-
CAS Number: 89533-85-7[3]
-
Molecular Formula: C₆H₈O₄[3]
-
Molecular Weight: 144.12 g/mol [3]
The structure consists of a five-membered tetrahydrofuran ring containing a ketone at the 5-position (a γ-lactone) and substituted with a methyl group at the 4-position and a carboxylic acid at the 3-position.
Diagram: Chemical Structure of this compound
Caption: 2D structure of this compound.
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and in vivo disposition.
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 144.12 g/mol | PubChem CID: 3812488[3] |
| Molecular Formula | C₆H₈O₄ | PubChem CID: 3812488[3] |
| XLogP3 | -0.1 | PubChem CID: 3812488[3] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 3812488[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 3812488[3] |
| Rotatable Bond Count | 1 | PubChem CID: 3812488[3] |
| Exact Mass | 144.04225873 Da | PubChem CID: 3812488[3] |
| Topological Polar Surface Area | 63.6 Ų | PubChem CID: 3812488[3] |
Experimental Protocols for Physical Property Determination
The melting point provides a quick assessment of purity.
Methodology:
-
A small, dry sample of crystalline this compound is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C/min).
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded. A sharp melting range indicates high purity.
Understanding solubility is crucial for solvent selection in synthesis, purification, and formulation.
Methodology:
-
A known amount of the compound (e.g., 1 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a vial.
-
The mixture is vortexed or sonicated at a controlled temperature (e.g., 25 °C).
-
Visual observation determines if the compound has fully dissolved.
-
This is repeated with increasing amounts of the compound to determine the approximate solubility. A range of solvents (e.g., water, ethanol, DMSO, dichloromethane) should be tested.
Diagram: Workflow for Solubility Assessment
Caption: A streamlined workflow for determining the approximate solubility of a compound.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its lactone and carboxylic acid functionalities.
Acidity and pKa
The carboxylic acid group is the primary acidic proton. The pKa of a carboxylic acid is a measure of its strength in solution.[4] For most simple carboxylic acids, the pKa is in the range of 4-5.[5]
Experimental Determination of pKa:
Potentiometric titration is a standard method for pKa determination.
Methodology:
-
A solution of the compound in water or a water/co-solvent mixture is prepared.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
The pH is recorded after each addition.
-
A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa.
Alternatively, computational methods using Density Functional Theory (DFT) can provide an estimate of the pKa.[6]
Reactivity of the γ-Butyrolactone Ring
The γ-lactone ring, while generally stable, is susceptible to nucleophilic attack, leading to ring-opening.[2][7] The reactivity is influenced by the substituents on the ring.
Hydrolysis: Under acidic or basic conditions, the lactone can be hydrolyzed to the corresponding γ-hydroxy carboxylic acid. The hydrolysis of γ-butyrolactone itself has been studied, and it is known to be a reversible process.[7]
Aminolysis: Reaction with amines can open the lactone ring to form γ-hydroxy amides, a common strategy in the synthesis of more complex molecules.
Reduction: Strong reducing agents like lithium aluminum hydride can reduce both the lactone and the carboxylic acid to the corresponding diol.
Spectral Properties
Spectroscopic data is essential for structural confirmation and purity analysis. While specific spectra for this compound are not widely published, typical spectral features can be predicted.
Expected Spectral Data:
| Technique | Key Expected Features |
| ¹H NMR | - Signal for the carboxylic acid proton (broad singlet, ~10-13 ppm).- Signals for the protons on the lactone ring (complex multiplets).- Signal for the methyl group (doublet). |
| ¹³C NMR | - Signals for the carbonyl carbons of the lactone and carboxylic acid (~170-180 ppm).- Signals for the carbons of the tetrahydrofuran ring and the methyl group. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the lactone (~1770 cm⁻¹).- C=O stretch from the carboxylic acid (~1710 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight. |
Diagram: Logic for Spectroscopic Structure Elucidation
Caption: The interplay of different spectroscopic techniques for structural verification.
Synthesis and Applications
While a detailed synthetic guide is beyond the scope of this document, it is worth noting that substituted γ-butyrolactones can be synthesized through various routes, including the alkylation of enolates followed by lactonization.[8] The presence of both a lactone and a carboxylic acid makes this compound a versatile intermediate for the synthesis of more complex molecules, potentially as a precursor for novel drug candidates. The γ-butyrolactone motif is a key feature in many biologically active compounds, and the ability to functionalize the carboxylic acid group opens up possibilities for creating libraries of derivatives for screening.[1]
Conclusion
This compound is a molecule with a rich chemical character defined by its bifunctional nature. Its physical properties, particularly its polarity and hydrogen bonding capabilities, will govern its behavior in both chemical and biological systems. The reactivity of the lactone ring and the acidity of the carboxylic acid provide dual handles for synthetic modification. This guide has provided a foundational understanding of these properties, grounded in established chemical principles and experimental methodologies, to aid researchers in harnessing the potential of this valuable chemical entity.
References
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An In-Depth Technical Guide to 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic Acid (CAS 89533-85-7)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid (CAS 89533-85-7), a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document synthesizes available physicochemical data and contextualizes the compound within the broader landscape of substituted furanones, offering insights into its structure, properties, and potential avenues for research and application.
Introduction and Molecular Overview
4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 89533-85-7, is a derivative of γ-butyrolactone.[1] Its structure features a five-membered tetrahydrofuran ring containing a ketone group at the 5-position, a methyl group at the 4-position, and a carboxylic acid moiety at the 3-position. This arrangement of functional groups, including a chiral center at the 4-position, suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery where stereochemistry and diverse functionalities are crucial.
The tetrahydrofuran ring is a prevalent scaffold in a wide array of natural products and biologically active compounds, known to contribute to a diverse range of biological activities.[2][3] The presence of both a carboxylic acid and a lactone in the target molecule provides multiple points for chemical modification, making it an attractive starting material for the generation of compound libraries for biological screening.
Physicochemical Properties
A summary of the key computed physicochemical properties of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid is presented in the table below. These properties are essential for predicting its behavior in various chemical and biological systems, including solubility, permeability, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | PubChem[1] |
| Molecular Weight | 144.12 g/mol | PubChem[1] |
| IUPAC Name | 4-methyl-5-oxooxolane-3-carboxylic acid | PubChem[1] |
| CAS Number | 89533-85-7 | PubChem[1] |
| XLogP3 | -0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Characterization
General Synthetic Strategies for Substituted Furanones
A plausible synthetic approach could involve a Michael addition of a suitable nucleophile to an α,β-unsaturated ester, followed by an intramolecular Dieckmann condensation or a similar cyclization to form the furanone ring. Subsequent functional group manipulations would then yield the target carboxylic acid.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of the target molecule.
Spectroscopic Characterization
Experimental spectroscopic data for 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid is not widely published. However, based on its structure, the following characteristic spectroscopic features can be predicted:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak between 1700-1760 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid, and another strong absorption around 1750-1780 cm⁻¹ would correspond to the C=O stretching of the γ-lactone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would likely show a doublet for the methyl group protons, multiplets for the protons on the tetrahydrofuran ring, and a broad singlet for the carboxylic acid proton. The specific chemical shifts and coupling constants would be dependent on the stereochemistry of the molecule.
-
¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the carboxylic acid and the lactone, the carbon bearing the methyl group, and the other carbons of the tetrahydrofuran ring.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (144.12 g/mol ). Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the tetrahydrofuran ring.
Potential Applications in Drug Development and Research
While specific biological activities of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid have not been extensively reported, its structural motifs are present in molecules with known biological relevance. For instance, various substituted furanone derivatives have been investigated for their potential as inhibitors of fatty acid synthase (FASN), an enzyme overexpressed in many cancer cells.[2][7][8] One such inhibitor, C75, is a 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid.[2][7][8]
The carboxylic acid moiety of the target molecule makes it a potential bioisostere for other functional groups in drug design, which can be a strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Given its functionalities, this compound could serve as a valuable starting point for the synthesis of novel chemical entities for screening in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
Safety and Handling
Specific toxicity data for 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid is not available. As a general precaution when handling laboratory chemicals, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area, such as a chemical fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid represents a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive body of experimental data for this specific molecule is currently lacking in publicly accessible literature, its structural features suggest avenues for the development of novel compounds with potential biological activities. Further research into the stereoselective synthesis, detailed spectroscopic characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and other scientific disciplines. The development of a robust synthetic route would be the first critical step in enabling such investigations.
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biological activity of furan-based carboxylic acids
An In-depth Technical Guide to the Biological Activity of Furan-Based Carboxylic Acids
Authored by: Gemini, Senior Application Scientist
Abstract
The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Its derivatives, particularly furan-based carboxylic acids, have garnered significant attention due to their wide spectrum of pharmacological activities.[2][3] This technical guide provides a comprehensive overview of the biological activities of furan-based carboxylic acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile class of compounds.
Introduction: The Furan Carboxylic Acid Scaffold
Furan-based carboxylic acids are organic compounds characterized by a furan ring substituted with at least one carboxylic acid group. The first furan derivative to be described was 2-furoic acid in 1780.[3] The unique electronic and steric properties of the furan ring, combined with the reactivity of the carboxylic acid moiety, contribute to the diverse biological activities observed in these molecules.[1] The furan ring can act as a bioisostere for other aromatic systems, such as phenyl rings, offering advantages in terms of metabolic stability and drug-receptor interactions.[1] Slight modifications to the substitution pattern on the furan ring can lead to significant changes in biological activity, making this scaffold a fertile ground for drug discovery.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Furan-based compounds have emerged as promising candidates in the development of novel anticancer agents.[4] Their mechanisms of action are varied and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Mechanisms of Anticancer Action
Several furan-based carboxylic acid derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. For instance, a pyridine carbohydrazide and an N-phenyl triazinone derivative of furan displayed significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM, respectively.[4][5] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[4] Another example is a silver(I) complex of furan-2-carboxylate, which showed considerable anticancer activity against Jurkat cell lines with an IC50 value of 8.00 μM, comparable to the established anticancer drug cisplatin.[4]
The natural product Glanvillic acid A, a furan-containing carboxylic acid, has also shown potential as an anti-cancer agent, with preliminary studies suggesting it may induce apoptosis and inhibit cell proliferation.[6] While its precise mechanism is still under investigation, it is thought to potentially influence calcium signaling pathways in cancer cells.[6]
Signaling Pathway: Proposed Anticancer Mechanisms of Furan-Based Carboxylic Acids
Caption: Proposed mechanisms of anticancer activity for furan-based carboxylic acids.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of furan-based carboxylic acids is highly dependent on the nature and position of substituents on the furan ring.[4]
| Compound Type | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Pyridine carbohydrazide derivative | MCF-7 | 4.06 | Presence of pyridine and carbohydrazide moieties | [4] |
| N-phenyl triazinone derivative | MCF-7 | 2.96 | N-phenyl triazinone substituent | [4] |
| Silver(I) furan-2-carboxylate | Jurkat | 8.00 | Metal complex formation | [4] |
| Bis-2(5H)-furanone derivative | C6 glioma | 12.1 | Bis-furanone structure | [4] |
| N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | 58 human tumor cell lines | <10 (GI50) | Benzofuran scaffold with a substituted thiazole | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the cytotoxic effects of furan-based carboxylic acids on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.[7]
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the furan-based carboxylic acid derivatives in a suitable solvent like DMSO.[4] Serially dilute the compounds to the desired concentrations and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Furan-based carboxylic acids have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[8][9]
Mechanisms of Antimicrobial Action
The antimicrobial properties of these compounds are often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against the yeast-like fungus Candida albicans and also suppress the growth of Escherichia coli and Staphylococcus aureus.[8] Naturally occurring furan-carboxylic acids isolated from Penicillium species have exhibited potent inhibitory activities against E. coli, S. aureus, and C. albicans, with MIC values ranging from 0.9 to 7.0 µg/mL.[9][10]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of furan-based carboxylic acids is influenced by their structural features.
| Compound/Derivative | Target Microorganism(s) | MIC (µg/mL) | Key Structural Features | Reference |
| Natural furancarboxylic acids (from Penicillium sp.) | E. coli, S. aureus, C. albicans | 0.9 - 7.0 | Thiophene moiety present in some derivatives | [9][10] |
| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | C. albicans | 64 | Hydroarylation of the carbon-carbon double bond | [8] |
| 3-(Furan-2-yl)propanoic acid | C. albicans, S. aureus, E. coli | Not specified | Simple furan-2-yl propanoic acid scaffold | [4] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus, B. cereus | 500 | Hydroxymethyl and methyl ester groups | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.[8]
Methodology:
-
Preparation of Compounds: Prepare stock solutions of the furan-based carboxylic acids in a suitable solvent like DMSO.[8]
-
Microorganism Culture: Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium to the logarithmic growth phase.[4]
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the culture medium.[8]
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain furan-based carboxylic acids, particularly furan fatty acids (F-acids), have demonstrated potent anti-inflammatory properties.[11][12]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of F-acids are closely linked to their antioxidant properties.[12][13] They are effective radical scavengers, which can mitigate the oxidative stress that is a key component of the inflammatory process.[11] F-acids can inhibit lipid peroxidation within cell membranes by transferring an electron from the furan ring to a peroxyl radical or by the addition of a peroxyl radical to the ring.[12][13] In vivo studies have shown that F-acids exhibit more potent anti-inflammatory activity than eicosapentaenoic acid (EPA) in a rat model of adjuvant-induced arthritis.[11]
Experimental Protocol: In Vitro Inhibition of Albumin Denaturation
A common in vitro assay to screen for anti-inflammatory activity is the inhibition of albumin denaturation method.[14]
Methodology:
-
Preparation of Solutions: Prepare a 1% aqueous solution of bovine serum albumin. Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., ibuprofen) in a suitable solvent.[14]
-
Reaction Mixture: In a test tube, mix the test compound at various concentrations with the albumin solution.[14]
-
Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 15 minutes to induce denaturation.[14]
-
Turbidity Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[14]
-
Calculation: Calculate the percentage inhibition of albumin denaturation and determine the IC50 value.
Conclusion and Future Directions
Furan-based carboxylic acids represent a promising class of compounds with a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The versatility of the furan scaffold allows for extensive chemical modifications to optimize potency and selectivity. Future research in this area should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. Further exploration of structure-activity relationships will be crucial for the rational design of new and more effective therapeutic agents. The development of efficient and sustainable synthetic methodologies for these compounds will also be essential for their translation into clinical applications.
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A Technical Guide to the Spectroscopic Characterization of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Abstract: This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid (CAS: 89533-85-7, Molecular Formula: C₆H₈O₄).[1][2] While this molecule is a valuable synthon in medicinal and organic chemistry, a consolidated public repository of its complete spectroscopic data is not readily available. This guide, therefore, serves as a predictive and methodological resource for researchers. Leveraging foundational principles of spectroscopy and data from analogous structures, we will detail the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, this document provides robust, field-proven protocols for data acquisition, ensuring that researchers can generate high-quality, reliable data for structural elucidation and verification.
Molecular Structure and Analytical Considerations
This compound is a bifunctional molecule containing a γ-butyrolactone ring and a carboxylic acid moiety. Its structure presents several key features that are critical for spectroscopic analysis:
-
Two Carbonyl Groups: The lactone and carboxylic acid carbonyls will have distinct, yet proximal, spectroscopic signatures.
-
Chiral Centers: The presence of stereocenters at positions C3 and C4 implies the existence of diastereomers (cis and trans). This stereoisomerism will significantly influence the NMR spectra, particularly proton coupling constants and the chemical shifts of adjacent nuclei.
-
Diastereotopic Protons: The methylene protons at the C2 position are diastereotopic due to the adjacent C3 chiral center, meaning they are chemically non-equivalent and will appear as distinct signals in the ¹H NMR spectrum.
Molecular Structure Diagram
Caption: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule, providing detailed information about the carbon-hydrogen framework and the relative stereochemistry.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton. The exact chemical shifts and coupling constants will be highly dependent on the solvent and the diastereomeric form (cis/trans) of the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Expert Insights |
| -COOH | > 11.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal. Its position is highly solvent and concentration-dependent. |
| H3 | 3.2 - 3.6 | Doublet of Doublets (dd) | 1H | This proton is alpha to two electron-withdrawing carbonyl groups, shifting it significantly downfield. It will be coupled to the two diastereotopic protons at C2. |
| H4 | 4.5 - 4.9 | Multiplet (m) or Doublet of Quartets (dq) | 1H | This proton is adjacent to the lactone oxygen, causing a strong deshielding effect. It will be coupled to the C2 protons and the methyl protons. |
| H2a / H2b | 2.5 - 3.1 | Two separate Multiplets (m) | 2H | These methylene protons are diastereotopic. They will exhibit geminal coupling to each other and vicinal coupling to H3, resulting in complex splitting patterns, likely two distinct doublets of doublets. |
| -CH₃ | 1.2 - 1.5 | Doublet (d) | 3H | The methyl group protons are coupled to the single proton at C4, resulting in a clean doublet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |
| C5 (Lactone C=O) | 175 - 180 | Carbonyl carbons in five-membered lactone rings are typically found in this downfield region. |
| C (Acid C=O) | 170 - 175 | Carboxylic acid carbonyls are also highly deshielded, appearing at a slightly different shift from the lactone carbonyl. |
| C4 | 75 - 85 | This carbon is bonded to the electronegative lactone oxygen, resulting in a significant downfield shift into the C-O region. |
| C2 | 35 - 45 | An aliphatic methylene carbon alpha to a carbonyl group. |
| C3 | 45 - 55 | This methine carbon is alpha to two carbonyl groups, which deshields it more than a typical aliphatic CH. |
| -CH₃ | 15 - 20 | A standard aliphatic methyl carbon, appearing in the upfield region of the spectrum. |
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol is crucial for ensuring data integrity.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5-10 seconds) may be necessary to accurately observe the carbonyl signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an excellent technique for the rapid identification of the key functional groups present in the molecule. The spectrum is expected to be dominated by features from the carboxylic acid and lactone moieties.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Expert Insights |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | This characteristically broad absorption is due to the strong hydrogen bonding of the carboxylic acid dimer, and it often obscures the C-H stretching region.[3] |
| 3000 - 2850 | C-H stretch (Aliphatic) | Medium | These are the standard stretching vibrations for the methyl and methine C-H bonds. |
| ~1770 | C=O stretch (γ-Lactone) | Strong, Sharp | The carbonyl stretch in a five-membered (γ) lactone is typically at a higher frequency than that of an open-chain ester or a six-membered lactone due to ring strain. |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | This absorption corresponds to the carbonyl of the hydrogen-bonded carboxylic acid dimer. The presence of two distinct C=O peaks is a key confirmatory feature.[3] |
| 1320 - 1210 | C-O stretch | Strong | A strong band associated with the coupled C-O stretching vibrations from both the lactone and the carboxylic acid functional groups.[3] |
| ~920 | O-H bend (out-of-plane) | Broad, Medium | This broad band is another characteristic feature of a hydrogen-bonded carboxylic acid dimer.[3] |
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Label the significant peaks with their wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Predicted Mass Spectrum Features
-
Molecular Ion (M⁺˙): The expected exact mass for C₆H₈O₄ is 144.0423 g/mol .[1] Depending on the ionization technique, the observed ion could be the protonated molecule [M+H]⁺ at m/z 145.0496 (in ESI+) or the molecular ion M⁺˙ at m/z 144 (in EI).
-
Key Fragmentation Pathways: Electron Impact (EI) ionization would likely induce characteristic fragmentation. A plausible pathway is initiated by the cleavage of the bonds alpha to the carbonyl groups.
Fragmentation Pathway Diagram
Caption: Plausible EI fragmentation pathway for the target molecule.
Experimental Protocol: MS Data Acquisition (LC-MS with ESI)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a standard method for analyzing non-volatile polar compounds like carboxylic acids.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.
-
-
LC-MS System Setup:
-
LC Method: Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation for positive ion mode ESI.
-
ESI Source: Operate in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻, respectively. Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 120-150 °C.
-
Mass Analyzer: Acquire data over a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition from the accurate mass measurement.
-
Integrated Workflow for Structural Verification
Confirming the structure of this compound requires a synergistic approach, where data from each technique validates the others.
Caption: Integrated workflow for unambiguous structural confirmation.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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epistemeo (2012). Introduction to IR Spectroscopy - Carboxylic Acids. YouTube. [Link]
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Blank, I., Fay, L. B., & Huynh-Ba, T. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. (Note: While the direct article link is not available from the search, this reference points to the type of literature used for predicting fragmentation patterns). [Link]
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stereochemistry of substituted tetrahydrofuran rings
An In-Depth Technical Guide to the Stereochemistry of Substituted Tetrahydrofuran Rings
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules.[1][2][3] The three-dimensional arrangement of substituents on this five-membered ring profoundly influences molecular shape, receptor binding affinity, and overall pharmacological properties. A comprehensive understanding of the stereochemical nuances of the THF ring—from its conformational flexibility to the methods for its stereocontrolled synthesis and characterization—is therefore indispensable for professionals in drug discovery and development. This guide provides a detailed exploration of the core principles of THF stereochemistry, offering field-proven insights into conformational analysis, modern stereoselective synthetic strategies, and the analytical techniques required for unambiguous stereochemical assignment.
The Critical Role of Stereochemistry in Tetrahydrofuran-Containing Drugs
The tetrahydrofuran moiety is a cornerstone in the architecture of many FDA-approved drugs, including the antiviral agent Darunavir and the antihypertensive drug Terazosin.[2][3][4] The efficacy of these pharmaceuticals is intrinsically linked to the precise spatial orientation of the substituents on the THF ring. Different stereoisomers of the same molecule can exhibit vastly different biological activities, metabolic profiles, and toxicities. For instance, the two oxygen atoms of the bis-THF ligand in Darunavir form critical hydrogen bonds with the backbone amide groups of the HIV-1 protease active site, an interaction that is highly dependent on the ligand's stereochemistry.[5] This underscores the non-negotiable need for rigorous stereochemical control in the design and synthesis of THF-containing drug candidates.
Fundamental Principles: Nomenclature and Conformational Dynamics
Assigning Absolute Configuration: The Cahn-Ingold-Prelog Rules
Unambiguous communication of stereochemistry begins with proper nomenclature. The absolute configuration of each stereocenter on a substituted tetrahydrofuran ring is assigned as either R (rectus) or S (sinister) using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7]
Protocol for Assigning CIP Priority:
-
Identify Stereocenters: Locate all carbon atoms bonded to four different substituents.
-
Assign Priorities: Rank the four substituents attached to the stereocenter based on the atomic number of the atom directly bonded to the carbon. The higher the atomic number, the higher the priority (e.g., O > N > C > H).[8][9]
-
Break Ties: If two directly attached atoms are identical, move to the next atoms along their respective chains until a point of difference is found. The chain with the higher atomic number atom at the first point of difference receives higher priority.[6][8]
-
Treat Multiple Bonds: Double and triple bonds are treated as if the atom is bonded to an equivalent number of single-bonded atoms.[6][8]
-
Determine Configuration: Orient the molecule so that the lowest-priority group (usually priority 4) points away from the viewer. Trace the path from priority 1 to 2 to 3. A clockwise path indicates an R configuration, while a counter-clockwise path indicates an S configuration.[6]
Caption: Relationships between stereoisomers of a substituted THF.
Ring Puckering and Pseudorotation: A Dynamic Conformation
Unlike the rigid planar representation often used in 2D drawings, the five-membered tetrahydrofuran ring is non-planar and highly flexible. It adopts puckered conformations to relieve torsional strain. The two primary conformations are the envelope (E) , where one atom is out of the plane of the other four, and the twist (T) , where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.[10][11]
Crucially, these conformations are not static. They rapidly interconvert through a low-energy process called pseudorotation .[10][12] This is not a physical rotation of the entire molecule but a continuous wave-like motion of the pucker around the ring.[12][13] The specific conformational preference is dictated by the substitution pattern, with bulky substituents generally favoring a pseudoequatorial position to minimize steric interactions.
Caption: The pseudorotation pathway interconverts envelope and twist forms.
The Anomeric Effect in Tetrahydrofurans
In 2-alkoxy or other heteroatom-substituted tetrahydrofurans, a powerful stereoelectronic phenomenon known as the anomeric effect can override steric considerations.[14] The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy a pseudoaxial position instead of the sterically favored pseudoequatorial position.[14][15]
This stabilization arises from a hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ) orbital of the C2-substituent bond.[14] For this overlap to be maximal, the lone pair orbital and the σ orbital must be anti-periplanar, a geometry achieved when the substituent is in the pseudoaxial orientation. While weaker in the flexible five-membered THF ring compared to its six-membered tetrahydropyran counterpart, the anomeric effect is a critical factor in determining the conformational equilibrium and reactivity of many substituted tetrahydrofurans.[15][16]
Modern Strategies for Stereoselective Synthesis
Achieving high levels of stereocontrol is the central challenge in synthesizing substituted tetrahydrofurans. Modern organic synthesis offers a powerful toolkit to address this challenge, moving beyond classical methods to highly efficient catalytic processes.
Intramolecular Cycloetherification
One of the most direct methods involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group. The stereochemical outcome is often dictated by the pre-existing stereocenters in the acyclic starting material (a substrate-controlled reaction).
-
SN2 Cyclization: A hydroxyl group displaces a leaving group (e.g., tosylate, mesylate, or halide) in a 5-exo-tet cyclization. The reaction proceeds with inversion of configuration at the carbon bearing the leaving group.
-
Oxidative Cyclization: Alkenols can be cyclized in the presence of an oxidizing agent. For example, the stereoselective cobalt-catalyzed oxidative cyclization of bishomoallylic alcohols is a powerful method for generating trans-disubstituted THF rings.[17]
Catalytic Asymmetric Synthesis
The development of chiral catalysts has revolutionized THF synthesis, allowing for the creation of enantioenriched products from achiral or racemic starting materials.
-
Reductive Cyclization: Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones using a chiral phosphine ligand (e.g., DI-BIDIME) can produce chiral tetrahydrofurans containing tertiary allylic alcohols with excellent enantioselectivity.[18]
-
Hayashi–Heck Arylation and Hydroformylation: A two-step sequence involving a palladium-catalyzed enantioselective Hayashi–Heck reaction to form a 2,3-dihydrofuran, followed by a rhodium-catalyzed diastereoselective hydroformylation, can generate anti-2,4-disubstituted tetrahydrofurans with high stereocontrol.[19]
Workflow: Catalytic Asymmetric Synthesis of a Chiral THF
Caption: General workflow for catalytic asymmetric THF synthesis.
Photochemical and Cycloaddition Methods
Innovative approaches continue to expand the synthetic arsenal.
-
Photochemical Ring Expansion: A two-step photochemical strategy via a Paternò–Büchi reaction followed by a ring expansion can provide a novel de novo access to tetrahydrofuran heterocycles under mild conditions.[20][21]
-
[3+2] Cycloadditions: The reaction of carbonyl ylides with alkene dipolarophiles provides a convergent route to highly substituted tetrahydrofurans, often with good diastereoselectivity.[1]
Essential Analytical Techniques for Stereochemical Elucidation
Synthesizing a stereoisomer is only half the battle; its structure must be rigorously confirmed. A combination of analytical techniques is typically required for unambiguous stereochemical assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the relative stereochemistry and conformational preferences of molecules in solution.
-
1H-1H Coupling Constants (3JHH): Vicinal coupling constants are dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. By measuring these values, one can deduce the relative orientations (cis/trans) of substituents on the ring.[22]
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). The presence of an NOE correlation between two protons indicates they are on the same face of the ring, providing definitive proof of relative stereochemistry.
-
Isotopic Labeling: The synthesis of THF selectively labeled with 13C can simplify complex spectra and allow for the precise determination of numerous coupling constants, providing deep insight into the conformational behavior of the ring.[23][24]
Single-Crystal X-ray Diffraction
When a single crystal of a compound can be grown, X-ray crystallography provides the "gold standard" for structural elucidation. It offers an unambiguous determination of:
-
Relative Stereochemistry: The precise 3D arrangement of all atoms within the molecule.
-
Absolute Stereochemistry: The absolute configuration (R/S) of all chiral centers, provided the crystal is of sufficient quality and, in some cases, a heavy atom is present.[5][25]
The resulting crystal structure provides undeniable proof of the stereochemical outcome of a reaction, as was used to confirm the syn configuration of a product from a stereospecific epoxide rearrangement.[25]
Chiral Chromatography
This technique is essential for separating enantiomers and assessing the enantiomeric purity of a sample.
-
Principle: Enantiomers are separated by passing them through a column containing a chiral stationary phase (CSP). The two enantiomers interact diastereomerically with the CSP, leading to different retention times.
-
Application: Chiral High-Performance Liquid Chromatography (HPLC) is the workhorse method for determining the enantiomeric excess (e.e.) of a reaction product, which is a critical measure of the success of an asymmetric synthesis.[26]
Table 1: Comparison of Analytical Techniques for THF Stereochemistry
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin interactions in a magnetic field | Relative stereochemistry, conformation, proton connectivity | Non-destructive, provides data on solution-state structure | Cannot determine absolute stereochemistry directly; complex spectra may require advanced techniques. |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | Absolute and relative stereochemistry, bond lengths/angles | Unambiguous, definitive structural proof | Requires a high-quality single crystal, which can be difficult to obtain; provides solid-state structure only.[5][25] |
| Chiral Chromatography | Differential interaction with a chiral stationary phase | Separation of enantiomers, determination of enantiomeric excess (e.e.) | Highly accurate for purity assessment, applicable to analytical and preparative scales | Does not provide structural information; method development can be time-consuming.[26] |
Conclusion
The substituted tetrahydrofuran ring is far more than a simple cyclic ether; it is a conformationally dynamic and stereochemically complex scaffold whose precise three-dimensional structure is paramount to its function in a biological context. For scientists engaged in drug discovery and chemical synthesis, mastery over the stereochemistry of this ring system is not merely an academic exercise but a practical necessity. By leveraging a deep understanding of its conformational behavior, employing advanced stereoselective synthetic methodologies, and applying rigorous analytical characterization, researchers can unlock the full potential of the tetrahydrofuran motif to design and create the next generation of innovative therapeutics.
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An In-depth Technical Guide to the Mechanism of Lactone Formation in Furan Derivatives
Abstract
The transformation of the aromatic furan ring into a lactone moiety represents a powerful strategy in synthetic organic chemistry, providing access to a wide array of biologically active natural products and pharmaceutical intermediates.[1][2] This guide provides an in-depth analysis of the core mechanistic pathways governing this conversion. Primarily focusing on oxidative processes, we will explore the nuances of Baeyer-Villiger oxidations of furan-substituted ketones, photooxidative rearrangements involving singlet oxygen, and halogen-mediated pathways. The discussion is grounded in established principles of physical organic chemistry, explaining the causality behind experimental choices and reagent selection. Detailed, field-proven protocols and visual aids in the form of mechanistic diagrams are provided to bridge theory with practical application for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Furan-to-Lactone Transformation
Furan, a five-membered aromatic heterocycle, is a common motif in biomass-derived platform chemicals, such as furfural. Its conversion into γ-lactones, specifically butenolides and their saturated butyrolactone counterparts, is of significant interest. These lactone structures are the core scaffolds of numerous natural products exhibiting a wide range of biological activities, including antitumor, antibiotic, and anti-inflammatory properties.[2][3] Therefore, mastering the chemical transformations that efficiently and selectively convert the stable furan nucleus into these valuable lactone frameworks is a critical objective for synthetic and medicinal chemists.
This guide will dissect the primary oxidative mechanisms that dearomatize the furan ring, leading to lactone formation. We will emphasize the underlying principles that dictate reaction outcomes, providing a robust intellectual framework for reaction design, optimization, and troubleshooting.
Core Mechanistic Pathways for Lactone Formation
The conversion of a stable aromatic furan to a non-aromatic lactone is an oxidative process that disrupts the cyclic π-system. This is typically achieved through one of several powerful oxidative strategies.
Baeyer-Villiger Oxidation of Furan-Substituted Ketones
The Baeyer-Villiger (BV) oxidation is a cornerstone reaction in organic synthesis that converts a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid oxidant.[4][5] When applied to acylfurans (e.g., 2-acetylfuran), the BV oxidation provides a reliable route to vinyl acetate derivatives which can be considered masked forms of lactones or can be further transformed.
Mechanism:
The reaction proceeds via a two-stage mechanism involving the formation and subsequent rearrangement of a tetrahedral intermediate, often referred to as the Criegee intermediate.[4][6]
-
Protonation and Nucleophilic Attack: The peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) first protonates the carbonyl oxygen of the furan ketone, enhancing its electrophilicity. The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form the tetrahedral Criegee intermediate.[5][7]
-
Concerted Rearrangement: This is the rate-determining step. In a concerted fashion, the furan ring migrates from the carbon to the adjacent oxygen of the peroxide bond, while simultaneously cleaving the weak O-O bond. This migration occurs with retention of stereochemistry.[5][8]
-
Deprotonation: The resulting oxocarbenium ion is deprotonated to yield the final ester product.
The migratory aptitude—the relative rate at which a group migrates—is a critical factor in BV oxidations. For furan derivatives, the furan ring itself is the migrating group. The general order of migratory aptitude is: H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl.[7] The electron-rich furan ring has a high migratory aptitude, making this reaction efficient.
Diagram 1: The Baeyer-Villiger Oxidation Mechanism A visual representation of the conversion of a 2-acylfuran to an ester via the Criegee intermediate.
Halogen-Mediated Oxidative Rearrangement
Reagents like N-Bromosuccinimide (NBS) can be used to oxidize furans, particularly furan derivatives bearing electron-donating groups, to form lactones. [9][10]This reaction often proceeds in aqueous or alcoholic solvents.
Mechanism:
-
Electrophilic Attack: The reaction initiates with the electrophilic attack of bromine (generated in low concentration from NBS) at the electron-rich C2 position of the furan ring. [11]2. Solvent Interception: The resulting cationic intermediate is trapped by a solvent molecule (e.g., water or an alcohol), leading to a 2,5-addition product.
-
Rearrangement and Lactonization: This hemiacetal-like intermediate is unstable and undergoes rearrangement, often with the elimination of HBr, to form the more stable α,β-unsaturated lactone (butenolide) ring system.
This method is particularly useful for the synthesis of substituted butenolides and can be highly regioselective.
Experimental Protocols and Workflows
To provide a practical context, we present a generalized protocol for the oxidation of furfural, a common furan derivative, to succinic acid, which can be seen as a derivative of a lactone precursor.
Protocol: Oxidation of Furfural to Succinic Acid
This protocol is adapted from methodologies employing hydrogen peroxide as an oxidant in the presence of a solid acid catalyst. [12][13] Materials:
-
Furfural (freshly distilled)
-
Hydrogen Peroxide (30-35% aqueous solution)
-
Solid Acid Catalyst (e.g., Amberlyst-15) [13]* Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the solid acid catalyst (e.g., 50 mg per 1 mmol of furfural).
-
Reagent Addition: Add deionized water (e.g., 3 mL per 1 mmol of furfural) followed by furfural (1 mmol).
-
Initiation: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Oxidant Addition: Slowly add the hydrogen peroxide solution (e.g., 4 mmol) to the reaction mixture. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via HPLC or TLC. The reaction is typically complete within 4-24 hours. [13][14]6. Workup: After completion, cool the reaction mixture to room temperature. Filter off the solid catalyst. The aqueous solution containing the product can be subjected to extraction or crystallization to isolate the succinic acid.
Diagram 3: General Experimental Workflow A flowchart illustrating the key stages of a typical furan oxidation experiment, from setup to product isolation.
Data Summary: Comparison of Oxidative Methods
The choice of method for converting a furan derivative to a lactone depends on the substrate, desired product, and available equipment. The table below summarizes key aspects of the discussed mechanisms.
| Method | Typical Oxidant | Key Intermediate | Advantages | Limitations | Primary Product Type |
| Baeyer-Villiger | Peroxyacids (m-CPBA) | Criegee Intermediate [6] | High yields, predictable regiochemistry, well-understood mechanism. [5] | Requires a pre-installed ketone functional group. | Esters/Lactones |
| Photooxidation | Singlet Oxygen (¹O₂) | Endoperoxide [15] | Metal-free, "green" conditions, access to unique structures. [16] | Requires photochemical equipment, can have side reactions. | Hydroxybutenolides |
| Halogen-Mediated | N-Bromosuccinimide (NBS) | 2,5-Addition Adduct | Mild conditions, good for electron-rich furans. [10] | Stoichiometric use of halogenating agent, potential for over-bromination. | Substituted Butenolides |
Conclusion
The oxidative conversion of furan derivatives into lactones is a synthetically valuable transformation that proceeds through several distinct mechanistic manifolds. The Baeyer-Villiger oxidation offers a predictable route from acylfurans, while singlet oxygen photooxidation provides a unique entry into complex lactones via a [4+2] cycloaddition. Halogen-mediated methods offer a complementary approach, particularly for electron-rich substrates. A thorough understanding of these mechanisms, including their key intermediates and controlling factors, empowers chemists to rationally design synthetic routes to important lactone-containing targets in academic and industrial research.
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A REVIEW ARICLE ON SYNTHESIS AND BIOLOGICAL PROPERTY OF SOME NOVEL BUTENOLIDE DERIVATIVES. (2012). PharmaTutor. Available at: [Link]
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Mao, B., Fananas-Mastral, M., & Feringa, B. L. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 10502–10566. Available at: [Link]
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Wikipedia contributors. (2023). Baeyer–Villiger oxidation. Wikipedia. Available at: [Link]
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Fig. 11. (A) Mechanism of furan activation via reaction with singlet oxygen... (n.d.). ResearchGate. Available at: [Link]
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Butenolide synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Baeyer-Villiger oxidation: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]
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Singh, R., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. Available at: [Link]
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Vassilikogiannakis, G., & Stratakis, M. (2009). Using Singlet Oxygen to Synthesize Polyoxygenated Natural Products from Furans. Accounts of Chemical Research, 42(4), 546–555. Available at: [Link]
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Gollnick, K., & Griesbeck, A. (1985). Singlet oxygen photooxygenation of furans : Isolation and reactions of (4+2)-cycloaddition products (unsaturated sec.-ozonides). Tetrahedron. Available at: [Link]
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A Review on Butenolides. (2012). ResearchGate. Available at: [Link]
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Baeyer–Villiger oxidation. (2020). L.S.College, Muzaffarpur. Available at: [Link]
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Modular Synthesis of Functionalized Butenolides by Oxidative Furan Fragmentation. (n.d.). ChemRxiv. Available at: [Link]
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Reaction mechanism of furan oxidation with ¹O2 in aqueous environment. (n.d.). ResearchGate. Available at: [Link]
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Baeyer-Villiger Oxidation. (n.d.). Chemistry Steps. Available at: [Link]
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Singlet-Oxygen-Induced Rearrangement of Furan Derivatives. (2006). ResearchGate. Available at: [Link]
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Zhu, S., et al. (2018). Efficient Oxidative Transformation of Furfural into Succinic Acid over Acidic Metal-Free Graphene Oxide. ResearchGate. Available at: [Link]
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Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. (2020). ACS Omega. Available at: [Link]
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Choudhary, H., Nishimura, S., & Ebitani, K. (2012). Highly Efficient Aqueous Oxidation of Furfural to Succinic Acid Using Reusable Heterogeneous Acid Catalyst with Hydrogen Peroxide. ResearchGate. Available at: [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available at: [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Selective conversion of furfural to maleic anhydride and furan with VO(x)/Al(2)O(3) catalysts. (2012). National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia contributors. (2023). N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
NBS: Radical Bromination. (2021). YouTube. Available at: [Link]
-
N-Bromosuccinimide. (2019). New World Encyclopedia. Available at: [Link]
-
Lan, J., et al. (2013). Catalytic Aerobic Oxidation of Renewable Furfural to Maleic Anhydride and Furanone Derivatives and Their Mechanistic Studies. Green Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Therapeutic Potential of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The furanone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] This technical guide focuses on a specific, yet underexplored, member of this family: 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid. While direct therapeutic applications of this compound are not yet established, its structural features suggest significant potential. This document provides a comprehensive framework for investigating its therapeutic promise, grounded in the established bioactivity of related furanone compounds. We will delve into its chemical characteristics, propose potential therapeutic avenues, and provide detailed, actionable experimental protocols for its evaluation. This guide is intended to serve as a foundational resource for researchers poised to unlock the therapeutic value of this intriguing molecule.
Introduction: The Furanone Scaffold - A Privileged Structure in Drug Discovery
The furanone ring, a five-membered heterocycle containing an oxygen atom, is a recurring motif in a multitude of biologically active compounds, both of natural and synthetic origin.[1] Its versatility as a pharmacophore has led to its incorporation into drugs spanning a wide array of therapeutic categories, including anti-inflammatory, anticancer, antibacterial, and antifungal agents.[1][2] The chemical tractability of the furanone core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has made the furanone scaffold a prime target for medicinal chemists aiming to develop novel therapeutics.
Our focus, this compound, belongs to the 2(5H)-furanone derivative family, a class of compounds noted for its significant pharmacological importance.[1] Its specific substitutions—a methyl group at the 4-position and a carboxylic acid at the 3-position—present unique opportunities for targeted biological interactions.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to any drug discovery program.
| Property | Value | Source |
| IUPAC Name | 4-methyl-5-oxooxolane-3-carboxylic acid | PubChem[3] |
| Molecular Formula | C6H8O4 | PubChem[3] |
| Molecular Weight | 144.12 g/mol | PubChem[3] |
| CAS Number | 89533-85-7 | PubChem[3] |
The presence of a carboxylic acid group suggests potential for hydrogen bonding and salt formation, which can influence solubility and formulation strategies. The chiral center at the 4-position also indicates that stereoisomers may exhibit different biological activities, a critical consideration for synthesis and evaluation.
Postulated Therapeutic Applications and Mechanistic Hypotheses
Based on the extensive literature on furanone derivatives, we hypothesize that this compound may exhibit therapeutic potential in the following areas:
Anticancer Activity
Numerous furanone derivatives have demonstrated potent anticancer effects.[4][5] For instance, some bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest and interact with DNA in glioma cells.[4]
Hypothesized Mechanism of Action: We postulate that this compound could exert anticancer effects through one or more of the following mechanisms:
-
DNA Intercalation or Alkylation: The planar furanone ring could potentially intercalate between DNA base pairs, while the carboxylic acid and oxo groups could engage in hydrogen bonding, stabilizing the interaction and disrupting DNA replication and transcription.
-
Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases. The carboxylic acid moiety could chelate metal ions essential for the catalytic activity of certain enzymes.
Antibacterial Activity
The furan ring is a component of various antibacterial agents.[2][6] Furan derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[2]
Hypothesized Mechanism of Action: The potential antibacterial action could stem from:
-
Inhibition of Cell Wall Synthesis: The compound might interfere with the enzymatic machinery responsible for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of Bacterial Metabolism: It could inhibit essential metabolic pathways, such as folate synthesis or fatty acid biosynthesis, leading to bacterial growth arrest.
Proposed Experimental Workflows for Therapeutic Evaluation
To systematically investigate the therapeutic potential of this compound, a phased experimental approach is recommended.
Phase 1: In Vitro Screening for Bioactivity
This initial phase aims to identify and confirm the hypothesized biological activities in a controlled laboratory setting.
Workflow for In Vitro Bioactivity Screening:
Caption: Phase 1 In Vitro Screening Workflow.
Detailed Experimental Protocols:
Protocol 1: MTT Assay for Anticancer Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using MHB.
-
Bacterial Inoculation: Adjust the overnight bacterial culture to a concentration of 5 x 10^5 CFU/mL and add 50 µL to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Phase 1 Data Summary:
| Assay | Cell Line / Strain | Endpoint | Hypothetical Result |
| MTT Assay | MCF-7 | IC50 | 15 µM |
| MTT Assay | A549 | IC50 | 25 µM |
| MTT Assay | HCT116 | IC50 | 18 µM |
| MIC Assay | S. aureus | MIC | 32 µg/mL |
| MIC Assay | E. coli | MIC | >128 µg/mL |
Phase 2: Mechanism of Action Studies
Should Phase 1 yield promising results (e.g., IC50 < 30 µM for anticancer activity or MIC ≤ 64 µg/mL for antibacterial activity), the next phase will focus on elucidating the underlying mechanism of action.
Workflow for Anticancer Mechanism of Action Studies:
Caption: Phase 2 Anticancer Mechanism of Action Workflow.
Detailed Experimental Protocols:
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat the most sensitive cancer cell line from Phase 1 with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assessment using Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
This guide has outlined a structured and scientifically rigorous approach to evaluating the therapeutic potential of this compound. By leveraging the known biological activities of the broader furanone class, we have established a strong rationale for investigating this specific compound's anticancer and antibacterial properties. The detailed experimental protocols provide a clear roadmap for researchers to undertake this investigation.
Future work should also focus on the synthesis and evaluation of the individual enantiomers of this compound, as stereochemistry often plays a crucial role in biological activity. Furthermore, if in vivo efficacy is established in subsequent studies, formulation development and preclinical toxicology studies will be necessary next steps on the path to potential clinical application.
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-
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The Role of 2(5H)-Furanone in Advancing Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. [Link]
-
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-
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Methodological & Application
Application Notes and Protocols: 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid as a Versatile Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Compact Chiral Lactone
In the landscape of modern organic synthesis, the demand for densely functionalized, stereochemically defined building blocks is insatiable. These molecular scaffolds are the linchpins in the construction of complex bioactive molecules, from pharmaceuticals to natural products. 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid, a chiral γ-butyrolactone derivative, represents a powerful yet underutilized asset in the synthetic chemist's toolbox. Its rigid tetrahydrofuran core, adorned with a carboxylic acid and a stereocenter at the 4-position, offers a unique constellation of reactive sites. This guide provides an in-depth exploration of the synthetic utility of this building block, detailing not just the "how" but the critical "why" behind key strategic and tactical decisions in its application.
The inherent value of this building block lies in the orthogonal reactivity of its two key functional groups: the lactone and the carboxylic acid. The lactone can be manipulated through reduction or ring-opening reactions, while the carboxylic acid is amenable to a vast array of transformations, including esterification and amidation. The methyl-substituted stereocenter provides a handle for diastereoselective control in subsequent reactions, enabling the synthesis of highly substituted, enantioenriched tetrahydrofuran derivatives.
Core Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid is paramount for its effective use.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | [1] |
| Molecular Weight | 144.12 g/mol | [1] |
| CAS Number | 89533-85-7 | [1] |
| Appearance | White to off-white solid | Inferred from typical small molecule carboxylic acids |
| Solubility | Soluble in polar organic solvents (e.g., THF, EtOAc, MeOH, Acetone) | General chemical knowledge |
Strategic Applications in Stereoselective Synthesis
The primary synthetic value of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid lies in its role as a precursor to chiral, substituted tetrahydrofurans. The tetrahydrofuran motif is a privileged scaffold found in a vast array of natural products and pharmaceuticals. The strategic approach to unlocking this potential involves the selective reduction of both the lactone and carboxylic acid moieties.
Conceptual Workflow: From Lactone-Acid to Dihydroxymethyl-Tetrahydrofuran
The transformation of the starting lactone-acid to a dihydroxymethyl-tetrahydrofuran derivative is a cornerstone application. This transformation opens the door to a wide range of further synthetic elaborations.
Sources
Application Note: Fischer-Speier Esterification of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid
Introduction
4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its ester derivatives are pivotal intermediates in the synthesis of a variety of biologically active molecules and fine chemicals. The presence of a lactone, a carboxylic acid, and a stereocenter offers a versatile scaffold for further chemical modifications. The esterification of this molecule is a critical step to protect the carboxylic acid functionality or to modulate the compound's physicochemical properties for specific applications. This application note provides a comprehensive and robust protocol for the esterification of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid, primarily focusing on the well-established Fischer-Speier esterification method.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance.
Mechanistic Rationale: The Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[1][4][5] This is typically accomplished by using a large excess of the alcohol, which often serves as the solvent, or by removing water as it is formed, for instance, by using a Dean-Stark apparatus.[1][2]
The mechanism involves the following key steps:[2][4][5][6]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[3][5][6]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group departs as a molecule of water, which is a good leaving group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3][6]
For the esterification of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid, the presence of the lactone ring and the keto group requires careful consideration of reaction conditions to avoid side reactions such as hydrolysis of the lactone or enolization of the ketone.[7][8] However, under standard Fischer esterification conditions, the carboxylic acid is the most reactive site for this transformation.
Experimental Protocol: Synthesis of Methyl 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylate
This protocol details the synthesis of the methyl ester as a representative example. The procedure can be adapted for other primary or secondary alcohols.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid | ≥98% | Commercially Available | --- |
| Methanol (MeOH) | Anhydrous | Commercially Available | Should be dry to favor ester formation. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- | For neutralization. |
| Brine (Saturated NaCl) | --- | --- | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | --- | Commercially Available | For drying the organic layer. |
| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available | For extraction. |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 20-50 eq.). The methanol acts as both the reactant and the solvent.[3]
-
Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq., typically a few drops) to the mixture.[3] The addition is exothermic and should be done slowly.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of methanol is approximately 65 °C). Allow the reaction to proceed for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).[3]
-
Washing: Combine the organic layers and wash them sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[3]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.[3]
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualization of the Experimental Workflow
Caption: Workflow for the Fischer-Speier esterification of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure that anhydrous conditions were maintained. The presence of water can shift the equilibrium back towards the starting materials.[1][5] Increasing the reflux time or using a Dean-Stark trap to remove water azeotropically (with a suitable solvent like toluene) can improve the yield.[1][2]
-
Side Reactions: While the Fischer esterification is generally robust, prolonged heating or strongly acidic conditions could potentially lead to side reactions. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
-
Alternative Catalysts: While sulfuric acid is a common and effective catalyst, other strong acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can also be used.[2]
-
Substrate Scope: This protocol is generally applicable to other primary and secondary alcohols. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination reactions.[1][2]
Conclusion
The Fischer-Speier esterification provides a reliable and scalable method for the synthesis of esters of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid. By carefully controlling the reaction conditions, particularly by using an excess of the alcohol and ensuring anhydrous conditions, high yields of the desired ester can be achieved. This protocol offers a solid foundation for researchers to produce these valuable intermediates for a wide range of applications in organic synthesis and drug discovery.
References
- JoVE. (2025-05-22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- Master Organic Chemistry. (2022-11-16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry Steps.
- Royal Society of Chemistry. (2021-07-02).
- Wikipedia.
- BenchChem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
- Google Patents.
- YouTube. (2021-09-11).
- On the mechanisms of acid-catalyzed enolization and hydrogen isotope exchange of cyclic ketones.
- ACS Publications. (2013-06-11).
- Chemistry Steps.
- ResearchGate.
- Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach.
- Google Patents.
- LookChem. Chemoenzymatic synthesis of optically active 4-methyl-tetrahydro-5-oxo-2-furancarboxylic acids and esters.
- Florida Atlantic University.
- Master Organic Chemistry.
- New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester.
- ResearchGate. On the mechanisms of acid-catalyzed enolization and hydrogen isotope exchange of cyclic ketones.
- E3S Web of Conferences.
- AWS.
- ResearchGate.
- PubChem. 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlFlNopkGH4yaNwV32PTNxZiVFNQF8wnBdwgyPv_Os9Gt67A8KiKqU_F6l9NOPi9EpWq0PpWIa8jINvXLfs4UmGdhEKOJx_t6UrbmEJsrS_qfBAA_VcVZWSnZQJs4g_znCD6uIjhMeg4gPI4GmnQvCyph4sJVZLIK7HSGF8StyBetdroyWZtqFzNADGMfITX-D475JsRM=](
Sources
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The Furan Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Enduring Relevance of the Furan Ring in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties and structural versatility have established it as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] Furan derivatives are not only prevalent in numerous natural products with potent physiological effects but are also integral components of several FDA-approved drugs, underscoring their profound therapeutic relevance.[1][3] This guide provides an in-depth exploration of the application of furan derivatives in medicinal chemistry, offering detailed synthetic protocols, methodologies for biological evaluation, and insights into their mechanisms of action for researchers, scientists, and drug development professionals.
The furan moiety can act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, a strategy often employed by medicinal chemists to modulate a compound's pharmacokinetic and pharmacodynamic properties.[4] This substitution can enhance metabolic stability, improve receptor binding affinity, and optimize solubility and bioavailability.[3][4] The diverse array of pharmacological activities associated with furan-containing compounds is extensive, encompassing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardiovascular effects.[5][6][7] This versatility continues to fuel research into novel furan-based therapeutic agents.
Core Synthetic Methodologies: Constructing the Furan Ring
The synthesis of the furan nucleus is a well-established area of organic chemistry, with several classical and modern methods at the disposal of the synthetic chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the available starting materials.
The Paal-Knorr Furan Synthesis
One of the most fundamental and widely utilized methods for preparing substituted furans is the Paal-Knorr synthesis.[8][9] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[10]
Reaction Mechanism: The mechanism commences with the protonation of one carbonyl group by an acid catalyst. The second carbonyl group then tautomerizes to its enol form. In the rate-determining step, the enol oxygen attacks the protonated carbonyl carbon, leading to the formation of a cyclic hemiacetal intermediate. This intermediate is subsequently protonated and undergoes dehydration to yield the aromatic furan ring.[8][10]
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran [4]
Materials:
-
Hexane-2,5-dione (1.14 g, 10 mmol)
-
p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)
-
Toluene (50 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel
-
Silica gel for column chromatography (hexanes/ethyl acetate)
Procedure:
-
To a round-bottom flask, add a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL).
-
Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) to the solution.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and monitor the removal of water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2,5-dimethylfuran.
The Feist-Benary Furan Synthesis
The Feist-Benary synthesis is another classical method that provides access to a wide variety of substituted furans.[11] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[12]
Reaction Mechanism: The synthesis begins with the deprotonation of the β-dicarbonyl compound by a base to form a nucleophilic enolate. This enolate then attacks the α-carbon of the α-halo ketone via an SN2 reaction, displacing the halide. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to furnish the furan product.[11]
Protocol 2: Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate [4]
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Pyridine (0.87 g, 11 mmol)
-
2-Bromoacetophenone (1.99 g, 10 mmol)
-
Ethanol (30 mL)
-
Diethyl ether
-
1 M HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL).
-
Add pyridine (0.87 g, 11 mmol) to the solution.
-
Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product as necessary.
Furan-Containing Drugs and their Synthesis: A Case Study of Sorafenib
Sorafenib (Nexavar) is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[13] Its structure features a central furan ring, highlighting the importance of this scaffold in modern oncology drug design. The synthesis of Sorafenib involves a multi-step sequence.[2][11]
A key step in a reported synthesis involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate to form the urea linkage.[5]
Biological Evaluation of Furan Derivatives: Detailed Protocols
The assessment of the biological activity of newly synthesized furan derivatives is a critical step in the drug discovery process. Standardized and reproducible protocols are essential for generating reliable data.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Protocol 3: MTT Assay for Cytotoxicity of Furan Derivatives [5][15]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Furan derivative stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the furan derivatives in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Representative Anticancer Activity of Furan Derivatives (IC50 in µM)
| Compound Class | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference(s) |
| Furan-based derivatives | 2.96 - 48.98 | - | [15] |
| Furan-chalcone hybrids | - | 42.7 | [16] |
| Benzofuran-chalcone hybrids | >20 | 3.2 | [17] |
| Sorafenib-Ruthenium Complexes | 5.35 | >20 | [18] |
Note: IC50 values are highly dependent on experimental conditions and should be interpreted within the context of the specific study.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Protocol 4: Broth Microdilution MIC Assay for Furan Derivatives [1][19]
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Furan derivative stock solutions (dissolved in DMSO)
-
Standard antibiotic (positive control)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the furan derivatives in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).
Table 2: Representative Antibacterial Activity of Furan Derivatives (MIC in µg/mL)
| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Reference(s) |
| Nitrofurantoin | 1 - 128 | - | [20] |
| Furazidin | 8 (MIC50), 64 (MIC90) | - | [21] |
| Nitrofurantoin (Resistant Strains) | >128 | - | [22] |
Enzyme Inhibition: VEGFR-2 Kinase Assay
Many furan-containing drugs, such as sorafenib, exert their effects by inhibiting specific enzymes. A luminescence-based kinase assay can be used to determine the in vitro inhibitory potency of a compound against a target kinase like VEGFR-2.[4]
Protocol 5: In Vitro VEGFR-2 Kinase Inhibition Assay [4]
Materials:
-
Recombinant Human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly (Glu,Tyr 4:1))
-
ATP
-
Kinase buffer
-
Furan derivative stock solutions (dissolved in DMSO)
-
ADP-Glo™ or similar luminescence-based assay kit
-
Solid white 96-well assay plates
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the kinase substrate.
-
Compound Dilution: Prepare serial dilutions of the furan derivative.
-
Reaction Setup: Add the master mix, diluted compound, and diluted VEGFR-2 enzyme to the wells of a 96-well plate. Include positive (enzyme, no inhibitor) and blank (no enzyme) controls.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™). The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mechanistic Insights: Furan Derivatives and Cellular Signaling Pathways
Understanding the molecular mechanisms by which furan derivatives exert their biological effects is crucial for rational drug design. These compounds have been shown to modulate various signaling pathways implicated in disease.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a key regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[8] Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in breast cancer cells.[8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.
Modulation of Cyclooxygenase (COX) Enzymes
Certain furan derivatives, particularly furanones, have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[3] Selective COX-2 inhibition provides anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[23]
Caption: Mechanism of COX-2 inhibition by furan derivatives.
Conclusion and Future Perspectives
The furan scaffold remains a highly versatile and pharmacologically significant structural motif in drug discovery. Its presence in a wide range of clinically successful drugs and its continued exploration in modern medicinal chemistry programs underscore its importance. The synthetic accessibility of the furan ring, coupled with the ability to fine-tune its electronic and steric properties through substitution, provides a robust platform for the development of novel therapeutic agents. As our understanding of the molecular basis of diseases deepens, the rational design of furan derivatives targeting specific biological pathways will undoubtedly lead to the discovery of new and improved medicines. This guide has provided a comprehensive overview of the application of furan derivatives in medicinal chemistry, supported by detailed experimental protocols and mechanistic insights, to aid researchers in this exciting and impactful field.
References
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Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 24(13), 3029-3041. Available from: [Link]
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Bankston, D., et al. (2002). A scaleable synthesis of BAY 43-9006: A potent raf kinase inhibitor for the treatment of cancer. Organic Process Research & Development, 6(6), 777-781. Available from: [Link]
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Coşkun, D., Dalkılıç, S., & Coskun, M. (2021). The Synthesis, Characterization, and Anticancer Activity of New 2-acetylbenzofuran-Chalcone Hybrids. Iranian Journal of Science and Technology, Transactions A: Science. Available from: [Link]
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Lai, Y., et al. (2020). Synthesis of Sorafenib−Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. Journal of Medicinal Chemistry. Available from: [Link]
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-
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Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. Available from: [Link]
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Castano, A. C., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(13), 3041. Available from: [Link]
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El-Sayed, M. A. A., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 13(27), 18459-18475. Available from: [Link]
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Helmy, M. N., et al. (2022). Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). Scientific Reports, 12(1), 20993. Available from: [Link]
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Ghorab, M. M., et al. (2018). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1343-1353. Available from: [Link]
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Fassihi, A., et al. (2017). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 16(1), 265-273. Available from: [Link]
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Manigandan, V., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. Available from: [Link]
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Al-Warhi, T., et al. (2022). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules, 27(15), 4867. Available from: [Link]
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Singh, P., et al. (2008). 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols. European Journal of Medicinal Chemistry, 43(12), 2792-2799. Available from: [Link]
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KuKanich, K. S., et al. (2023). Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. PLoS One, 18(7), e0288284. Available from: [Link]
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Gornowicz, A., et al. (2024). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. International Journal of Molecular Sciences, 25(5), 2964. Available from: [Link]
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Kwiecińska-Piróg, J., et al. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Antibiotics, 12(8), 1290. Available from: [Link]
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Jean, S. S., et al. (2015). Susceptibility profile, resistance mechanisms & efficacy ratios of fosfomycin, nitrofurantoin & colistin for carbapenem-resistant Enterobacteriaceae causing urinary tract infections. The Indian Journal of Medical Research, 142(5), 604-612. Available from: [Link]
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Dr. Lal PathLabs. (n.d.). Resistance pattern of Nitrofurantoin of Uropathogens in different age groups at Dr. Lal Path Labs, National Reference. Available from: [Link]
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Kumar, A., et al. (2013). COX-2 inhibitory and GABAergic activity of newly synthesized 2(3H)-furanone. Bioorganic & Medicinal Chemistry Letters, 23(10), 2934-2937. Available from: [Link]
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Gupta, K., et al. (2015). Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance. Journal of Clinical and Diagnostic Research, 9(12), DC01-DC03. Available from: [Link]
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chemoenzymatic synthesis of optically active 4-methyl-tetrahydro-5-oxo-2-furancarboxylic acids
An Application Guide for the Chemoenzymatic Synthesis of Optically Active 4-Methyl-tetrahydro-5-oxo-2-furancarboxylic Acids
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral γ-Lactone Scaffolds
Optically active γ-lactones, specifically derivatives of 4-methyl-tetrahydro-5-oxo-2-furancarboxylic acid, are valuable chiral building blocks in the synthesis of complex natural products and pharmacologically active molecules. The stereochemistry at the C-2 and C-4 positions is critical for biological activity, making access to enantiomerically pure forms of these compounds a key challenge in drug discovery and development. Traditional chemical methods for achieving this often require complex multi-step syntheses, chiral auxiliaries, or expensive asymmetric catalysts.
This application note details a robust and efficient chemoenzymatic strategy that leverages the high stereoselectivity of lipases to resolve racemic mixtures of 4-methyl-tetrahydro-5-oxo-2-furancarboxylic acid esters. This approach provides a practical and scalable route to both enantiomers of the target molecule from a common racemic precursor, embodying the principles of green chemistry through the use of biocatalysts under mild reaction conditions.
The Chemoenzymatic Strategy: Kinetic Resolution via Enzymatic Hydrolysis
The core of this methodology is a classic enzymatic kinetic resolution (EKR). The process begins with the synthesis of a racemic ester of 4-methyl-tetrahydro-5-oxo-2-furancarboxylic acid. This racemic mixture is then subjected to hydrolysis catalyzed by a lipase. Lipases, a class of hydrolase enzymes, can exhibit profound enantioselectivity, meaning they preferentially catalyze the hydrolysis of one enantiomer of the ester into the corresponding carboxylic acid, while leaving the other, less reactive enantiomer of the ester largely untouched.[1][2][3]
By carefully monitoring and stopping the reaction at approximately 50% conversion, two valuable, optically enriched products can be isolated:
-
An optically active carboxylic acid (from the hydrolyzed enantiomer).
-
An optically active ester (the unreacted enantiomer).
This concurrent generation of two useful chiral synthons from a single racemic starting material is a hallmark of an efficient EKR process.
Sources
Application Notes & Protocols: Leveraging 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic Acid for the Synthesis of Novel Antibacterial Agents
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new antibacterial agents. Pathogens are increasingly evading the mechanisms of conventional antibiotics, making the exploration of novel chemical scaffolds a critical priority for researchers, scientists, and drug development professionals. Among the most promising candidates are derivatives of the furanone ring system.[1] Furanones, a class of heterocyclic organic compounds, are naturally produced by organisms like the red alga Delisea pulchra as a defense against biofouling.[2][3] This natural precedent has inspired the synthesis of a multitude of derivatives that exhibit potent, broad-spectrum antimicrobial activity.[1][4]
This guide focuses on the strategic use of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid , a chiral building block, as a versatile starting material for the synthesis of next-generation antibacterial agents. The inherent chirality of this precursor is of paramount importance; biological systems are chiral, and the stereochemistry of a drug molecule is often determinant of its efficacy and safety.[5][6] By starting with an enantiomerically pure precursor, we can streamline the synthesis of stereochemically defined drug candidates, eliminating the need for costly and complex chiral separations later in the development pipeline.[7]
This document provides a comprehensive overview of the mechanisms of furanone-based antibacterials, a conceptual framework for synthesizing novel derivatives from this compound, and detailed protocols for synthesis, characterization, and biological evaluation.
Part 1: The Furanone Core - A Multi-Pronged Attack on Bacterial Pathogens
Furanone derivatives circumvent traditional bactericidal or bacteriostatic mechanisms, which often leads to rapid resistance development.[1] Instead, they typically employ more subtle, "anti-virulence" strategies that disarm pathogens without imposing strong selective pressure for resistance.
Key Mechanisms of Action:
-
Quorum Sensing (QS) Inhibition: In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, cell-to-cell communication, or quorum sensing, regulates the expression of virulence factors and the formation of biofilms.[8][9] Furanones, being structural analogs of the natural N-acyl homoserine lactone (AHL) signaling molecules, can competitively bind to QS receptors like LasR and RhlR, effectively disrupting this communication network.[9][10][11] This interference attenuates the pathogen's virulence rather than directly killing it.[8]
-
Induction of Oxidative Stress: In Gram-positive bacteria like Staphylococcus aureus, certain furanone derivatives have been shown to induce the production of reactive oxygen species (ROS).[1] This surge in ROS leads to widespread cellular damage, affecting DNA, proteins, and lipids, ultimately resulting in cell death. This mechanism is particularly effective against bacteria embedded within protective biofilms.[1]
-
Biofilm Disruption: Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which renders them highly resistant to conventional antibiotics and host immune responses. Furanones have demonstrated a remarkable ability to both inhibit the initial formation of biofilms and eradicate established ones.[3][4][11]
Caption: A diagram illustrating the primary mechanisms by which furanone derivatives exert their antibacterial effects.
Part 2: Synthetic Strategy - From Chiral Precursor to Bioactive Library
The core of our strategy involves leveraging the functional handles of this compound: the carboxylic acid and the lactone ring. The carboxylic acid is an ideal point for diversification through amide bond formation, creating a library of derivatives with varied physicochemical properties. This approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Conceptual Synthetic Pathway:
The proposed workflow begins with the activation of the carboxylic acid on the furanone core, followed by coupling with a diverse set of primary or secondary amines. This creates a library of furanone-3-carboxamides, which can then be screened for antibacterial activity.
Caption: A high-level overview of the synthetic and evaluation workflow starting from the chiral precursor.
Part 3: Experimental Protocols
Protocol 3.1: General Procedure for the Synthesis of Furanone-3-Carboxamide Derivatives
Rationale: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a peptide coupling agent. HATU is highly efficient, minimizes racemization of the chiral center adjacent to the carboxyl group, and operates under mild conditions, making it ideal for generating a library of compounds. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to mop up the acid formed during the reaction.
Materials:
-
This compound (1.0 eq)
-
Desired amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).
-
Causality Insight: Adding the reagents in this order ensures the carboxylic acid is activated by HATU before potential side reactions can occur. DIPEA is added last to initiate the reaction.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Quenching and Extraction:
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Causality Insight: The acid wash removes unreacted amine and DIPEA. The bicarbonate wash removes any remaining acidic species. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure furanone-3-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The broth microdilution method is the gold standard for determining the MIC of a potential antimicrobial agent.[2][12] It provides a quantitative measure of the compound's potency by identifying the lowest concentration that inhibits visible bacterial growth.
Materials:
-
Synthesized furanone derivatives (stock solution in DMSO)
-
Bacterial strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 bacterial colonies and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Adjust the bacterial suspension with fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (MHB only).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.[12] This can be assessed visually or by measuring absorbance at 600 nm.
Part 4: Data Presentation & Expected Outcomes
Quantitative data from antimicrobial testing should be summarized for clear interpretation and comparison. The table below provides a template for presenting MIC values. For context, representative MIC values for active furanone derivatives from the literature are included.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| F105 | S. aureus (MSSA) | 10 | [12] |
| F105 | S. aureus (MRSA) | 20 | [12] |
| F105 | B. subtilis | 8-16 | [2] |
| F105 | P. aeruginosa | >128 | [2] |
| Sulfone 26 | S. aureus | 8 | [4] |
| Sulfone 26 | B. subtilis | 8 | [4] |
| Compound 4c | S. aureus (MRSA) | 2 | [13][14] |
| Compound 4d | S. aureus (MRSA) | 2 | [13][14] |
Structure-Activity Relationship (SAR) Insights: By synthesizing a library of amides from this compound and evaluating their MICs, researchers can derive valuable SAR. For example, one might find that aromatic amines confer better activity against Gram-positive bacteria, while aliphatic or heterocyclic amines are more effective against Gram-negative strains. This iterative process of synthesis and testing is fundamental to optimizing a lead compound in drug discovery.
Conclusion
This compound represents a highly valuable, yet underexplored, chiral starting material for the development of novel antibacterial agents. Its furanone core is associated with potent anti-virulence and antimicrobial activities, including quorum sensing inhibition and biofilm disruption.[1][4][8] The protocols outlined in this guide provide a robust framework for the rational design, synthesis, and evaluation of a library of derivatives based on this scaffold. By systematically exploring the chemical space around this chiral core, the scientific community can unlock new therapeutic avenues to combat the urgent global threat of antibiotic resistance.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Development of Antimicrobial Agents from Furanone Scaffolds.
- Krasnodembskaya, A., et al. (2019). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus.
- Vasilev, A., et al. (n.d.). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures.
- Wu, H., et al. (n.d.). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, Oxford Academic.
- Gerasimova, A., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus.
- Gimza, B., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing.
- ResearchGate. (n.d.). Furanones with significant anti-biofilm activity as analysed by....
- Yarovaya, O., et al. (n.d.). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI.
- ResearchGate. (n.d.). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing.
- JournalAgent. (2023). Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against. JournalAgent.
- Song, M., et al. (n.d.). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids.
- ResearchGate. (n.d.). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids.
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
- AiFChem. (n.d.). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- Brieflands. (n.d.). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids.
- Enamine. (n.d.). Chiral Building Blocks Selection.
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- 3. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. brieflands.com [brieflands.com]
Application Note: Experimental Setups for the Strategic Reduction of Oxo-Tetrahydrofurans
Abstract: The tetrahydrofuran (THF) scaffold is a privileged structural motif present in a vast array of natural products and FDA-approved pharmaceuticals, prized for its unique stereochemical and electronic properties.[1][2][3] The controlled reduction of readily available oxo-tetrahydrofurans (γ-lactones) serves as a cornerstone strategy for accessing highly substituted and stereochemically complex THF derivatives. This guide provides an in-depth analysis of two primary reductive methodologies: metal hydride-mediated reductions and Lewis acid-activated hydrosilylations. We will explore the underlying chemical principles, provide field-proven, step-by-step protocols, and discuss the causality behind experimental choices to empower researchers in drug discovery and chemical synthesis to select and execute the optimal strategy for their specific molecular targets.
Foundational Principles: The Chemistry of Lactone Reduction
The reduction of an oxo-tetrahydrofuran, a cyclic ester, is not a monolithic transformation. The choice of reducing agent and reaction conditions dictates the final product, allowing for strategic access to distinct molecular architectures from a common starting material. The reaction proceeds via the initial nucleophilic addition of a hydride (H⁻) to the electrophilic carbonyl carbon. The fate of the resulting tetrahedral intermediate is what differentiates the various methods. Powerful, unhindered reagents will typically drive the reaction to completion, resulting in ring-opening to form a diol. Conversely, sterically demanding reagents or carefully controlled conditions can arrest the reaction at the intermediate lactol (hemiacetal) stage. This lactol is a versatile synthon, poised for further stereocontrolled transformations, most notably the complete deoxygenation to the desired tetrahydrofuran ether.
Figure 1: Strategic pathways for the reduction of oxo-tetrahydrofurans.
Metal Hydride Reductions: A Tale of Two Hydrides
Metal hydrides are the workhorses of carbonyl reduction in organic synthesis.[4][5] For lactones, the specific reagent choice is critical and hinges on the desired final product.
Causality & Expertise: LiAlH₄ vs. DIBAL-H
-
Lithium Aluminum Hydride (LiAlH₄): As a highly reactive and unhindered source of hydride, LiAlH₄ aggressively reduces most carbonyl functionalities.[6][7] It delivers two hydride equivalents to the lactone. The first forms the lactol intermediate, and the second reductively cleaves the C-O bond to furnish the final 1,4-diol. This method is ideal when complete ring-opening and diol formation is the synthetic goal. The reaction is irreversible and must be conducted under strictly anhydrous conditions due to the violent reactivity of LiAlH₄ with protic solvents.[7]
-
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a sterically bulky and less nucleophilic hydride reagent compared to LiAlH₄. This attenuated reactivity is the key to its utility.[8] By performing the reduction at low temperatures (typically -78 °C), the reaction can be effectively stopped after the addition of a single hydride equivalent.[8] This kinetically controlled process isolates the lactol, a valuable intermediate that can be carried forward to other transformations.[9]
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Diisobutylaluminium Hydride (DIBAL-H) |
| Reactivity | Very High | Moderate, Tunable by Temperature |
| Primary Product | 1,4-Diol | Lactol (Hemiacetal) |
| Typical Temp. | 0 °C to reflux | -78 °C |
| Key Advantage | Complete and rapid reduction | Isolation of the intermediate lactol |
| Key Limitation | Poor functional group tolerance | Requires strict temperature control |
| Workup | Careful quenching (e.g., Fieser) | Aqueous quench |
Table 1: Comparison of common metal hydride reagents for lactone reduction.
Protocol 2.2: Complete Reduction to a 1,4-Diol with LiAlH₄
This protocol describes the exhaustive reduction of an oxo-tetrahydrofuran to its corresponding 1,4-diol.
Materials:
-
Oxo-tetrahydrofuran substrate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate, anhydrous (Na₂SO₄)
-
Rochelle's salt (potassium sodium tartrate) solution, saturated
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ powder to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF via cannula to create a slurry (approx. 0.5 M). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the oxo-tetrahydrofuran substrate in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄ (e.g., for 'x' g of LiAlH₄, add 'x' mL of H₂O). Follow this with the dropwise addition of 15% aqueous NaOH ('x' mL), and finally, more water ('3x' mL).
-
Filtration & Extraction: Allow the resulting granular precipitate to stir vigorously for 30 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purification: Purify the crude product by flash column chromatography (silica gel) as required.
Trustworthiness: The sequential addition of H₂O, NaOH, and H₂O (Fieser workup) is a validated and safe method for quenching LiAlH₄ reactions, producing a granular aluminum salt that is easily filtered, leading to higher recovery of the desired product compared to acid-based quenches.[10]
Protocol 2.3: Partial Reduction to a Lactol with DIBAL-H
This protocol details the controlled, low-temperature reduction to afford a lactol.
Materials:
-
Oxo-tetrahydrofuran substrate (1.0 eq)
-
DIBAL-H (1.0 M solution in hexanes or toluene) (1.1 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
Methanol
-
Rochelle's salt solution, saturated
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Setup: Dissolve the oxo-tetrahydrofuran substrate in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition.
-
DIBAL-H Addition: Add the DIBAL-H solution dropwise via syringe over 30 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress carefully by TLC, quenching small aliquots with methanol before analysis.
-
Workup (Quenching): While still at -78 °C, slowly add methanol to the reaction mixture to quench any unreacted DIBAL-H. Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extraction: Add saturated Rochelle's salt solution and stir vigorously for 1-2 hours until the two layers become clear. Separate the layers and extract the aqueous phase with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude lactol is often used immediately in the next step without extensive purification due to potential instability.
Causality: The use of Rochelle's salt is essential for the workup. The tartrate dianion chelates the aluminum salts, breaking up the gelatinous emulsion that often forms during an aqueous quench and facilitating a clean phase separation.
Reductive Etherification via Hydrosilylation
For the direct conversion of an oxo-tetrahydrofuran to a substituted tetrahydrofuran, a two-step, one-pot procedure involving initial lactol formation followed by ionic hydrogenation is a powerful and stereoselective method.[9]
Mechanistic Insight
The process hinges on the generation of an intermediate oxocarbenium ion from the lactol.[11] A Lewis acid (e.g., BF₃·OEt₂) activates the hydroxyl group of the lactol, facilitating its departure as water. This generates a planar, resonance-stabilized oxocarbenium ion. A hydride donor, typically a trialkylsilane like triethylsilane (Et₃SiH), then delivers a hydride to the electrophilic carbon.[12][13] The stereochemical outcome of this hydride addition is often highly predictable and is governed by steric and stereoelectronic factors, frequently favoring "inside attack" as described by Woerpel's model to avoid steric clashes with adjacent substituents.[11]
Figure 2: Simplified mechanism for Lewis acid-mediated hydrosilylation of a lactol.
Protocol 3.2: One-Pot Lactone to Tetrahydrofuran Reduction
This protocol combines the DIBAL-H reduction with a subsequent Lewis acid-promoted silane reduction.
Materials:
-
Oxo-tetrahydrofuran substrate (1.0 eq)
-
DIBAL-H (1.0 M solution) (1.1 eq)
-
Triethylsilane (Et₃SiH) (3.0 - 5.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 - 4.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Lactol Formation: Following Protocol 2.3 , generate the crude lactol in situ. After stirring at -78 °C for the prescribed time, do NOT quench the reaction.
-
Silane and Lewis Acid Addition: To the cold (-78 °C) reaction mixture containing the intermediate aluminum alkoxide, add triethylsilane followed by the slow, dropwise addition of BF₃·OEt₂.
-
Reaction: After the additions are complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC/LC-MS until the lactol intermediate is fully consumed.
-
Workup (Quenching): Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Dilute with water and DCM. Separate the layers and extract the aqueous phase with DCM (3x).
-
Isolation & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the final substituted tetrahydrofuran.
Expertise & Causality: The direct addition of the silane and Lewis acid to the intermediate from the DIBAL-H reduction is a highly efficient approach.[9] The Lewis acid is strong enough to promote both the exchange at the aluminum alkoxide and the subsequent activation of the hydroxyl group for oxocarbenium ion formation. Using an excess of both the silane and Lewis acid is crucial to drive the reaction to completion.
| Silane / Lewis Acid System | Typical Substrates | Key Features |
| Et₃SiH / BF₃·OEt₂ | General purpose, robust | Highly effective, common, can be sluggish |
| Et₃SiH / TiCl₄ | Electron-rich systems | Very strong Lewis acid, high reactivity |
| PhSiH₃ / Mn Complex | Specialized applications | Milder, transition-metal catalyzed |
| PMHS / Ti(OiPr)₄ | Green chemistry focus | Polymeric silane, cost-effective |
Table 2: Selected hydrosilylation systems for lactol reduction.[9][14]
References
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH.[Link]
-
Kerton, F. M., & Ylanen, K. (2007). Rhenium(VII) Oxide Catalyzed Heteroacylative Ring-Opening Dimerization of Tetrahydrofuran. Journal of the American Chemical Society.[Link]
-
Yao, X., & Wolfe, J. P. (2007). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. PMC, NIH.[Link]
- Various Authors. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran.
-
Scheidt, K. A., et al. (2011). Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process. PMC, NIH.[Link]
-
Alonso, D., & Castro, C. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC, NIH.[Link]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Chemistry LibreTexts.[Link]
-
Gelest, Inc. Silane Reduction of... Technical Library - Gelest.[Link]
-
Organic Chemistry Portal. Silanes. Organic Chemistry Portal.[Link]
-
da Silva, F. C., et al. (2012). Highly Stereoselective Synthesis of New γ-Lactone Subunits Synthetic Studies toward (−)-Cleistenolide. SciELO.[Link]
-
Wikipedia. Tetrahydrofuran. Wikipedia.[Link]
-
Lee, K., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry.[Link]
-
Chemistry Notes. (Date not available). Metal Hydride Reduction Reaction: Mechanism and Application. Chemistry Notes.[Link]
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Tran, L.-S., et al. (2020). An experimental and modeling study of the combustion of tetrahydrofuran. ResearchGate.[Link]
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Organic Syntheses. Tetrahydrofuran. Organic Syntheses Procedure.[Link]
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Mąkosza, M., et al. (2005). Diastereoselective Synthesis of Tetrahydrofurans via Reaction of γ,δ-Epoxycarbanions with Aldehydes. Sci-Hub.[Link]
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Dalal Institute. (Date not available). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Dalal Institute.[Link]
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Gevorgyan, V., & Rubin, M. (2003). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. PMC.[Link]
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Watson, D. A., et al. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society.[Link]
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Pérez, M., & Abad, J.-L. (2021). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI.[Link]
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Chuit, C., et al. (Date not available). Ionic and Organometallic- Catalyzed Organosilane Reductions. [Source not explicitly provided in search result, link is to a download].[Link]
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Various Authors. (2022). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate.[Link]
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Pharmaguideline. (Date not available). Metal Hydrid Reduction (NaBH4 and LiAlH4). Pharmaguideline.[Link]
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Li, H., et al. (2020). Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts. Green Chemistry.[Link]
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Organic Chemistry Portal. Lactone synthesis. Organic Chemistry Portal.[Link]
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SlidePlayer. (Date not available). Metal Hydride Reduction. SlidePlayer.[Link]
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Kanger, T., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate.[Link]
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Wikipedia. Reductions with hydrosilanes. Wikipedia.[Link]
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Organic Chemistry Portal. Tetrahydrofuran synthesis. Organic Chemistry Portal.[Link]
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Futuristic Chemistry Forum. (2020). Hydroformylation of Olefins by OXO PROCESS. YouTube.[Link]
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Gunanathan, C. (2021). Titanium‐Catalyzed Exhaustive Reduction of Oxo‐Chemicals. ResearchGate.[Link]
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Jiménez-Gómez, C. P., et al. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. MDPI.[Link]
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Mąkosza, M., et al. (2005). Diastereoselective synthesis of tetrahydrofurans via reaction of gamma,delta-epoxycarbanions with aldehydes. PubMed.[Link]
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Application Note & Protocol: Advanced Analytical Strategies for the Quantification of Furan Derivatives in Complex Matrices
Introduction: The Analytical Imperative for Furan Derivative Quantification
Furan and its alkylated derivatives are heterocyclic organic compounds that emerge as process contaminants in a wide variety of thermally treated foods, including coffee, canned goods, and jarred baby foods.[1][2] Their formation is complex, often stemming from the thermal degradation of natural food constituents like carbohydrates, amino acids, polyunsaturated fatty acids, and ascorbic acid.[3][4] The toxicological significance of these compounds is well-documented; the International Agency for Research on Cancer (IARC) classifies furan as a "possible human carcinogen" (Group 2B), prompting regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) to monitor their levels in the food supply.[5][6][7]
Quantifying these derivatives in complex matrices presents significant analytical challenges. Their high volatility (furan boils at 31.5°C) necessitates specialized sample handling to prevent analyte loss, while their presence at trace levels (ng/g or µg/kg) demands highly sensitive detection methods.[7][8] Furthermore, the analytical conditions themselves, particularly heat, can inadvertently generate furan, leading to an overestimation of its content.[9][10] This guide provides a detailed exploration of the gold-standard analytical techniques, offering field-proven protocols and explaining the causality behind critical experimental choices to ensure data of the highest integrity.
Part 1: Foundational Principles of Furan Analysis
The successful quantification of furan derivatives is fundamentally dependent on the effective isolation of these volatile analytes from non-volatile matrix components. The analytical workflow universally involves a sample preparation step designed to partition the volatile furans into the gas phase, followed by chromatographic separation and mass spectrometric detection. The two dominant techniques for this crucial extraction step are Static Headspace (HS) and Solid Phase Microextraction (SPME).
Part 2: Gold Standard Technique: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is the most widely adopted method for furan analysis, forming the basis of the official FDA method.[1][11] Its robustness and automation capabilities make it ideal for routine quality control and regulatory monitoring.
Principle of the Technique
In static headspace analysis, a sample (liquid or solid) is placed in a sealed vial and heated to a specific temperature for a set time. This allows volatile compounds, including furan derivatives, to partition from the sample matrix into the gas phase (the "headspace") above the sample. A heated, gas-tight syringe then draws a known volume of this headspace gas and injects it into the GC-MS system. The key to this technique is achieving equilibrium, where the concentration of the analyte in the headspace is proportional to its concentration in the original sample.
Causality Behind Experimental Choices
-
Equilibration Temperature and Time: This is the most critical parameter. The temperature must be high enough to drive volatile furans into the headspace but low enough to prevent their de novo formation from precursors in the matrix. Initial FDA methods used 80°C, but ruggedness testing revealed that this temperature could generate furan in some high-fat matrices.[10] Consequently, the method was revised to recommend a lower temperature of 60°C to minimize this artifact.[9][10] An equilibration time of 30 minutes is typically sufficient to reach a state of near-equilibrium.
-
Isotope Dilution: To correct for matrix effects and variations in instrument response, an isotopically labeled internal standard, such as d4-furan (furan-d₄), is added to every sample.[11][12] Since furan-d₄ has nearly identical physicochemical properties to native furan, it co-extracts and behaves similarly throughout the analytical process. Its distinct mass-to-charge ratio (m/z 72) allows the mass spectrometer to differentiate it from the target analyte (m/z 68), providing a reliable basis for accurate quantification.[12]
-
Standard Addition: For complex matrices where matrix effects are significant and cannot be fully compensated for by the internal standard alone, the method of standard additions is employed. This involves creating a calibration curve within the sample matrix itself, providing the most accurate quantification possible.[11][12]
Detailed Protocol: HS-GC-MS Analysis of Furan in Foods (Based on FDA Method E45)
-
Sample Preparation:
-
For liquid or semi-solid samples, weigh 5.0 g of the homogenized sample directly into a 20 mL headspace vial. For solid samples, a 1.0 g sample may be used with the addition of 5.0 mL of reagent water or a saturated NaCl solution to facilitate analyte partitioning.[11][13]
-
Spike the sample with a known amount of d4-furan internal standard (e.g., 50 µL of a ~30 µg/mL working solution).[11]
-
For standard addition, prepare a series of vials and add increasing, known amounts of a native furan standard.
-
Immediately seal the vial with a PTFE-faced silicone septum and aluminum crimp cap.
-
-
Headspace Sampling:
-
GC-MS Analysis:
-
GC Column: A column with a mid-polar stationary phase, such as a PLOT Q or a 6% cyanopropylphenyl phase (e.g., DB-624), is recommended for good peak shape and separation of furan from other volatile compounds.[12][14]
-
Injector Temperature: 200°C.
-
Oven Program: 35°C (hold 5 min), ramp to 200°C at 10°C/min, hold 5 min. (This program should be optimized for the specific column and analytes).
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
MS Transfer Line Temperature: 220°C.
-
MS Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Furan: Monitor primary ion m/z 68 and qualifier ion m/z 39.
-
d4-Furan: Monitor primary ion m/z 72 and qualifier ion m/z 42.
-
-
-
Quantification:
-
Calculate the response ratio of the peak area of the primary ion for furan (m/z 68) to that of d4-furan (m/z 72).
-
Construct a standard addition curve by plotting the response ratio against the concentration of added furan standard.
-
Determine the concentration of furan in the original sample by extrapolating the linear regression to the x-intercept.[12]
-
HS-GC-MS Workflow Diagram
Part 3: High-Sensitivity Alternative: Solid Phase Microextraction (SPME)-GC-MS
For applications requiring lower detection limits, such as the analysis of trace furan levels in fruit juices or biological fluids, SPME-GC-MS offers a significant advantage in sensitivity.[3][15]
Principle of the Technique
SPME uses a fused-silica fiber coated with a sorbent material. The fiber is exposed to the headspace above the sample (or directly immersed in a liquid sample). Volatile analytes adsorb onto the fiber, effectively concentrating them from the matrix. After a set extraction time, the fiber is retracted and inserted directly into the hot GC injector, where the analytes are thermally desorbed onto the analytical column.[16]
Causality Behind Experimental Choices
-
SPME Fiber Selection: The choice of fiber coating is critical for extraction efficiency. For highly volatile, nonpolar compounds like furan, a fiber with a carboxen/polydimethylsiloxane (CAR/PDMS) coating is superior.[3][16] The porous carbon structure of carboxen provides a high surface area for adsorbing small volatile molecules.
-
Extraction Parameters: The extraction is governed by equilibrium. Key parameters to optimize include:
-
Temperature: A moderate temperature (e.g., 35-50°C) increases the vapor pressure of the analytes without promoting artifact formation.[17][18]
-
Time: An extraction time of 15-30 minutes is often sufficient to achieve good sensitivity.
-
Agitation: Stirring or agitating the sample vial during extraction helps to accelerate the mass transfer of analytes into the headspace, improving efficiency.
-
-
Matrix Modification: Adding a salt, such as sodium chloride (NaCl), to aqueous samples increases the ionic strength of the solution.[13][17] This "salting-out" effect reduces the solubility of organic analytes like furan in the aqueous phase, driving more of the analyte into the headspace and onto the SPME fiber, thereby enhancing extraction efficiency.
Detailed Protocol: SPME-GC-MS Analysis of Furan Derivatives in Juice
-
Sample Preparation:
-
Pipette 5.0 mL of the juice sample into a 20 mL headspace vial.
-
Add 5.0 mL of a saturated NaCl solution to the vial.[13]
-
Spike the sample with the appropriate isotopically labeled internal standard(s).
-
Immediately seal the vial with a PTFE-faced silicone septum and magnetic screw cap.
-
-
SPME Extraction:
-
Place the vial in the autosampler, which is equipped with an agitator and heater.
-
Incubation/Equilibration: Equilibrate the sample at 35°C for 15 minutes with agitation (e.g., 250 rpm).[17][19]
-
SPME Fiber: CAR/PDMS.
-
Extraction: Expose the SPME fiber to the headspace for 15 minutes at 35°C with continued agitation.[17][19]
-
-
GC-MS Analysis:
-
Desorption: After extraction, immediately transfer the fiber to the GC injector.
-
Injector Temperature: 260-280°C (optimized for rapid desorption).[17][18]
-
Desorption Time: 3 minutes in splitless mode to ensure complete transfer of analytes.
-
GC Column and MS Parameters: Similar to the HS-GC-MS method, but the oven program may need to be adjusted to resolve a wider range of furan derivatives. A column like an HP-5MS is effective for separating isomers like 2-methylfuran and 3-methylfuran.[17][19]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) mode can be used on a tandem mass spectrometer (GC-MS/MS) for even greater selectivity and sensitivity, especially when analyzing multiple derivatives simultaneously.[17]
-
SPME-GC-MS Workflow Diagram
Part 4: Method Validation and Performance Comparison
Every analytical protocol must be a self-validating system. For furan analysis, this involves establishing key performance metrics to ensure the data is trustworthy and reproducible.
| Parameter | HS-GC-MS | SPME-GC-MS/MS | Rationale & Significance |
| Limit of Detection (LOD) | 0.3 - 2.0 ng/g (µg/kg) | 0.01 - 0.5 ng/g (µg/kg) | The lowest concentration of analyte that can be reliably distinguished from background noise. SPME's pre-concentration step yields superior sensitivity.[3][20] |
| Limit of Quantification (LOQ) | 1.0 - 5.0 ng/g (µg/kg) | 0.04 - 1.0 ng/g (µg/kg) | The lowest concentration that can be measured with acceptable precision and accuracy. Crucial for regulatory compliance.[3][18][20] |
| Linearity (R²) | > 0.99 | > 0.99 | Demonstrates a proportional response of the instrument to changes in analyte concentration over a defined range.[3] |
| Accuracy (Recovery %) | 72 - 110% | 76 - 117% | Measures the agreement between the measured value and the true value, typically assessed by analyzing spiked samples.[17][20] |
| Precision (RSD %) | 3 - 13% | 1 - 16% (Intra-day) | Measures the degree of agreement among individual measurements when the procedure is applied repeatedly. Lower RSD indicates higher precision.[17][20] |
Note: Values are typical ranges compiled from multiple studies and will vary based on matrix, specific analyte, and instrumentation.[3][17][18][20]
Part 5: Advanced Topics & Specialized Matrices
While food analysis is the most common application, the principles can be adapted for other complex mixtures.
-
Biological Samples: The analysis of furan in biological matrices (e.g., urine, plasma) is complicated by its rapid metabolism. The furan ring is bioactivated by cytochrome P450 enzymes to form a highly reactive metabolite, cis-but-2-ene-1,4-dialdehyde, which can form adducts with proteins and DNA.[14][21] Therefore, analysis often targets not the parent furan but these metabolic products or their conjugates. This typically requires different methodologies, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is better suited for non-volatile, polar metabolites.[21]
-
Environmental Samples: Furan derivatives are also of interest in environmental analysis. For example, polychlorinated dibenzofurans (PCDFs), often analyzed alongside dioxins, are persistent organic pollutants.[22] Their analysis requires highly specialized, high-resolution GC-MS (HRGC/HRMS) systems and extensive sample cleanup to achieve the extremely low detection limits required (pg/g or fg/g).[23] While sharing a core furan structure, the analytical approach for these halogenated congeners is distinct from that for the volatile process contaminants discussed herein.
Conclusion
The accurate quantification of furan derivatives in complex mixtures is a challenging but critical task for ensuring food safety and conducting toxicological research. The choice between the robust, workhorse HS-GC-MS method and the highly sensitive SPME-GC-MS technique depends on the specific application, the sample matrix, and the required detection limits. By understanding the principles behind each step—from sample preparation and matrix modification to the selection of internal standards and instrumental parameters—researchers can develop and validate reliable methods. The protocols and insights provided in this guide serve as a comprehensive resource for establishing a self-validating system capable of generating authoritative and trustworthy data.
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Determination of Furan in Foods. U.S. Food and Drug Administration (FDA). [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Tseng, Y.-C., et al. (2023). Molecules, 28(4), 1639. MDPI. [Link]
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Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Cha, Y. J., & Lee, K.-G. (2024). Food Science and Biotechnology. PubMed Central. [Link]
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Simultaneous determination of furan and its derivatives in food by headspace gas chromatography-mass spectrometry (HS-GC-MS). Nguyen Thi Ha Binh, et al. (2021). Vietnam Journal of Food Control, 4(3), 182-189. [Link]
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Quantification of Furan Derivatives in Coffee Products by SIDA-HS-SPME-GC/MS. Elsinghorst, P. W. (2021). ResearchGate. [Link]
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New approach to estimate furan contents in transformer oil using spectroscopic analysis. N'cho, J. S., et al. (2015). IEEE Conference Publication. IEEE Xplore. [Link]
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Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Frank, D., et al. (2020). ResearchGate. [Link]
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Methods for the determination of furan in food. Nyman, P. (2009). JRC Publications Repository. [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Tseng, Y.-C., et al. (2023). ResearchGate. [Link]
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Determination of furan and furan derivatives in baby food. Condurso, C., et al. (2018). Food Chemistry, 253, 145-151. [Link]
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Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese population. Cao, Y., et al. (2022). Food Chemistry, 387, 132823. PubMed. [Link]
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Furan. U.S. Food and Drug Administration (FDA). (2017). [Link]
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The Determination of Furan in Foods — Challenges and Solutions. Crews, C. (2007). LCGC International. [Link]
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Method Ruggedness Testing, Determination of Furan in Foods. U.S. Food and Drug Administration (FDA). (2006). [Link]
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SAFE Position Paper EFSA Mandate on Furan and Methylfuran in Food. Safe Food Advocacy Europe. [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Tseng, Y.-C., et al. (2023). National Institutes of Health (NIH). [Link]
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Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek. (2022). [Link]
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New EU Recommendation on monitoring the presence of furan and alkylfurans in food. Mérieux NutriSciences. (2022). [Link]
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Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. Altaki, M. S., et al. (2007). Journal of Chromatography A, 1146(1), 103-109. PubMed. [Link]
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Furan in Food, Thermal Treatment; Request for Data and Information. Federal Register. (2004). [Link]
-
A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. Sangle, S. L., et al. (2021). ResearchGate. [Link]
-
COMMISSION RECOMMENDATION (EU) 2022/495 of 25 March 2022 on monitoring the presence of furan and alkylfurans in food. EUR-Lex. (2022). [Link]
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Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. Altaki, M. S., et al. (2007). ResearchGate. [Link]
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Furan in food – EFSA confirms health concerns. European Food Safety Authority (EFSA). (2017). [Link]
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EFSA confirms health concerns of Furan in Food. Institute of Food Science and Technology. (2017). [Link]
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Feature MS fragments-based method for identification of toxic furanoids in biological samples. Wang, Y., et al. (2022). Analytica Chimica Acta, 1222, 340176. PubMed. [Link]
-
A Comprehensive Evaluation of Dioxins and Furans Occurrence in River Sediments from a Secondary Steel Recycling Craft Village in Northern Vietnam. Le, T. H., et al. (2024). Toxics, 12(4), 284. PubMed Central. [Link]
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Detection and quantification of dioxins and furans in foods. Lépori, C. (2021). RSC Blogs. [Link]
-
Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Jeong, M., et al. (2019). ResearchGate. [Link]
-
Accurate Quantitation and Analysis of Nitrofuran Metabolites, Chloramphenicol, and Florfenicol in Seafood by UHPLC-MS/MS: Method Validation and Regulatory Samples. Turnipseed, S., et al. (2015). ResearchGate. [Link]
-
Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. Frank, D., et al. (2020). Food Chemistry, 333, 127453. PubMed. [Link]
-
Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Lindinger, C., et al. (2008). Journal of Agricultural and Food Chemistry, 56(8), 2792-2797. PubMed. [Link]
-
Detecting nitrofuran metabolites in animal products using LC/MS/MS. Hartig, L., & von Czapiewski, K. (2005). Spectroscopy Europe, 17(3), 20-22. [Link]
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Topic: Derivatization of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid for GC-MS Analysis
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This guide provides a detailed technical overview and validated protocols for the chemical derivatization of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility stemming from a carboxylic acid functional group, direct GC-MS analysis of this analyte yields poor chromatographic performance, characterized by peak tailing, low sensitivity, and potential thermal degradation. To overcome these challenges, this application note details two robust derivatization strategies: trimethylsilylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and methyl esterification. These methods effectively convert the polar analyte into a more volatile and thermally stable derivative, significantly improving peak shape, resolution, and detection limits. This document is intended for researchers, analytical chemists, and drug development professionals seeking a reliable methodology for the quantitative and qualitative analysis of this and structurally similar compounds.
Introduction: The Analytical Challenge
This compound (PubChem CID: 3812488) is a polyfunctional organic molecule containing both a lactone and a carboxylic acid moiety.[1] The presence of the carboxyl group, with its active hydrogen, imparts high polarity to the molecule. This leads to strong intermolecular hydrogen bonding, which significantly raises its boiling point and reduces its volatility.
When direct injection of such a compound into a GC-MS system is attempted, several analytical problems arise:
-
Poor Volatility: The analyte may not vaporize efficiently in the GC inlet, leading to low signal intensity and poor reproducibility.[2]
-
Peak Tailing: The polar carboxyl group can interact strongly with active sites (e.g., residual silanols) on the GC column and liner, resulting in broad, asymmetric peaks.
-
Thermal Instability: At the high temperatures of the GC inlet and column, the carboxylic acid may undergo thermal decomposition, preventing accurate quantification and identification.
Chemical derivatization is a requisite sample preparation step to mitigate these issues. The primary goal is to replace the active hydrogen of the carboxylic acid with a nonpolar group, thereby increasing volatility and thermal stability, and minimizing undesirable column interactions.[3][4]
Principles of Derivatization: A Mechanistic Overview
Choosing the correct derivatization strategy is critical and depends on the functional groups present in the analyte. For this compound, the carboxylic acid is the primary target. Two highly effective and widely adopted strategies are silylation and esterification.
Silylation: The Gold Standard for Active Hydrogens
Silylation is the most prevalent derivatization technique for GC analysis.[4] It involves replacing an active hydrogen atom from a functional group (-COOH, -OH, -NH, -SH) with a trimethylsilyl (TMS) group, -Si(CH₃)₃.
-
Mechanism: Silylating reagents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are powerful TMS donors. MSTFA reacts rapidly with the carboxylic acid to form a TMS ester. The reaction is driven by the formation of the stable Si-O bond and the release of a neutral, volatile byproduct (N-methyltrifluoroacetamide).[5][6]
-
Why MSTFA? MSTFA is often preferred over other silylating agents like BSTFA because its byproducts are exceptionally volatile, minimizing chromatographic interference with early-eluting peaks.[6] It is a very strong TMS donor, capable of derivatizing even sterically hindered and less reactive functional groups.[5]
Esterification: Targeted Conversion of Carboxylic Acids
Esterification converts the carboxylic acid into a less polar and more volatile ester derivative.[7] While traditional Fischer esterification using an alcohol and a strong acid catalyst is effective, it can be harsh and time-consuming.[8] Modern alkylating agents offer a more rapid and cleaner alternative.
-
Mechanism with Diazomethane Analogs: Reagents like diazomethane (CH₂N₂) or its safer substitute, trimethylsilyldiazomethane (TMSDM), provide a highly efficient means of methylation.[9] The carboxylic acid first protonates the diazomethane, creating a carboxylate anion and a highly reactive methyldiazonium cation. The carboxylate then acts as a nucleophile, displacing nitrogen gas (N₂) in a rapid and irreversible Sₙ2 reaction to form the methyl ester.[10][11]
-
Advantages & Disadvantages: This method is highly specific for acidic protons and proceeds under very mild conditions with high yields.[12] The primary byproduct is nitrogen gas, which simply vents from the reaction vial.[10] However, diazomethane itself is highly toxic and explosive, necessitating specialized handling.[10][12] TMSDM is considered a safer alternative but should still be handled with care.[9]
Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, gloves, lab coat) is mandatory. Reagents are moisture-sensitive and should be handled under anhydrous conditions.
Protocol 1: Trimethylsilylation with MSTFA (Recommended Method)
This protocol is robust, broadly applicable, and generates a thermally stable TMS ester suitable for GC-MS analysis.
Materials and Reagents:
-
This compound standard or dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or MSTFA + 1% TMCS (Trimethylchlorosilane)
-
Anhydrous Pyridine (optional, as catalyst and solvent)
-
Anhydrous Acetonitrile or Ethyl Acetate (solvent)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven set to 70°C
-
Vortex mixer
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the analyte is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen. The presence of water will consume the derivatizing reagent and prevent a complete reaction.[7]
-
Reagent Addition: To the dried sample (approx. 0.1-1.0 mg) in a GC vial, add 100 µL of anhydrous acetonitrile (or other suitable solvent) to dissolve the analyte.
-
Derivatization: Add 100 µL of MSTFA to the vial. For compounds that are difficult to derivatize, using MSTFA with 1% TMCS as a catalyst can increase the reaction rate.[13]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial on the heating block at 70°C for 30 minutes to ensure the reaction proceeds to completion.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Methyl Esterification with TMSDM (Alternative Method)
This protocol is highly specific for carboxylic acids and provides a clean reaction. It is an excellent alternative to the hazardous diazomethane.
Materials and Reagents:
-
This compound standard or dried sample extract
-
Trimethylsilyldiazomethane (TMSDM), 2.0 M solution in hexanes
-
Anhydrous Toluene and Methanol (2:1 v/v)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Vortex mixer
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample is completely dry as described in Protocol 1.
-
Reagent Addition: To the dried sample in a GC vial, add 200 µL of the Toluene/Methanol solvent mixture and vortex to dissolve.
-
Derivatization: In a fume hood, carefully add the TMSDM solution dropwise to the vial until the yellow color of the reagent persists, indicating a slight excess has been added and the reaction is complete. You will observe nitrogen gas bubbling, which should cease upon completion.[14] The reaction is typically instantaneous at room temperature.[9]
-
Quenching (Optional): If desired, a small drop of acetic acid can be added to quench any excess TMSDM, though this is often unnecessary.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualization of Experimental Workflow
The general workflow for preparing the analyte for GC-MS analysis is depicted below.
Caption: General workflow for derivatization and GC-MS analysis.
The chemical transformations for both recommended protocols are shown below.
Caption: Chemical conversion for silylation and esterification.
Data Presentation and Expected Results
Derivatization alters the chemical properties of the analyte, which is reflected in the GC-MS data. The following table summarizes the expected changes.
| Parameter | Underivatized Analyte | TMS-Ester Derivative | Methyl-Ester Derivative |
| Analyte | This compound | TMS-ester of Analyte | Methyl-ester of Analyte |
| Formula | C₆H₈O₄ | C₉H₁₆O₄Si | C₇H₁₀O₄ |
| MW Change | 144.12 g/mol | +72 (TMS group replaces H) | +14 (CH₂ group replaces H) |
| Volatility | Low | High | High |
| Peak Shape | Poor (Tailing) | Excellent (Symmetric) | Excellent (Symmetric) |
| Key MS Ions (m/z) | Weak M+, extensive fragmentation | M-15 (loss of CH₃), 73 [Si(CH₃)₃]⁺ | M+, M-31 (loss of OCH₃) |
Interpreting Mass Spectra:
-
TMS Derivative: The mass spectrum of the silylated product will provide clear diagnostic ions. Look for a fragment at m/z 73 , corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺, which is a hallmark of TMS derivatives. Another prominent ion is typically observed at [M-15]⁺ , resulting from the loss of a single methyl group from the TMS moiety.
-
Methyl Ester Derivative: The methyl ester will be more stable than the parent acid, often resulting in a more prominent molecular ion (M⁺) peak. A characteristic fragmentation pathway is the loss of the methoxy group, giving a fragment at [M-31]⁺ .
Conclusion
The analysis of polar, low-volatility compounds like this compound by GC-MS is not feasible without chemical derivatization. The protocols provided in this application note, particularly trimethylsilylation with MSTFA, offer a reliable, robust, and effective means to convert the analyte into a form amenable to GC-MS analysis. This conversion results in a significant improvement in volatility and thermal stability, leading to sharp, symmetric chromatographic peaks and enhanced sensitivity. The successful application of these methods will enable researchers to achieve accurate and reproducible quantification and confident identification of this and related compounds in complex matrices.
References
- Vertex AI Search. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane - A "Little" Mass Spec and Sailing.
- ESSLAB. Derivatization reagents for GC, silylation, MSTFA.
- Sigma-Aldrich. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
- Sigma-Aldrich. Derivatization of Drug Substances with MSTFA.
- Journal of High Resolution Chromatography. GC—MS analysis of carboxylic acids in petroleum after esterification with fluoroalcohols.
- BenchChem. Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
- RSC Publishing. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples.
- ACS Publications. Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels.
- PubMed. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples.
- Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- Bibel lab update. Derivatization of metabolites for GC-MS via methoximation+silylation.
- Chemhelper. Diazomethane makes methyl esters from carboxylic acids.
- Master Organic Chemistry. Diazomethane (CH2N2).
- MDPI. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization.
- ResearchGate. Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
- PubMed. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
- Sigma-Aldrich. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples.
- Zenodo. Acids: Derivatization for GC Analysis.
- Ohio Gratings, Inc. GC Derivatization.
- PubChem. This compound | C6H8O4 | CID 3812488.
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
- ResearchGate. Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?.
- Chrom Tech, Inc. Why Use GC Derivatization Reagents.
- ResearchGate. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF.
- Sigma-Aldrich. bstfa.pdf.
- PubMed. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization.
- Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
- National Institutes of Health. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma.
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
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Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring these scaffolds.[1][2][3] Their structural diversity and ability to interact with a wide range of biological targets make them privileged structures in drug discovery.[4][5] The continuous demand for new therapeutic agents necessitates the development of innovative and efficient synthetic methodologies that provide rapid access to novel, functionalized heterocyclic compounds.[6] This guide provides an in-depth exploration of modern synthetic strategies, including Multi-Component Reactions (MCRs), Visible-Light Photocatalysis, and C-H Activation, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Central Role of Heterocycles in Modern Chemistry
Heterocyclic chemistry is a cornerstone of organic synthesis, with applications extending from pharmaceuticals and agrochemicals to materials science.[7] It is estimated that over half of all known organic compounds are heterocyclic.[8] The unique physicochemical properties imparted by heteroatoms like nitrogen, oxygen, and sulfur allow these molecules to serve as versatile pharmacophores and modulators of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4]
Traditional methods for heterocycle synthesis often suffer from limitations such as harsh reaction conditions, long reaction times, and low atom economy.[9][10] Consequently, the field has evolved towards more sustainable and efficient strategies. This guide focuses on three pillars of modern heterocyclic synthesis that enable the rapid generation of molecular complexity and diversity from simple, readily available starting materials.
Figure 1: Core strategies in modern heterocyclic synthesis and their primary advantages.
Multi-Component Reactions (MCRs): A Paradigm of Efficiency
Multi-Component Reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[11] This strategy is highly valued in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds from simple building blocks, significantly accelerating the hit-to-lead optimization process.[12][13]
Causality and Experimental Choice:
The power of MCRs lies in their inherent efficiency and atom economy. By combining multiple synthetic steps into a single operation, they reduce waste, save time, and minimize the need for purification of intermediates. The choice of an MCR is often dictated by the desired heterocyclic scaffold. For instance, the Biginelli reaction is a classic choice for synthesizing dihydropyrimidinones, while the Ugi reaction provides access to complex α-acylamino amides, which can be precursors to various heterocycles.[7][11]
Protocol 1: Microwave-Assisted Biginelli Reaction for Dihydropyrimidinone Synthesis
Principle: This protocol utilizes microwave irradiation to accelerate the acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and urea. Microwave heating provides rapid and uniform heating, drastically reducing reaction times compared to conventional methods and often improving yields.[9][14]
Materials and Reagents:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol (Absolute)
-
Hydrochloric acid (catalytic amount)
-
Microwave synthesizer
-
10 mL microwave reaction vial with stir bar
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Column chromatography setup (silica gel)
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave reaction vial, add benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (1.2 mmol, 156 mg), and urea (1.5 mmol, 90 mg).
-
Solvent and Catalyst Addition: Add 3 mL of absolute ethanol to the vial, followed by one drop of concentrated hydrochloric acid using a Pasteur pipette.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 10 minutes with stirring. The reaction progress can be monitored by TLC (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Work-up and Isolation: After cooling the reaction vessel to room temperature, the resulting precipitate is collected by filtration.
-
Purification: Wash the solid with cold ethanol to remove unreacted starting materials. If necessary, further purify the product by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized dihydropyrimidinone using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation:
| Aldehyde Reactant | β-Ketoester | Time (min) | Power (W) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 10 | 150 | 92 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 12 | 150 | 89 |
| 4-Methoxybenzaldehyde | Methyl acetoacetate | 10 | 150 | 95 |
| Thiophene-2-carbaldehyde | Ethyl acetoacetate | 15 | 150 | 85 |
Table 1: Representative yields for the microwave-assisted Biginelli reaction with various substrates.
Visible-Light Photocatalysis: A Green Approach to Bond Formation
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis.[15] This methodology utilizes light as a clean, renewable reagent to drive chemical reactions under exceptionally mild conditions, often at room temperature.[16] By using a photocatalyst (such as a ruthenium complex or an organic dye), chemists can generate highly reactive radical intermediates from stable precursors, enabling transformations that are difficult to achieve with traditional thermal methods.[17]
Causality and Experimental Choice:
The choice to employ photocatalysis is driven by the desire for green and selective chemistry. Visible light is a low-energy, non-destructive energy source, which allows for high functional group tolerance. This method is particularly well-suited for radical-mediated cyclization reactions to form heterocyclic rings. The selection of the photocatalyst is critical and depends on its redox potential, which must be matched to the substrates to enable the desired single-electron transfer (SET) process.
Figure 2: Simplified photoredox catalytic cycle for heterocycle synthesis.
Protocol 2: Photocatalytic Synthesis of Benzothiazoles
Principle: This protocol describes the synthesis of 2-arylbenzothiazoles via the visible-light-mediated oxidative cyclization of 2-aminothiophenols and aldehydes. An organic dye, such as Rose Bengal, acts as the photocatalyst, which, upon irradiation with visible light, initiates an electron transfer cascade leading to the formation of the heterocyclic product under mild, metal-free conditions.
Materials and Reagents:
-
2-Aminothiophenol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Rose Bengal
-
Dimethyl sulfoxide (DMSO)
-
Blue LED light source (450 nm)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add 2-aminothiophenol (0.5 mmol, 62.6 mg), the desired aromatic aldehyde (0.6 mmol), and Rose Bengal (2 mol%, 10.2 mg).
-
Solvent Addition: Add 2 mL of DMSO to the tube.
-
Degassing (Optional but Recommended): For optimal results, subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst. Backfill the tube with an inert atmosphere (Nitrogen or Argon).
-
Irradiation: Place the reaction tube approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature. The reaction is typically complete within 8-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-arylbenzothiazole.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
C-H Activation: The Art of Molecular Surgery
Direct C-H bond functionalization has revolutionized synthetic logic by eliminating the need for pre-functionalized starting materials.[18] This approach allows for the conversion of ubiquitous C-H bonds into new C-C or C-X (X = N, O, S) bonds in a single step, offering a more atom- and step-economical pathway to complex molecules.[19] Transition metal catalysis, particularly with palladium, rhodium, and copper, is pivotal in this field, enabling the construction of heterocyclic scaffolds through intramolecular C-H activation/cyclization reactions.[20][21]
Causality and Experimental Choice:
The primary motivation for using C-H activation is to shorten synthetic routes and reduce waste. By targeting the fundamental C-H bonds of a molecule, chemists can bypass lengthy steps of introducing and manipulating functional groups. The choice of catalyst and directing group is paramount. A directing group is often temporarily installed on the substrate to position the metal catalyst in close proximity to the target C-H bond, ensuring high levels of chemo- and regioselectivity.[19]
Protocol 3: Palladium-Catalyzed Intramolecular C-H Amination for Indoline Synthesis
Principle: This protocol details the synthesis of indolines through a palladium-catalyzed intramolecular C(sp³)-H amination. A picolinamide (PA) directing group is used to guide the Pd catalyst to a specific C-H bond, facilitating the formation of a C-N bond and constructing the five-membered heterocyclic ring.
Materials and Reagents:
-
N-(2-ethylphenyl)picolinamide (substrate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
(Diacetoxyiodo)benzene (PhI(OAc)₂) (oxidant)
-
Acetic acid (AcOH) (solvent)
-
Anhydrous sodium carbonate (Na₂CO₃) (base)
-
Screw-cap reaction vial
Step-by-Step Methodology:
-
Substrate Synthesis: Prepare the N-(2-ethylphenyl)picolinamide starting material by standard amide coupling between 2-ethylaniline and picolinic acid.
-
Reaction Setup: In a screw-cap vial, combine the substrate (0.2 mmol), Pd(OAc)₂ (10 mol%, 4.5 mg), PhI(OAc)₂ (0.3 mmol, 96.6 mg), and Na₂CO₃ (0.4 mmol, 42.4 mg).
-
Solvent Addition: Add 2 mL of acetic acid to the vial.
-
Reaction Execution: Seal the vial tightly and place it in a preheated heating block at 100°C. Stir the reaction for 16-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate the indoline product.
-
Directing Group Removal: The picolinamide directing group can be cleaved under basic or acidic conditions if desired, yielding the free indoline.
-
Characterization: Confirm the structure of the cyclized product using standard analytical techniques (NMR, MS).
Conclusion and Future Perspectives
The methodologies outlined in this guide—Multi-Component Reactions, Visible-Light Photocatalysis, and C-H Activation—represent the forefront of modern organic synthesis.[6] They provide powerful, efficient, and increasingly sustainable pathways to novel heterocyclic compounds, which are critical for advancing drug discovery and materials science.[1][22] Future progress will likely involve the synergistic combination of these strategies, such as photocatalytic C-H activation or the use of MCRs to build substrates for subsequent advanced cyclizations. Furthermore, the integration of flow chemistry and machine learning will continue to accelerate the discovery and optimization of synthetic routes to the next generation of bioactive heterocycles.[7]
References
-
P. G. G. P. L. G. G. M. L. F. S. L. C. (n.d.). Synthesis of functionalized heterocyclic compounds driven by visible-light photocatalysis. Retrieved January 17, 2026, from [Link]
-
Dandapani, S., et al. (2020). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. Retrieved January 17, 2026, from [Link]
-
(n.d.). Modern Strategies for Heterocycle Synthesis. MDPI. Retrieved January 17, 2026, from [Link]
-
(2021). Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. PMC - NIH. Retrieved January 17, 2026, from [Link]
-
(2012). Small Heterocycles in Multicomponent Reactions. ACS Publications. Retrieved January 17, 2026, from [Link]
-
(n.d.). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Wiley Online Library. Retrieved January 17, 2026, from [Link]
-
(n.d.). Constructing Heterocycles by Visible Light Photocatalysis. CONICET. Retrieved January 17, 2026, from [Link]
-
(n.d.). Heterocyclic Compounds in Drug Discovery and Their Medical Applications. MDPI. Retrieved January 17, 2026, from [Link]
-
(2022). Organocatalytic C-H Bond Functionalizations for the Synthesis of Heterocycles. ResearchGate. Retrieved January 17, 2026, from [Link]
-
(n.d.). Photocatalysis for Heterocycle Formation and Functionalisation. springerprofessional.de. Retrieved January 17, 2026, from [Link]
-
(n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Retrieved January 17, 2026, from [Link]
-
(2022). Visible light photocatalysis in the synthesis of pharmaceutically relevant heterocyclic scaffolds. Organic Chemistry Frontiers (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
(n.d.). Multicomponent Reactions for the Synthesis of Heterocycles. Scilit. Retrieved January 17, 2026, from [Link]
-
(2024). Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. MDPI. Retrieved January 17, 2026, from [Link]
-
(n.d.). Multicomponent Reactions towards Heterocycles: Concepts and Applications. Wiley Online Library. Retrieved January 17, 2026, from [Link]
-
Gour, K. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. Retrieved January 17, 2026, from [Link]
-
Sivaraj, N., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
(2024). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
(2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. Retrieved January 17, 2026, from [Link]
-
(2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. Retrieved January 17, 2026, from [Link]
-
(2012). Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. PubMed. Retrieved January 17, 2026, from [Link]
-
Sivaraj, N., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH. Retrieved January 17, 2026, from [Link]
-
(2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.Org. Retrieved January 17, 2026, from [Link]
-
(n.d.). A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. Retrieved January 17, 2026, from [Link]
-
(2015). Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds. Chemical Communications (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
(2021). Modern Strategies for Heterocycle Synthesis (Hardcover). Third Place Books. Retrieved January 17, 2026, from [Link]
-
(2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Retrieved January 17, 2026, from [Link]
-
(n.d.). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Retrieved January 17, 2026, from [Link]
-
(2024). (PDF) Green Methods for the Synthesis of Bioactive Heterocycles. ResearchGate. Retrieved January 17, 2026, from [Link]
-
(n.d.). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Retrieved January 17, 2026, from [Link]
-
(2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC - NIH. Retrieved January 17, 2026, from [Link]
-
(2025). Sustainable catalytic protocols for the synthesis of biologically active heterocyclic compounds. ResearchGate. Retrieved January 17, 2026, from [Link]
-
(n.d.). Green chemistry approach for the synthesis of bioactive heterocycles. Goa University. Retrieved January 17, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic procedures and troubleshoot common issues encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Proposed Synthetic Pathway & Mechanism
The synthesis of this compound, a substituted γ-butyrolactone, is a nuanced process where yield can be significantly impacted by subtle variations in reaction conditions. A robust and common approach involves the condensation of a malonic ester with propylene oxide, followed by saponification, acidification, and thermal decarboxylation.
The key steps, which will form the basis of our troubleshooting guide, are:
-
Epoxide Ring Opening: A base-catalyzed nucleophilic attack of a malonate enolate on propylene oxide.
-
Intramolecular Cyclization (Lactonization): Formation of the tetrahydrofuran ring.
-
Hydrolysis & Decarboxylation: Conversion of the ester intermediate to the final carboxylic acid product.
The causality behind this choice of pathway lies in the high reactivity of the strained epoxide ring and the versatility of malonic esters as synthons. However, the regioselectivity of the epoxide opening and the efficiency of the lactonization are critical control points that must be carefully managed.
Caption: Proposed reaction pathway for the synthesis of the target molecule.
Section 2: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to guide you through the most common experimental challenges.
Q1: My overall yield is consistently low (< 30%). What are the most common contributing factors?
A1: Low overall yield is a frequent issue that typically points to problems in one of the three core stages of the synthesis.
-
Inefficient Epoxide Opening: This is the most likely culprit. The reaction between the malonate enolate and propylene oxide is competitive with side reactions. Ensure your base is sufficiently strong (e.g., NaH) and used in a strictly anhydrous, aprotic solvent (e.g., THF) to fully generate the enolate. The presence of residual alcohol from an incomplete reaction of sodium with ethanol (if preparing sodium ethoxide in situ) can protonate the enolate, stalling the reaction.
-
Poor Regioselectivity: The malonate enolate must attack the least sterically hindered carbon of propylene oxide. Base-catalyzed conditions strongly favor this outcome[1]. If your reaction conditions have become acidic for any reason, you may form the undesired regioisomer, which cannot cyclize to the desired product.
-
Incomplete Lactonization: The intramolecular cyclization to form the lactone ring can be slow. Ensure sufficient reaction time and appropriate temperature. Driving the reaction to completion at this stage is crucial before proceeding to hydrolysis.
-
Purification Losses: The final product is a polar carboxylic acid, which can be challenging to extract efficiently. Ensure the aqueous layer is thoroughly acidified (pH 1-2) before extraction with an appropriate organic solvent (e.g., ethyl acetate)[2]. Multiple extractions are recommended.
Q2: I'm observing a complex mixture of side products in my crude NMR/GC-MS. What are they and how can I prevent them?
A2: A complex crude mixture suggests competing reaction pathways.
-
Unreacted Diethyl Malonate: This indicates a failure in the initial deprotonation or the subsequent nucleophilic attack.
-
Solution: Verify the quality and stoichiometry of your base. Use freshly dried solvent. Consider adding the propylene oxide slowly to the pre-formed enolate solution to maintain a high concentration of the nucleophile.
-
-
Polymerization of Propylene Oxide: This can occur if the reaction temperature is too high or if certain impurities are present.
-
Solution: Maintain a controlled temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature. Slow addition of the epoxide is also beneficial here.
-
-
Formation of Diol Byproducts: If water is present, the epoxide can be hydrolyzed to propylene glycol, especially under acidic or basic conditions.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q3: The epoxide ring-opening and lactonization step seems to be the point of failure. How can I optimize it?
A3: This step is the heart of the synthesis and requires careful control. The choice of base and solvent is paramount.
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is often superior to sodium ethoxide (NaOEt). NaH creates a more persistent enolate concentration without introducing a competing nucleophile (ethoxide).
-
Solvent Effects: A polar aprotic solvent like THF or DMF is ideal. These solvents solvate the sodium cation, leaving the enolate more "naked" and nucleophilic, thereby accelerating the reaction. Protic solvents like ethanol should be avoided as they will protonate the enolate.
-
Temperature Control: The initial addition should be performed at a low temperature (0 °C) to control the exotherm of the epoxide opening. The reaction can then be allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to drive the lactonization to completion.
Table 1: Comparison of Conditions for Epoxide Opening/Lactonization
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Optimization |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | NaH is non-nucleophilic and ensures complete deprotonation of the malonate. |
| Solvent | Ethanol | Anhydrous THF | THF is aprotic and will not quench the enolate; it also enhances its nucleophilicity. |
| Temperature | Room Temperature Addition | 0 °C, then warm to 40 °C | Low initial temperature controls the exotherm; gentle heating drives cyclization. |
| Atmosphere | Ambient Air | Inert (N₂ or Ar) | Prevents moisture from entering the reaction, which can lead to side products. |
| Hypothetical Yield | 20-40% | 60-75% | Optimized conditions minimize side reactions and drive the desired pathway forward. |
Q4: I'm struggling with the final purification. The product seems to remain in the aqueous layer during extraction.
A4: This is a classic issue when working with relatively polar carboxylic acids.
-
Inadequate Acidification: The carboxylate salt formed during saponification is highly water-soluble. You must add a strong acid (e.g., 2M HCl or H₂SO₄) until the pH is confirmed to be 1-2 with pH paper or a meter[2][3]. This fully protonates the carboxylate to the less polar carboxylic acid.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer during extraction.
-
Solvent Choice for Extraction: While diethyl ether can be used, ethyl acetate or a mixture of THF and ethyl acetate is often more effective for extracting polar products. Perform at least 3-5 extractions to ensure complete recovery.
-
Drying and Concentration: After combining the organic extracts, dry them thoroughly with an anhydrous salt like MgSO₄ or Na₂SO₄. Any residual water can co-distill with your solvent and affect the final purity. Concentrate the solvent carefully using a rotary evaporator at a moderate temperature to avoid thermal decomposition of the product.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the expected stereochemistry of the final product?
-
A: The synthesis begins with racemic propylene oxide. The nucleophilic attack at the C3 position and the subsequent cyclization create two new stereocenters (at C3 and C4). Therefore, the final product will be a mixture of diastereomers. If a single stereoisomer is required, an asymmetric synthesis starting from an enantiopure epoxide would be necessary.
-
-
Q: How critical is the exclusion of atmospheric moisture in the first step?
-
A: It is absolutely critical. Sodium hydride reacts violently with water. Even trace amounts of moisture will consume the base, prevent the complete formation of the malonate enolate, and lead to significantly lower yields. All glassware should be oven-dried, solvents should be anhydrous, and the reaction should be run under an inert atmosphere.
-
-
Q: Can I use a different malonic ester, such as dimethyl malonate?
-
A: Yes, dimethyl malonate or other dialkyl malonates can be used. The reaction will proceed similarly. However, be aware that the conditions for the final saponification (hydrolysis) step may need slight adjustments depending on the steric hindrance of the ester group.
-
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl Malonate
-
Propylene Oxide
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, conc.)
-
Ethyl Acetate
-
Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Enolate Formation: To a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, add sodium hydride (1.0 eq). Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.0 eq) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Epoxide Opening & Lactonization: Add propylene oxide (1.1 eq) dropwise, keeping the internal temperature below 10 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 45-50 °C) for 4-6 hours, monitoring the disappearance of starting materials by TLC or GC-MS.
-
Saponification: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of water. Add a solution of NaOH (3.0 eq) in water. Heat the mixture to reflux for 2 hours to ensure complete hydrolysis of the esters.
-
Workup and Decarboxylation: Cool the mixture and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any non-polar impurities. Discard the organic layer. Acidify the aqueous layer to pH 1 by the slow addition of concentrated HCl. Gently heat the acidified solution to 60-70 °C for 1 hour to promote decarboxylation (CO₂ evolution will be observed).
-
Extraction & Purification: Cool the solution to room temperature and saturate it with NaCl. Extract the product with ethyl acetate (4 x 50 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or vacuum distillation if necessary.
Protocol 2: Troubleshooting - Purification via Acid-Base Extraction
If your crude product is contaminated with neutral impurities (e.g., unreacted esters), an acid-base extraction can be highly effective.
-
Dissolve the crude oil in diethyl ether or ethyl acetate.
-
Transfer to a separatory funnel and extract with a 1M NaHCO₃ solution (3x volume of organic layer). The carboxylic acid product will move into the aqueous basic layer as its sodium salt, while neutral impurities remain in the organic layer.
-
Separate the aqueous layer. Cautiously re-acidify it to pH 1 with 2M HCl.
-
Extract the purified product back into ethyl acetate (3x volume).
-
Dry the organic layer with MgSO₄, filter, and concentrate to yield the purified product.
Section 5: Visual Workflow for Troubleshooting
This flowchart provides a logical path for diagnosing and solving yield-related issues.
Caption: A decision-tree workflow for troubleshooting low synthesis yield.
References
- Organic Syntheses Procedure. (1973). Organic Syntheses, 53, 59.
- Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxid
- Process for preparing optically active tetrahydro-2-furoic acid. (1991).
- Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal.
- Supplementary Information Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate. (n.d.). The Royal Society of Chemistry.
- Lactone synthesis. (n.d.). Organic Chemistry Portal.
- Epoxide Reactions Explained. (n.d.). *Pearson+. *
Sources
Technical Support Center: Purification of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Here is a technical support guide for the purification of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid.
Welcome to the technical support resource for the purification of this compound (CAS 89533-85-7)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have structured this center to provide direct, actionable solutions to common challenges encountered during the purification of this valuable lactone carboxylic acid intermediate.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your System
This section addresses foundational questions about the target molecule and its common impurities. A thorough understanding of your crude material is the first step toward a successful purification strategy.
Q1: What are the most likely byproducts I should expect in my crude reaction mixture?
A: The byproduct profile depends heavily on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: The most straightforward impurity to identify.
-
Regioisomers: Depending on the synthetic strategy, isomers such as methyl 3-methyl-5-oxooxolane-2-carboxylate may form.[2]
-
Hydrolysis Products: The lactone ring is susceptible to hydrolysis, especially under strong basic or acidic conditions, which would open the ring to form a corresponding hydroxy dicarboxylic acid.
-
Solvent Adducts and Degradation Products: High temperatures or reactive reagents can lead to the formation of various minor impurities.[3][4]
Q2: Why is a preliminary analysis of the crude product so critical?
A: Attempting purification without understanding the composition of your crude mixture is inefficient. A preliminary analysis (e.g., by Thin Layer Chromatography (TLC), ¹H NMR, or LC-MS) provides crucial information:
-
Identifies the Major Components: Helps distinguish the product from byproducts.
-
Informs Method Selection: The polarity differences observed in TLC can guide the choice of solvents for extraction or column chromatography.[5]
-
Sets a Benchmark for Purity: Provides a reference point to evaluate the success of each purification step.
Part 2: Troubleshooting Experimental Workflows
This section provides troubleshooting guides for the most common purification techniques applied to this compound.
General Purification Workflow
The purification strategy typically involves a multi-step process to remove impurities with different physicochemical properties. The following workflow is a common and effective approach.
Caption: General decision-making workflow for purification.
A. Troubleshooting Liquid-Liquid Extraction
Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities.[6]
Q: I'm losing my product during the workup. How can I optimize the extraction?
A: Product loss often occurs due to incomplete extraction or premature precipitation.
-
The Principle: This technique exploits the change in solubility of your carboxylic acid. In its neutral form (low pH), it is soluble in organic solvents. When deprotonated with a base to form its carboxylate salt (high pH), it becomes soluble in the aqueous layer.[6]
-
Step-by-Step Protocol:
-
Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with a weak aqueous base like sodium bicarbonate (NaHCO₃) solution. Add the base carefully to avoid excessive foaming from CO₂ evolution.[7]
-
Separate the layers. Your deprotonated product is now in the aqueous phase. Neutral impurities remain in the organic layer.
-
Wash the organic layer again with the basic solution to ensure complete extraction.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly acidify the aqueous layer with a strong acid (e.g., 2N HCl) until the pH is ~1-2. Your product should precipitate out.
-
Extract the acidified aqueous layer with an organic solvent multiple times to recover the neutral product.
-
Combine the final organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Q: I've formed a persistent emulsion at the interface of the organic and aqueous layers. What should I do?
A: Emulsions are common and can be resolved.
-
Solution 1 (Brine): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.
-
Solution 2 (Patience): Allow the separatory funnel to stand for an extended period (15-30 minutes).
-
Solution 3 (Filtration): In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.
-
Solution 4 (Centrifugation): If the volume is manageable, centrifuging the mixture is a highly effective method.
B. Troubleshooting Crystallization
Crystallization is an excellent method for achieving high purity but can be tricky.[5]
Q: My product has "oiled out," forming liquid droplets instead of solid crystals. How do I fix this?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.[8]
Caption: Logical steps to resolve an "oiled out" product.
-
Explanation: By adding more of the "good" solvent (the one in which the compound is more soluble), you decrease the saturation point. This ensures the compound remains dissolved until the solution has cooled to a temperature below the compound's melting point, allowing for proper crystal lattice formation.[8]
Q: Crystallization is happening too quickly, and I suspect impurities are being trapped. How can I slow it down?
A: Rapid crystallization, or "crashing out," leads to impure solids. The goal is slow, methodical crystal growth.
-
Solution: Follow the same initial steps as for "oiling out." Re-heat the mixture and add a small amount of additional "good" solvent to slightly exceed the minimum required for dissolution. Then, ensure the flask is well-insulated (e.g., by placing it on a cork ring or paper towels and covering it with a watch glass) to slow the rate of cooling.[8]
Q: No crystals are forming, even after the solution has cooled. What can I do?
A: This indicates a supersaturated solution that requires a nucleation event to begin crystallization.
-
Induce Crystallization:
-
Scratch Method: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide a surface for nucleation.
-
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution.
-
Reduce Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Add an "Anti-Solvent": If using a mixed solvent system, you can try adding a small amount of the "poor" solvent dropwise to the area you are scratching.
-
C. Troubleshooting Column Chromatography
If crystallization fails to provide the desired purity, flash column chromatography is the next step.[5]
Q: What is a good starting point for a solvent system (mobile phase) for purifying this compound?
A: this compound is a polar, acidic molecule.
-
Stationary Phase: Standard silica gel is appropriate.
-
Mobile Phase Strategy:
-
Start with a non-polar/polar mixture: A good starting point is a gradient of ethyl acetate in hexanes or heptane.
-
Add an Acidic Modifier: Carboxylic acids can "streak" or "tail" on silica gel due to strong interactions with the stationary phase. To prevent this, add a small amount of a volatile acid, such as acetic acid or formic acid (~0.5-1%), to the mobile phase. This keeps the product protonated and reduces tailing.
-
TLC Analysis: Before running a column, determine the optimal solvent system using TLC. Aim for an Rf value of ~0.3 for your product.
-
Part 3: Purity Assessment
Verifying the purity of your final product is essential.
Q: What analytical techniques are best for assessing the purity of my final product?
A: A combination of methods provides the most comprehensive assessment.
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (>1-2%).
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A reversed-phase C8 or C18 column is typically used.[9] The mobile phase should be buffered at a low pH (e.g., with phosphoric or formic acid) to ensure the carboxylic acid is in its neutral, undissociated form, which prevents peak tailing.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile or after derivatization (e.g., esterification) to increase volatility. It is highly sensitive for detecting trace impurities.[11]
-
Melting Point: A sharp melting point range (e.g., < 2 °C) is a good indicator of high purity for a solid compound.
Protocol: Example HPLC Method for Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar organic molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidified to suppress ionization of the carboxylic acid, leading to sharper peaks.[10] |
| Gradient | 10% B to 90% B over 15 minutes | To elute a range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 210 nm | Wavelength where the carbonyl and carboxyl groups may absorb. |
| Injection Vol. | 10 µL | Standard volume. |
| Sample Prep. | Dissolve sample in mobile phase; filter with 0.45 µm filter. | Filtration prevents column clogging and ensures accurate results.[10] |
References
- Google Patents. (n.d.). JP2785363B2 - Lactone purification method.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Heinonen, J. (2019). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. Separation and Purification Technology, 221, 349-362. DOI:10.1016/j.seppur.2019.03.088. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MedSchoolCoach. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). WO1999044707A2 - Purification of organic acids using anion exchange chromatography.
-
PlumX. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
LookChem. (n.d.). Chemoenzymatic synthesis of optically active 4-methyl-tetrahydro-5-oxo-2-furancarboxylic acids and esters. Retrieved from [Link]
- Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate. Retrieved from [Link]
-
Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52. Retrieved from [Link]
-
PubMed. (2005, April 25). Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. Retrieved from [Link]
-
PubMed Central. (2024, May 7). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Retrieved from [Link]
- Google Patents. (n.d.). US4985575A - Process for preparing optically active tetrahydro-2-furoic acid.
-
Florida Atlantic University. (n.d.). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Retrieved from [Link]
-
Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]
-
ResearchGate. (n.d.). A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl furoate 3-furancarboxylic acid, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid, tetrahydro-3-methyl-5-oxo-, methyl ester. Retrieved from [Link]
Sources
- 1. This compound | C6H8O4 | CID 3812488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Furancarboxylic acid, tetrahydro-3-methyl-5-oxo-, methyl ester | C7H10O4 | CID 567159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Substituted Tetrahydrofurans
Welcome to the Technical Support Center for the stereoselective synthesis of substituted tetrahydrofurans (THFs). This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic scaffolds. Substituted THFs are prevalent in a vast array of natural products and pharmaceuticals, making their stereocontrolled synthesis a critical challenge in modern organic chemistry.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and proven protocols to help you navigate the complexities of stereoselective THF synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and challenges encountered during the synthesis of substituted tetrahydrofurans.
Q1: My reaction is producing a mixture of diastereomers. What are the primary factors controlling diastereoselectivity?
A1: Diastereoselectivity in THF synthesis is governed by the transition state geometry of the cyclization step. Key factors include:
-
Substrate Control: The inherent chirality and steric bulk of substituents on your starting material can direct the formation of one diastereomer over another. For instance, in reactions of γ-hydroxy alkenes, A(1,3)-strain in the transition state can be a deciding factor.[3]
-
Reagent/Catalyst Control: The choice of Lewis acid, organocatalyst, or transition metal complex can have a profound impact. Bulky ligands on a metal catalyst, for example, can create a chiral pocket that favors a specific transition state, leading to high diastereoselectivity.[4]
-
Reaction Conditions: Temperature and solvent are critical. Lower temperatures often increase selectivity by heightening the energy difference between competing diastereomeric transition states.[5] Solvent polarity can influence the stability of charged intermediates, also affecting the stereochemical outcome.[5]
Q2: I'm struggling with poor enantioselectivity in my catalytic asymmetric reaction. What should I investigate first?
A2: Low enantioselectivity is a common hurdle. Here’s a checklist to begin your troubleshooting:
-
Catalyst Integrity and Loading: Ensure your chiral catalyst or ligand is of high purity and has not degraded. Verify the catalyst loading; sometimes, minor adjustments can significantly impact enantiomeric excess (ee).
-
Ligand Choice: The electronic and steric properties of the chiral ligand are paramount. It may be necessary to screen a library of ligands to find the optimal match for your specific substrate.
-
Substrate-Catalyst Mismatch: Not all substrates are compatible with all catalytic systems. The substrate might not be binding effectively within the chiral environment of the catalyst.
-
Background (Uncatalyzed) Reaction: A fast, non-selective background reaction can erode enantioselectivity. Consider lowering the reaction temperature or concentration to slow down the uncatalyzed pathway relative to the catalyzed one.[6]
-
Racemization: Investigate if the product is racemizing under the reaction conditions. This can sometimes occur if the reaction is run for too long or at elevated temperatures. The Prins cyclization, for example, can be susceptible to racemization through a reversible 2-oxonia-Cope rearrangement.[7][8]
Q3: My cyclization reaction is not proceeding to completion, and I'm recovering starting material. What are the likely causes?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under your conditions. For Lewis acid-catalyzed reactions, this could mean the acid is too weak to activate the substrate.[5] Consider a stronger Lewis acid or increasing the temperature.
-
Catalyst Poisoning: Impurities in your starting materials, solvent, or even from the reaction atmosphere (e.g., moisture for water-sensitive catalysts) can deactivate the catalyst.[6] Ensure all reagents are pure and the reaction is performed under appropriate inert conditions if necessary.
-
Reversibility: The reaction may be reversible. Check the literature for the specific transformation to see if this is a known issue. If so, you may need to remove a byproduct to drive the equilibrium forward.
-
Substrate Reactivity: The substrate itself may be inherently unreactive. For example, sterically hindered substrates may require more forcing conditions or a different catalytic system altogether.
Q4: How do I choose the best synthetic strategy for my target substituted THF?
A4: The optimal strategy depends on the desired substitution pattern and stereochemistry. Key approaches include:
-
Intramolecular Cycloetherification: Ideal for synthesizing THFs from linear precursors like epoxy alcohols or haloalcohols. This method is reliable for controlling stereochemistry based on the precursor's configuration.[9]
-
Prins-Type Cyclizations: A powerful method involving the reaction of a homoallylic alcohol with an aldehyde or ketone, excellent for forming highly substituted THFs.[5][10] However, controlling side reactions and potential loss of stereochemical information can be a challenge.[7]
-
[3+2] Cycloadditions: These reactions, for instance between donor-acceptor cyclopropanes and aldehydes, can provide rapid access to functionalized THFs with high stereocontrol.[2]
-
Oxidative Cyclizations: The cyclization of substrates like γ-hydroxy alkenes using an oxidant can be highly effective, particularly for poly-substituted systems.[3]
Below is a decision-making workflow to guide your choice.
Part 2: Troubleshooting Guides by Reaction Type
This section provides detailed troubleshooting for specific, widely-used synthetic methods.
Guide 1: Catalytic Asymmetric Haloetherification/Selenoetherification
This class of reactions is powerful for installing functionality alongside the THF ring. However, achieving high stereoselectivity can be challenging.
Problem: Low Diastereo- and/or Enantioselectivity
| Potential Cause | Troubleshooting Steps & Explanation |
| 1. Poor Catalyst/Substrate Match | The chiral catalyst may not effectively differentiate between the two faces of the alkene. Solution: Screen a panel of chiral ligands with varying steric and electronic properties. For selenoetherification, ferrocene-derived or C2-symmetric ligands have shown promise.[3] |
| 2. Flexible Substrate | A conformationally flexible substrate can adopt multiple reactive conformations, leading to a mixture of stereoisomers. Solution: If possible, modify the substrate to introduce steric bulk that locks it into a preferred conformation for cyclization. |
| 3. Non-selective Background Reaction | The electrophilic halogen or selenium source (e.g., NBS, NIS, PhSeCl) can react non-catalytically with the alkene. Solution: Lower the reaction temperature significantly (-78 °C is common) to slow the background reaction. Also, ensure slow addition of the electrophile to maintain its low concentration. |
| 4. Catalyst Deactivation | The catalyst may be deactivated by impurities or side reactions. Solution: Purify all reagents and solvents meticulously. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) as some catalysts are sensitive to air and moisture. |
Generalized Protocol for Asymmetric Iodocyclization:
-
To a solution of the γ,δ-unsaturated alcohol (1.0 equiv) and the chiral catalyst (e.g., Cu-based complex, 5-10 mol%) in an anhydrous, aprotic solvent (e.g., CH₂Cl₂ or THF) at -20 °C, add the base (e.g., a proton sponge, 1.1 equiv).
-
Stir the mixture for 30 minutes under an inert atmosphere.
-
Add the iodine source (e.g., N-iodosuccinimide, 1.2 equiv) portion-wise over 1 hour.
-
Maintain the reaction at -20 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the product with an organic solvent, dry over Na₂SO₄, concentrate, and purify by column chromatography. This is a generalized protocol and may require optimization for specific substrates.[1]
Guide 2: Lewis Acid-Mediated Prins-Type Cyclization
The Prins cyclization is a powerful C-C and C-O bond-forming reaction, but it is susceptible to side reactions.[7]
Problem: Formation of Side Products (e.g., Dienes, Elimination Products, or Isomeric THFs)
| Potential Cause | Troubleshooting Steps & Explanation |
| 1. Overly Strong Lewis Acid | A highly reactive Lewis acid (e.g., TiCl₄) can promote side reactions like elimination or skeletal rearrangements.[3] Solution: Switch to a milder Lewis acid. A screen is often necessary. Common choices include SnCl₄, InBr₃, TMSOTf, or Sc(OTf)₃.[3][5] |
| 2. High Temperature | Elevated temperatures provide the activation energy for undesired pathways. Solution: Run the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the desired kinetic product.[5] |
| 3. Cationic Intermediate Rearrangement | The key oxocarbenium ion intermediate can undergo rearrangements like a 2-oxonia-Cope rearrangement, leading to loss of stereochemical integrity or constitutional isomers.[7][8] Solution: Use a Lewis acid known to promote rapid cyclization, which can outcompete the rearrangement. For example, SnBr₄ has been shown to be faster than some other Lewis acids, suppressing this side reaction.[8] |
| 4. Trapping of Intermediate by Solvent/Counter-ion | The cationic intermediate can be trapped by nucleophilic solvents or the Lewis acid's counter-ion before cyclization is complete. Solution: Use a non-coordinating solvent like dichloromethane or toluene. The choice of Lewis acid is also critical; those with non-nucleophilic counter-ions (like triflate) are often preferred. |
Below is a diagram illustrating a simplified catalytic cycle for a Prins-type cyclization.
Part 3: Data Tables for Method Selection
The following tables summarize common catalytic systems for different THF synthesis strategies to aid in experimental design.
Table 1: Common Catalysts for Asymmetric Cycloetherification
| Reaction Type | Catalyst System | Typical Substrate | Reported ee (%) | Reference |
| Iodocyclization | Cu(OTf)₂ / Chiral Bisoxazoline | γ,δ-Unsaturated Alcohols | Up to 97% | |
| Selenoetherification | Chiral Ferrocenyl Selenides | γ-Hydroxy Alkenes | Varies | |
| Pd-catalyzed AAA | Pd₂(dba)₃ / (R,R)-Trost Ligand | Allylic Carbonates | Up to 99% |
Table 2: Lewis Acids for Diastereoselective Prins-Type Cyclizations
| Lewis Acid | Common Application/Selectivity | Notes | Reference |
| TiCl₄ | Highly active, but can lead to side reactions | Often used for simple substrates where high reactivity is needed.[3] | |
| SnCl₄ | Good general-purpose LA, often provides high diastereoselectivity. | A good starting point for optimization.[3] | |
| In(OTf)₃ | Mild and water-tolerant | Useful for sensitive substrates. | |
| TMSOTf | Catalytic amounts often sufficient | Can promote reactions via in situ generation of a more potent acid.[3] |
References
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 13506-13507. [Link]
-
Chen, L.-Y., et al. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry. [Link]
-
Parsons, A. T., & Johnson, J. S. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. Journal of the American Chemical Society, 131(9), 3122-3. [Link]
-
Rychnovsky, S. D., & Jasti, R. (2006). Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans. The Journal of Organic Chemistry, 71(13), 4833-4843. [Link]
-
Banerjee, B. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932-963. [Link]
-
Karikomi, M., et al. (2002). Synthesis of tetrahydrofurans by regio- and stereoselective cyclization of epoxyalcohols using magnesium halide. Tetrahedron Letters, 43(8), 1495-1498. [Link]
-
Lebeuf, R., et al. (2012). Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N. Organic Letters, 14(22), 5632-5. [Link]
-
Various Authors. Optimizing Catalytic Reactions. ResearchGate. [Link]
Sources
- 1. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 2. Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Synthesis of tetrahydrofurans by regio- and stereoselective cyclization of epoxyalcohols using magnesium halide / Tetrahedron Letters, 2002 [sci-hub.st]
- 10. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Tetrahydrofuran Lactones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of tetrahydrofuran lactones (specifically γ-lactones, or γ-butyrolactones). The inherent reactivity of the five-membered lactone ring presents a common challenge in synthesis, purification, formulation, and storage. Understanding the mechanisms of degradation is the first step toward preventing unwanted ring-opening and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are tetrahydrofuran lactones and why is their stability a critical concern?
Tetrahydrofuran lactones, most commonly γ-butyrolactones, are five-membered cyclic esters.[1][2] This structural motif is present in numerous natural products and pharmacologically active molecules. The stability of the lactone is a major concern because the ester bond within the ring is susceptible to cleavage, a reaction known as ring-opening or hydrolysis. This reaction converts the cyclic ester into a linear γ-hydroxycarboxylic acid.[3][4][5] This transformation is not merely a structural change; it almost invariably leads to a complete loss or significant alteration of the compound's biological activity and changes its physicochemical properties (like polarity and solubility), which can compromise experimental results, from in vitro assays to in vivo studies.[6]
Q2: What are the primary mechanisms that cause the lactone ring to open?
The ring-opening of tetrahydrofuran lactones primarily occurs through two main pathways, analogous to the hydrolysis of linear esters:
-
Base-Catalyzed Hydrolysis (Saponification): This is often the most rapid and irreversible pathway. A nucleophile, most commonly a hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the lactone.[4][7] This forms a tetrahedral intermediate which then collapses, cleaving the C-O bond of the ring to yield a carboxylate and an alcohol on the same molecule.[1][4] Under basic conditions, the resulting carboxylic acid is deprotonated to the carboxylate, driving the reaction to completion.[8][9] At a pH of 12, for example, the conversion of γ-butyrolactone to its ring-opened form can be nearly instantaneous.[8][9]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[4][10] A weak nucleophile, typically water, can then attack the activated carbonyl. Following a proton transfer, the ring opens to form the protonated hydroxy acid.[5][11] While often slower than base-catalyzed hydrolysis, this pathway is highly relevant during acidic workups or purification on silica gel.
-
Nucleophilic Attack by Other Reagents: Besides water and hydroxide, other nucleophiles such as amines, alkoxides (from alcohols), and thiols can also attack the lactone ring, leading to the formation of amides, esters, or thioesters, respectively.[12][13][14]
Q3: What are the most critical experimental factors that influence lactone stability?
Several factors dictate the rate of lactone ring-opening. Careful control of these variables is key to maintaining the integrity of your compound.
-
pH: This is the single most important factor. Lactones are most stable at a slightly acidic pH (around 4-5). Stability dramatically decreases as the pH becomes basic (pH > 8).[8] Even at neutral pH (~7.0-7.4), an equilibrium exists between the lactone and the ring-opened hydroxy acid form.[15]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis, regardless of the pH.[8] Reactions should be run at the lowest effective temperature, and compounds should be stored under refrigerated or frozen conditions.
-
Solvent System: The presence of water is a prerequisite for hydrolysis.[16] Using anhydrous organic solvents is protective. Protic solvents like methanol or ethanol can also participate in ring-opening under acidic conditions to form the corresponding methyl or ethyl ester of the hydroxy acid.[9][12][13]
-
Presence of Nucleophiles: The reaction medium should be free of strong nucleophiles unless they are part of the desired reaction. This includes basic amines, alkoxides, or residual hydroxide from a previous step.
Q4: How should I purify and store my lactone-containing compounds to ensure long-term stability?
For purification, avoid conditions that promote hydrolysis. If using silica gel chromatography, consider deactivating the silica with a non-nucleophilic base (like triethylamine in the solvent system) if your compound is sensitive to acid. Alternatively, use a different stationary phase like alumina or a bonded-phase silica. During workups, ensure aqueous layers are neutral or slightly acidic before extraction. Avoid strong acids or bases.
For storage, the best practice is to store the compound as a solid in a desiccated, dark, and cold environment (e.g., -20°C). If a solution is necessary, use a dry, aprotic solvent like anhydrous THF, Dichloromethane, or Acetonitrile. Avoid aqueous buffers for long-term storage.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on chemical principles.
Problem 1: "After an aqueous workup or purification on silica gel, I see a new, more polar spot on my TLC plate or a new peak in my HPLC/LC-MS analysis."
Diagnosis: This is the classic signature of lactone hydrolysis. The newly formed γ-hydroxycarboxylic acid is significantly more polar than the parent lactone due to the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, causing it to have a lower Rf on TLC and typically a shorter retention time on reverse-phase HPLC.
Root Causes & Solutions:
-
Aqueous Workup: You may have used a basic aqueous solution (e.g., saturated sodium bicarbonate) during your extraction. Even brief exposure can cause significant ring-opening.
-
Solution: Use a neutral (brine) or slightly acidic wash (e.g., dilute citric acid or ammonium chloride solution) to neutralize the reaction mixture before extraction. Always check the pH of the aqueous layer.
-
-
Silica Gel: Standard silica gel is acidic and can catalyze the hydrolysis of sensitive lactones, especially when using protic mobile phases like methanol.
-
Solution 1 (Neutralization): Prepare a slurry of your silica gel in the mobile phase containing a small amount (0.1-1%) of a non-nucleophilic amine like triethylamine or pyridine to neutralize the acidic sites.
-
Solution 2 (Alternative Phases): Use neutral alumina or a less acidic bonded phase like diol- or cyano-functionalized silica for your chromatography.
-
Solution 3 (Minimize Contact Time): Perform flash chromatography quickly and do not let the compound sit on the column for an extended period.
-
Problem 2: "I'm performing a reaction with an amine to form an amide elsewhere in the molecule, but I'm getting a significant amount of a side product corresponding to the amine opening the lactone ring."
Diagnosis: You are observing a competitive nucleophilic acyl substitution reaction at the lactone carbonyl. The amine is acting as a nucleophile and attacking the lactone in addition to its intended target.
Root Causes & Solutions:
-
Reaction Temperature: Higher temperatures favor the undesired ring-opening reaction.
-
Solution: Run the reaction at a lower temperature (e.g., 0°C or -78°C). While this may slow down your desired reaction, it will often have a more pronounced effect on suppressing the side reaction.
-
-
Stoichiometry: Using a large excess of the amine increases the probability of the undesired attack on the lactone.
-
Solution: Use a stoichiometric amount (or a very slight excess, e.g., 1.05-1.1 equivalents) of the amine. If a base is required for the primary reaction, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of an amine that can also act as a nucleophile (like triethylamine).
-
-
Reaction Time: The longer the reaction runs, the more time there is for the side reaction to occur.
-
Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Do not let the reaction run overnight without first confirming its stability over that time period.
-
Problem 3: "My lactone-containing drug candidate shows poor stability in my cell culture media (e.g., PBS at pH 7.4), leading to inconsistent results in my biological assays."
Diagnosis: At physiological pH (7.4), many lactones exist in an equilibrium with their inactive, ring-opened hydroxy acid form.[15] The rate of this hydrolysis can be significant over the course of a typical 24-72 hour cell-based assay, leading to a decreasing concentration of the active compound over time.
Root Causes & Solutions:
-
Equilibrium Hydrolysis: The neutral pH and aqueous environment of the media are sufficient to promote slow hydrolysis.
-
Solution 1 (Fresh Preparation): Prepare the stock solution of your compound in an anhydrous solvent (like DMSO) and make the final dilution into the media immediately before adding it to the cells. Do not store the compound in aqueous media.
-
Solution 2 (pH Adjustment): If your assay is tolerant, consider using a buffer with a slightly more acidic pH (e.g., 6.5-7.0) to shift the equilibrium toward the closed-ring lactone form.
-
Solution 3 (Time-Course Analysis): Quantify the instability. Run a control experiment where you incubate the compound in the media for the duration of your assay (e.g., 0, 4, 8, 24, 48 hours) and measure the remaining concentration of the lactone by LC-MS. This will allow you to calculate a degradation rate and understand the true concentration profile your cells are experiencing.
-
Solution 4 (Compound Replenishment): For long-term assays, you may need to replace the media with freshly prepared compound-containing media at regular intervals to maintain a more constant concentration.
-
Data Summary & Key Parameters
The following table summarizes the stability of a typical tetrahydrofuran lactone (γ-butyrolactone) under various conditions.
| Condition | pH Range | Temperature | Solvent | Stability Outlook & Key Considerations |
| Optimal Storage | N/A (Solid) | -20°C to 4°C | Solid or Anhydrous Aprotic | Excellent. Protect from moisture. For solutions, use dry DMSO, DMF, CH₂Cl₂, THF. |
| Acidic | 1.0 - 4.0 | Low to RT | Aqueous/Protic | Fair to Good. Equilibrium exists; hydrolysis is slow but possible.[8] Risk of alcoholysis in alcoholic solvents.[12][13] |
| Slightly Acidic | 4.0 - 6.5 | Low to RT | Aqueous | Good. Generally the most stable pH range for lactones in aqueous solution.[8] |
| Neutral | 6.5 - 7.5 | RT to 37°C | Aqueous | Poor to Fair. An equilibrium between lactone and hydroxy acid is established.[15] Degradation is significant over hours to days. |
| Basic | 8.0 - 14.0 | Low to RT | Aqueous | Very Poor. Rapid, irreversible hydrolysis to the carboxylate salt.[8][9] Avoid at all costs. |
Visualizing the Mechanisms of Ring-Opening
Understanding the flow of electrons is key to preventing these reactions. The following diagrams illustrate the two primary hydrolysis mechanisms.
Caption: Mechanism of Base-Catalyzed Lactone Hydrolysis.
Caption: Mechanism of Acid-Catalyzed Lactone Hydrolysis.
Experimental Protocol: Controlled Quenching and Workup for Lactone-Containing Reaction Mixtures
This protocol is designed to minimize lactone hydrolysis during the critical transition from reaction conditions to crude product isolation.
Objective: To quench a reaction and extract a lactone-containing product while avoiding acidic or basic conditions that could cause ring-opening.
Materials:
-
Reaction mixture containing the target lactone.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Appropriate organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane).
-
pH paper or calibrated pH meter.
Procedure:
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0°C in an ice-water bath. This slows down both the desired reaction and potential degradation pathways.
-
Initial Quench (Neutralization): Slowly add saturated aqueous NH₄Cl solution to the cooled reaction mixture with vigorous stirring. NH₄Cl is a mild acid salt buffer (pH ~4.5-5.5) and is excellent for quenching organometallic reagents or neutralizing basic reaction mixtures without creating a strongly acidic or basic environment.
-
Check pH: After the initial quench, use pH paper to test the aqueous layer. The target pH should be between 5 and 7. If it is still basic, add more NH₄Cl. If it has become too acidic, add a small amount of a very dilute bicarbonate solution cautiously, but try to avoid this if possible.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with the chosen organic solvent (e.g., 3 x 50 mL). The organic layer will contain your lactone.
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized water (1 x volume) to remove water-soluble salts like NH₄Cl.
-
Brine (1 x volume) to break up any emulsions and begin the drying process.
-
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Stir for 5-10 minutes to ensure all water is absorbed.
-
Concentration: Filter off the drying agent. Concentrate the organic solvent using a rotary evaporator. Crucially, do not use excessive heat. Keep the water bath temperature below 40°C. Overheating the flask can provide the thermal energy needed to drive hydrolysis with any trace amounts of remaining water or acid.
-
Final Product: The resulting crude oil or solid should be further purified under non-hydrolytic conditions (as described in the Troubleshooting section) or stored in a desiccator at low temperature.
Caption: A logical workflow for troubleshooting lactone ring-opening.
References
- Vertex AI Search. (n.d.). Propose a mechanism for the base-promoted hydrolysis of γ-butyrolactone.
- Wikipedia. (n.d.). γ-Butyrolactone.
- DiGregorio, J. (2000). The stability of Gamma Hydroxybutyric Acid and Gamma Butyrolactone in Wine and Vodka.
- Google Patents. (n.d.). EP2464623A1 - The ring opening of lactones and lactams.
- Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1220-9.
- Degee, P., Dubois, P., & Jerome, R. (2018).
- ASTM Digital Library. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences 1972-2005.
- ResearchGate. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions.
- SWGDRUG.org. (2005). gamma-butyrolactone.
- ChemicalBook. (2023). Gamma-Butyrolactone: an industrial solvent.
- Miao, Z., et al. (2013). A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors. PubMed.
- Hydrolysis Prevention. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
- Chemistry For Everyone. (2025). How Does Lactone Hydrolysis Work?. YouTube.
- LibreTexts Chemistry. (2021). 8.8: Chemistry of Esters.
- Wikipedia. (n.d.). Lactone.
- Professor Carbon. (2020). Lactone hydrolysis reaction nepetalactone mechanisms Organic Chemistry Help Tutorial. YouTube.
- PubChem. (n.d.). Gamma-Butyrolactone.
- ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
- PubMed. (2013). Mechanisms of lactone hydrolysis in acidic conditions.
Sources
- 1. Propose a mechanism for the base-promoted hydrolysis of γ-butyrol... | Study Prep in Pearson+ [pearson.com]
- 2. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gamma-Butyrolactone:an industrial solvent_Chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Qualitative Analysis of Gamma-Bu [mckendree.edu]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dl.astm.org [dl.astm.org]
- 14. Lactone - Wikipedia [en.wikipedia.org]
- 15. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 16. carbodiimide.com [carbodiimide.com]
Technical Support Center: Optimization of Reaction Conditions for Furan Carboxylation
Welcome to the Technical Support Center for the optimization of furan carboxylation. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work with the carboxylation of furan derivatives, a key transformation in the synthesis of valuable platform chemicals and pharmaceutical intermediates. This resource provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Introduction to Furan Carboxylation
The direct carboxylation of furans, particularly the conversion of 2-furoic acid to 2,5-furandicarboxylic acid (FDCA), is a process of significant interest. FDCA is a bio-based monomer that can be used to produce polymers like polyethylene furandicarboxylate (PEF), a promising sustainable alternative to petroleum-derived polyethylene terephthalate (PET).[1][2] The most common and scalable method involves the carbonate-promoted C-H carboxylation of a furoate salt with carbon dioxide at elevated temperatures and pressures.[1][3] This guide will focus primarily on this methodology.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of carbonate-promoted furan carboxylation?
A1: The reaction is analogous to the Kolbe-Schmitt reaction.[4][5][6][7] It begins with the deprotonation of the furan ring at the C5 position by an alkali carbonate (like cesium or potassium carbonate) under molten salt conditions. This generates a carbanion that then undergoes an electrophilic attack by carbon dioxide (CO₂), leading to the formation of a dicarboxylate salt.[8][9] Subsequent acidification yields the desired dicarboxylic acid. The use of a molten salt with a high concentration of alkali cations is thought to stabilize the carbanion intermediate.[9]
Q2: Which alkali carbonate should I choose for my reaction?
A2: The choice of alkali carbonate is critical for reaction efficiency. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective, often leading to high yields of FDCA.[1][9] However, due to its high cost, blends of potassium carbonate (K₂CO₃) and cesium carbonate are often employed to achieve a balance between reactivity and cost-effectiveness.[1][2] Carboxylation can proceed efficiently with K⁺/Cs⁺ blends with a high potassium content (up to a 4:1 K⁺:Cs⁺ ratio).[1] The larger cesium cation is believed to be more effective at stabilizing the carbanion intermediate.
Q3: What are the typical reaction conditions for furan carboxylation?
A3: Typical conditions for the carbonate-promoted carboxylation of 2-furoic acid involve heating a mixture of the furoate salt and an alkali carbonate at temperatures ranging from 260–290 °C under a CO₂ pressure of around 8 bar.[10] Reaction times can be lengthy, often up to 40 hours.[10] It is crucial to operate under solvent-free, molten salt conditions.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Dicarboxylic Acid
Possible Cause A: Suboptimal Reaction Temperature.
-
Explanation: The reaction temperature is a critical parameter. If the temperature is too low, the deprotonation of the furan ring will be slow or incomplete, leading to poor conversion. Conversely, excessively high temperatures can lead to decomposition of the starting material and the desired product.[3]
-
Suggested Solution:
-
Optimize the temperature in small increments (e.g., 10 °C) to find the optimal range for your specific substrate and catalyst system. For the carboxylation of 2-furoic acid, temperatures between 260-290 °C are generally effective.[10]
-
Monitor the reaction progress at different temperatures using HPLC or GC-MS to identify the point of maximum yield before significant decomposition occurs.
-
Possible Cause B: Presence of Water in the Reaction Mixture.
-
Explanation: Water is a by-product of the reaction between the furoic acid and the carbonate to form the furoate salt. Its presence at high temperatures can promote decomposition pathways and reduce the yield of the desired product.[1][2]
-
Suggested Solution:
Possible Cause C: Inefficient Deprotonation.
-
Explanation: The key step in the reaction is the deprotonation of the furan ring. If the base is not strong enough or if the reaction conditions do not favor the formation of the carbanion, the yield will be low.
-
Suggested Solution:
-
Ensure the use of a suitable alkali carbonate. As mentioned, cesium carbonate or a potassium/cesium carbonate blend is often most effective.[1]
-
Ensure the reaction mixture is in a molten state to facilitate efficient mixing and contact between the reactants.
-
Possible Cause D: Product Inhibition.
-
Explanation: The accumulation of the furan-2,5-dicarboxylate (FDCA²⁻) product can inhibit the reaction, slowing down the conversion of the remaining starting material.[1][2]
-
Suggested Solution:
Problem 2: Formation of Byproducts and Dark-Colored Impurities
Possible Cause A: Thermal Decomposition.
-
Explanation: Furan rings, especially when functionalized, can be susceptible to thermal decomposition at the high temperatures required for carboxylation, leading to the formation of tars and other colored impurities.[3]
-
Suggested Solution:
-
Carefully control the reaction temperature and time to minimize exposure to harsh conditions.
-
Use analytical techniques to monitor the formation of byproducts and optimize the reaction to favor the desired product.
-
Possible Cause B: Decarboxylation of the Product.
-
Explanation: The reverse reaction, decarboxylation of the dicarboxylic acid product, can occur at high temperatures, reducing the overall yield.[11] This is a known equilibrium reaction for some decarboxylases and can also occur under thermochemical conditions.[11]
-
Suggested Solution:
-
Optimize the reaction temperature to find a balance between the rate of carboxylation and decarboxylation.
-
As with product inhibition, a flow reactor setup can help to minimize this by removing the product from the high-temperature zone.
-
Possible Cause C: Formation of Isomeric Byproducts.
-
Explanation: While the carboxylation of 2-furoic acid is generally selective for the 5-position, the formation of other isomers like 2,4-FDCA can occur, especially if using certain catalysts.[12]
-
Suggested Solution:
Experimental Protocols
Protocol 1: General Procedure for Carbonate-Promoted Carboxylation of 2-Furoic Acid
This protocol provides a general guideline for a lab-scale batch reaction.
Materials:
-
2-Furoic acid
-
Cesium carbonate (Cs₂CO₃) and/or Potassium carbonate (K₂CO₃)
-
High-pressure reactor with mechanical stirring and gas inlet/outlet
-
Carbon dioxide (CO₂) (high purity, dry)
-
Hydrochloric acid (HCl) for workup
-
Deionized water
Procedure:
-
Reactant Preparation: In a dry glovebox or under an inert atmosphere, thoroughly mix 2-furoic acid with the desired alkali carbonate(s) in a molar ratio appropriate for your optimization (e.g., a 1:0.55 molar ratio of furoate to carbonate has been reported).[9] K⁺/Cs⁺ blends can be used to reduce costs.[1]
-
Reactor Setup: Transfer the solid mixture to the high-pressure reactor.
-
Reaction: Seal the reactor, purge with CO₂, and then pressurize to the desired pressure (e.g., 8 bar).[10] Begin stirring and heat the reactor to the target temperature (e.g., 260–290 °C).[10]
-
Reaction Monitoring: Maintain the reaction under these conditions for the desired time (this can range from several hours to over a day).[10]
-
Work-up: After cooling the reactor to room temperature and venting the CO₂, dissolve the solid product in deionized water.
-
Acidification: Slowly add concentrated HCl to the aqueous solution with stirring until the pH is acidic, which will precipitate the 2,5-furandicarboxylic acid.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Analytical Monitoring by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A common mobile phase is a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[11]
Sample Preparation:
-
Carefully take a small aliquot of the reaction mixture at various time points (if your reactor setup allows for safe sampling at high temperature and pressure).
-
Quench the reaction by dissolving the sample in a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile).[11]
-
Centrifuge the sample to remove any insoluble material.[11]
-
Dilute the supernatant to an appropriate concentration for HPLC analysis.
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 265 nm) to detect 2-furoic acid and 2,5-furandicarboxylic acid.[11]
-
Quantify the components by comparing their peak areas to those of known standards.
Data Presentation
Table 1: Influence of Alkali Carbonate on 2-Furoic Acid Carboxylation
| Alkali Carbonate(s) | Temperature (°C) | CO₂ Pressure (bar) | Reaction Time (h) | FDCA Yield (%) | Reference |
| Cs₂CO₃ | 260 | Flowing | 12 | 76 | [9] |
| K₂CO₃/Cs₂CO₃ (4:1) | 260-285 | 8 | 24 | High | [1][2] |
| K₂CO₃ with K-isobutyrate | 320 | Flowing | - | 62 | [9] |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Suboptimal temperature | Optimize temperature in the 260-290 °C range. |
| Presence of water | Use dry reagents and a flow of dry CO₂.[1][2] | |
| Product inhibition | Consider a flow reactor for larger scales.[1] | |
| Byproduct Formation | Thermal decomposition | Minimize reaction time and temperature. |
| Decarboxylation | Optimize temperature; use a flow reactor.[11] | |
| Isomer formation | Use cesium carbonate for higher selectivity.[12] |
Visualizations
Experimental Workflow for Furan Carboxylation
Caption: A troubleshooting decision tree for low yield in furan carboxylation.
References
-
Dick, G. R., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry.
-
Kanan, M. W. (2018). Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation. Stanford Digital Repository.
-
Payne, K. A., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis, 9(4), 3534-3543.
-
Wojcieszak, R., et al. (2020). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Critical Reviews in Biotechnology, 40(8), 1079-1097.
-
Google Patents. (2023). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
-
Cavani, F., et al. (2016). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. Catalysis Today, 273, 135-142.
-
Google Patents. (2016). Carbonate-promoted carboxylation reactions for the synthesis of valuable organic compounds.
-
Google Patents. (2020). Separation and purification of furan carboxylates.
-
Organic Syntheses. Furan. Organic Syntheses, Coll. Vol. 1, p.274 (1941); Vol. 1, p.45 (1921).
-
Organic Syntheses. 2-Furancarboxylic Acid and 2-Furylcarbinol. Organic Syntheses, Coll. Vol. 1, p.276 (1941); Vol. 4, p.39 (1925).
-
ResearchGate. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid.
-
Wang, L., et al. (2017). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 58(12), 2445-2453.
-
ResearchGate. (2020). Study of the Direct CO2 Carboxylation Reaction on Supported Metal Nanoparticles.
-
ResearchGate. (2020). Reactional scheme of CO2 carboxylation of furoic acid to.
-
BenchChem. (2025). Technical Support Center: Synthesis of Furan-Containing Compounds.
-
MDPI. (2020). Study of the Direct CO2 Carboxylation Reaction on Supported Metal Nanoparticles. Catalysts, 10(12), 1403.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,5-Furandicarboxylic Acid from 2-Furancarboxylic Acid.
-
ResearchGate. (2016). Synthesis of 2,5-furandicarboxylic acid by catalytic carbonylation of renewable furfural derived 5-bromofuroic acid.
-
BenchChem. (2025). Analytical methods for monitoring the synthesis of 2-(diethoxymethyl)furan (GC-MS, HPLC).
-
National Institutes of Health. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(10), 2453.
-
ResearchGate. (2020). Aqueous Carbonylation of Furfural Derived 5-Bromofuroic Acid to 2,5-Furandicarboxylic Acid with Supported Palladium Catalyst.
-
Restek. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS.
-
ResearchGate. (2017). A sustainable and green route to furan-2,5-dicarboxylic acid by direct carboxylation of 2-furoic acid and CO2.
-
Journal of the American Chemical Society. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(3), 1269-1278.
-
ResearchGate. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
-
J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction.
-
National Institutes of Health. (2014). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 27(7), 1147-1163.
-
Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412.
-
Green Chemistry. (2024). Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry.
-
Taylor & Francis Online. (2020). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Critical Reviews in Biotechnology, 40(8), 1079-1097.
-
ACS Publications. (2012). The Kolbe-Schmitt Reaction. Chemical Reviews, 60(2), 169-195.
-
Pearson. (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems.
-
Slideshare. (2019). Kolbe schmitt reaction.
Sources
- 1. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 4. jk-sci.com [jk-sci.com]
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- 6. Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Kolbe schmitt reaction | PDF [slideshare.net]
- 8. Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation | Stanford Digital Repository [purl.stanford.edu]
- 9. WO2016153937A1 - Carbonate-promoted carboxylation reactions for the synthesis of valuable organic compounds - Google Patents [patents.google.com]
- 10. shokubai.org [shokubai.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of tetrahydrofuran derivatives
Technical Support Center: Synthesis of Tetrahydrofuran Derivatives
A Senior Application Scientist's Guide to Troubleshooting Common Synthetic Challenges
Welcome to the technical support center for the synthesis of tetrahydrofuran (THF) derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Tetrahydrofurans are prevalent scaffolds in numerous natural products and pharmaceuticals.[1] However, their synthesis can present unique challenges.
This resource provides in-depth, field-tested insights into overcoming common experimental hurdles. The format is a user-friendly question-and-answer guide, directly addressing specific issues you may encounter at the bench.
Section 1: Troubleshooting Reaction Inefficiency and Low Yields
FAQ 1: My acid-catalyzed cyclization of a 1,4-diol to a THF derivative is sluggish and gives a low yield. What are the likely causes and how can I optimize it?
Answer:
Low efficiency in acid-catalyzed cyclodehydration of 1,4-diols is a frequent issue. The root causes often lie in catalyst choice, reaction conditions, and substrate stability.
Causality and Optimization Strategy:
-
Inadequate Catalyst Activity: While traditional mineral acids like sulfuric acid can be used, they can also lead to side reactions.[2] The choice of catalyst is critical. For instance, solid acid catalysts like zirconium sulfate have been shown to be effective.[2] The reaction temperature is also a key parameter, with a typical range of 150-350°C.[2]
-
Water Removal: The cyclization is a dehydration reaction, meaning water is a byproduct. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction. Ensure your reaction setup includes an efficient method for water removal, such as a Dean-Stark trap or the use of molecular sieves.
-
Thermal Decomposition: High temperatures required for the reaction can sometimes lead to the thermal decomposition of the desired tetrahydrofuran product, reducing the overall yield.[2] It's a delicate balance; the temperature should be high enough to drive the reaction but not so high as to cause significant degradation.
-
Alternative Greener Approaches: To circumvent the harsh conditions of traditional methods, microwave-assisted synthesis has emerged as a more energy-efficient alternative.[3] This method, often coupled with reusable heterogeneous zeolite catalysts, can significantly shorten reaction times and improve yields.[3]
Section 2: Addressing Side Reactions and Impurity Formation
FAQ 2: I'm attempting a Williamson ether synthesis to form a substituted THF, but I'm observing significant elimination byproducts. How can I favor the desired SN2 pathway?
Answer:
The competition between substitution (SN2) and elimination (E2) is a classic challenge in Williamson ether synthesis, especially with secondary alkyl halides.[4][5] The alkoxide base can abstract a proton, leading to alkene formation instead of the desired ether.
Causality and Optimization Strategy:
-
Substrate Choice: The Williamson ether synthesis is most effective with primary alkyl halides.[6] If your synthesis allows, design your route to utilize a primary halide and the corresponding alkoxide. Secondary halides will often yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo elimination.[6]
-
Reaction Conditions:
-
Temperature: Higher temperatures favor elimination.[4] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. A typical range is 50-100 °C.[4]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the alkoxide, making the "naked" anion a more potent nucleophile.[4] Protic solvents can solvate the alkoxide anion, reducing its nucleophilicity and slowing the desired SN2 reaction.[4]
-
-
Base Selection: The strength and steric bulk of the base are critical. A less hindered and powerful base like sodium hydride (NaH) is often used to generate the alkoxide in situ.
Troubleshooting Workflow for Williamson Ether Synthesis
Caption: Decision tree for troubleshooting low yields in Williamson ether synthesis.
FAQ 3: During the synthesis of a furan that is a precursor to my THF derivative, I'm observing an unexpected Pummerer-type rearrangement. What is happening and how can I control it?
Answer:
The Pummerer rearrangement is a reaction of a sulfoxide with an activating agent (like acetic anhydride) to form an α-acyloxy thioether.[7][8] This can be an unexpected side reaction if you have sulfoxide functionalities present in your starting materials or intermediates. However, it can also be a powerful tool for furan synthesis.[9][10]
Mechanistic Insight:
The reaction proceeds through the formation of a thial intermediate after acylation of the sulfoxide.[7] This electrophilic intermediate can then be trapped by a nucleophile. In the context of furan synthesis, an intramolecular trapping can lead to the formation of the furan ring.
Controlling the Reaction:
-
Avoiding the Rearrangement: If the Pummerer rearrangement is an unwanted side reaction, you need to avoid conditions that promote it. This means carefully considering the use of activating agents like acetic anhydride if sulfoxides are present.
-
Leveraging the Rearrangement: Conversely, the Pummerer rearrangement has been developed into a robust method for the synthesis of tetrasubstituted furans from 2,5-dihydrothiophenes.[9][10] The reaction is often promoted by N-chlorosuccinimide at room temperature.[9][10]
Section 3: Stereoselectivity and Asymmetric Synthesis
FAQ 4: I need to synthesize a specific stereoisomer of a THF derivative. What are the most reliable methods to achieve high enantioselectivity?
Answer:
Achieving high stereocontrol is a critical aspect of modern organic synthesis, especially in drug development. Several powerful methods exist for the enantioselective synthesis of tetrahydrofuran derivatives.
Key Asymmetric Methodologies:
-
Sharpless Asymmetric Dihydroxylation: This is a cornerstone of asymmetric synthesis and can be a key step in preparing chiral diols that are precursors to THF derivatives.[11][12] The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand.[13][14] The choice of ligand (AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation, allowing for predictable stereochemical outcomes.[14]
-
Catalytic Asymmetric [3+2] Cycloaddition: This method involves the reaction of donor-acceptor cyclopropanes with aldehydes, catalyzed by a chiral Lewis acid.[15][16] This approach can provide enantioenriched THF derivatives in good to excellent yields and as single diastereomers.[15][16]
-
Catalytic Asymmetric Vinylogous Prins Cyclization: This is a more recent development that provides highly diastereo- and enantioselective access to 2,3-disubstituted THFs.[17] The reaction is catalyzed by a confined chiral imidodiphosphoric acid.[17]
| Method | Key Features | Typical Enantioselectivity |
| Sharpless Asymmetric Dihydroxylation | Oxidation of an alkene to a vicinal diol using a chiral osmium catalyst. | Often >95% ee[11] |
| Asymmetric [3+2] Cycloaddition | Reaction of a cyclopropane with an aldehyde using a chiral Lewis acid catalyst. | Good to excellent, er's up to 97:3[15][16] |
| Asymmetric Vinylogous Prins Cyclization | Reaction of aromatic aldehydes with 3,5-dien-1-ols catalyzed by a chiral Brønsted acid. | Excellent, e.r. up to 99:1[17] |
Section 4: Purification and Handling
FAQ 5: I'm having difficulty purifying my THF derivative. What are some common impurities and effective purification strategies?
Answer:
Purification can be a significant bottleneck. The nature of impurities will depend on the synthetic route, but some common issues and solutions are outlined below.
Common Impurities and Purification Techniques:
-
Unreacted Starting Materials: These can often be removed by column chromatography. The choice of eluent system (e.g., hexanes/ethyl acetate) is crucial for good separation.[18]
-
Solvent Residues: Residual THF, used as a reaction solvent, is a common impurity. Due to its relatively high boiling point (66 °C), it can be challenging to remove completely under reduced pressure.[19] Careful distillation or co-evaporation with a higher boiling point solvent can be effective.
-
Peroxides: THF is notorious for forming explosive peroxides upon exposure to air.[20][21] Commercial THF is often stabilized with BHT.[20] If you suspect peroxide formation, they can be removed by passing the solution through a column of activated alumina or by treatment with aqueous ferrous sulfate.[22] Caution: Never distill THF to dryness, as this can concentrate explosive peroxides.[20]
-
Water: THF is miscible with water, and removing trace amounts can be difficult.[19] For anhydrous reactions, it is essential to use freshly distilled THF over a suitable drying agent like sodium/benzophenone or lithium aluminum hydride.[22][23]
Protocol for THF Purification
WARNING: The purification of THF can be hazardous due to the potential for peroxide formation. Always test for peroxides before distillation.
-
Peroxide Test: Add 1 mL of the THF to be purified to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow color indicates the presence of peroxides. A dark brown color indicates a high concentration.
-
Peroxide Removal (if necessary): Stir the THF with a solution of ferrous sulfate or pass it through a column of activated alumina.[22]
-
Drying and Distillation: Reflux the peroxide-free THF over sodium wire and benzophenone until a persistent blue or purple color indicates the solution is anhydrous. Distill under an inert atmosphere (e.g., nitrogen or argon).
Section 5: Experimental Protocols
Detailed Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene substrate
-
AD-mix-β (or AD-mix-α for the opposite enantiomer)
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional, but often improves reaction rate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.
-
If using, add methanesulfonamide to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene substrate to the cooled mixture with vigorous stirring.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for one hour.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography.
References
-
Parsons, A. T., & Johnson, J. S. (2009). Catalytic Enantioselective Synthesis of Tetrahydrofurans: A Dynamic Kinetic Asymmetric [3 + 2] Cycloaddition of Racemic Cyclopropanes and Aldehydes. Journal of the American Chemical Society, 131(9), 3122–3123. [Link]
-
Chen, L.-Y., Chen, J.-R., Cheng, H.-G., Lu, L.-Q., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry, 2014(18), 3829–3833. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261–290. [Link]
-
Organic Syntheses. (n.d.). Purification of Tetrahydrofuran. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Tetrahydrofuran. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]
-
Sharpless, K. B. (n.d.). Sharpless Asymmetric Dihydroxylation. Wikipedia. Retrieved from [Link]
-
Pummerer, R. (1909). Über Phenyl-sulfoxyessigsäure. Berichte der deutschen chemischen Gesellschaft, 42(2), 2282–2291. [Link]
-
Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]
-
Chemcess. (2024, July 25). Tetrahydrofuran (THF): Properties, Reactions, Production And Uses. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
-
Padwa, A., & Bur, S. K. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- U.S. Patent No. 7,465,816 B2. (2008). Production of tetrahydrofuran from 1,4-butanediol. Google Patents.
-
ResearchGate. (n.d.). Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol. Retrieved from [Link]
-
Wang, Q., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society, 138(43), 14260–14263. [Link]
Sources
- 1. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
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- 3. researchgate.net [researchgate.net]
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- 8. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 9. Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. This molecule, a substituted γ-butyrolactone, is a valuable building block, and its efficient synthesis is critical. This document provides in-depth, experience-driven advice to ensure scientific integrity and reproducibility in your work.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthetic strategy for 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid.
Q1: What is the most common and reliable synthetic route for 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid?
The most prevalent and robust method is a tandem Michael addition-cyclization sequence, followed by hydrolysis and decarboxylation.[1][2][3] The general approach involves the conjugate addition of a malonic ester derivative (e.g., diethyl malonate) to an α,β-unsaturated ester (e.g., ethyl crotonate). The resulting intermediate then undergoes an intramolecular cyclization to form the γ-butyrolactone ring. The final steps involve saponification of the esters followed by acidification and thermal decarboxylation to yield the target product.
Q2: Why is the choice of base so critical in the initial Michael addition step?
The base serves to deprotonate the malonic ester, forming the nucleophilic enolate required for the conjugate addition.[2][4] However, an inappropriate choice of base can catalyze undesirable side reactions.
-
Strong, Nucleophilic Bases (e.g., NaOH, KOH): These can cause premature hydrolysis of the ester groups on both the malonate and the crotonate, leading to a complex mixture of saponified intermediates and reducing the overall yield.
-
Sterically Hindered, Non-Nucleophilic Bases (e.g., Sodium Ethoxide in Ethanol, LDA): These are ideal. Sodium ethoxide (NaOEt) in ethanol is commonly used because it generates the same enolate as the ester's alkoxy group, preventing transesterification. It is sufficiently strong to deprotonate the malonate without readily attacking the ester carbonyls.[5]
Q3: What are the key reaction parameters that require strict control?
Beyond the choice of base, several parameters are crucial for maximizing yield and minimizing impurities:
-
Temperature: The initial Michael addition is typically performed at or below room temperature to control the exothermic reaction and prevent side reactions like polymerization of the ethyl crotonate. The final decarboxylation step, however, requires elevated temperatures to proceed efficiently.[6]
-
Stoichiometry: A slight excess of the Michael acceptor (ethyl crotonate) is sometimes used, but a large excess can lead to undesired double-addition products. Precise control over the molar ratios is essential.
-
Solvent: Anhydrous ethanol is the solvent of choice when using sodium ethoxide, as it maintains the basicity of the catalyst without introducing competing nucleophiles (like water).
Troubleshooting Guide
This section is formatted to address specific experimental problems with causal explanations and actionable solutions.
Problem 1: My overall yield is significantly lower than expected, and TLC analysis shows multiple spots.
-
Possible Cause A: Polymerization of Ethyl Crotonate.
-
Diagnosis: You may observe the formation of a viscous, insoluble gum in the reaction flask. This is common with α,β-unsaturated systems, especially under strongly basic conditions or at elevated temperatures.
-
Solution:
-
Controlled Addition: Add the ethyl crotonate dropwise to the solution of the deprotonated malonic ester at a low temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the acceptor, minimizing its self-reaction.
-
Temperature Management: Ensure the reaction is adequately cooled throughout the addition and initial stirring phase.
-
-
-
Possible Cause B: Reversible Michael Reaction (Retro-Michael).
-
Diagnosis: TLC or NMR analysis shows significant amounts of unreacted starting materials even after a prolonged reaction time. The Michael addition is a reversible equilibrium.[4]
-
Solution:
-
Drive the Equilibrium: After the initial addition, allow the reaction to stir at room temperature for several hours or overnight to ensure the forward reaction proceeds as completely as possible before workup. The subsequent intramolecular cyclization is typically irreversible and helps to pull the equilibrium towards the product side.
-
-
-
Possible Cause C: Incomplete Decarboxylation.
-
Diagnosis: The final product's NMR spectrum shows signals corresponding to a malonic acid derivative (e.g., a methine proton between two carbonyls), and the mass spectrum shows a mass that is 44 Da (CO2) higher than the target product.
-
Solution:
-
Optimize Decarboxylation Conditions: The decarboxylation of the intermediate dicarboxylic acid requires sufficient thermal energy.[6][7] After acidification, ensure the crude product is heated to the appropriate temperature (often 120-160 °C) until gas evolution (CO2) ceases. Performing this step under a gentle vacuum can help remove CO2 and drive the reaction to completion. Be aware that some malonic acid derivatives can decarboxylate even at room temperature under acidic conditions.[8]
-
-
Problem 2: My final product is difficult to purify. I see a persistent impurity with a similar polarity.
-
Possible Cause: Formation of Diastereomers.
-
Diagnosis: The target molecule has two stereocenters (at C3 and C4). The Michael addition and subsequent cyclization can lead to the formation of both syn and anti diastereomers. These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Solution:
-
Diastereoselective Synthesis: While achieving high diastereoselectivity can be complex, reaction conditions can influence the ratio.[9][10][11] Lower temperatures for the Michael addition often favor the thermodynamically more stable product.
-
Specialized Purification Protocol: If a mixture of diastereomers is formed, fractional crystallization can be an effective purification method. See the detailed protocol below.
-
-
Problem 3: The reaction workup is problematic, leading to emulsions or poor recovery.
-
Possible Cause: Formation of Carboxylate Salts.
-
Diagnosis: During the aqueous workup after saponification, failure to sufficiently acidify the mixture will leave the product as a water-soluble carboxylate salt, resulting in low recovery in the organic extract.
-
Solution:
-
Monitor pH: When acidifying the reaction mixture after saponification, use a strong mineral acid (e.g., HCl, H2SO4) and check the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH 1-2). This guarantees the full protonation of the dicarboxylate intermediate, rendering it soluble in organic solvents like ethyl acetate.[12]
-
Brine Wash: To break emulsions, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out.
-
-
Visualizing Reaction Pathways
Understanding the desired reaction versus a key side reaction is crucial for troubleshooting. The following diagram illustrates the main synthetic pathway against the competing hydrolysis side reaction.
Caption: Desired reaction pathway vs. premature ester hydrolysis side reaction.
Key Experimental Protocols
Protocol 1: Diastereomer Purification by Fractional Crystallization
This protocol is designed for instances where a mixture of syn and anti diastereomers of the final product has been isolated.
-
Solvent Selection: Dissolve the crude product mixture (1.0 g) in a minimal amount of a hot solvent system. A good starting point is an ethyl acetate/hexane mixture (e.g., 1:3 ratio).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling encourages the formation of larger, more pure crystals of the less soluble diastereomer.
-
Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal of the desired product.
-
Cold Soaking: Once crystals have formed, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Analysis: Dry the crystals and analyze their purity and stereochemistry by NMR or other appropriate methods. The mother liquor can be concentrated and subjected to further crystallization attempts or purified by column chromatography.
Data Summary Table
The following table summarizes the key reagents and conditions for the primary synthesis steps.
| Step | Reagents & Conditions | Purpose | Common Issues |
| 1. Michael Addition & Cyclization | Diethyl malonate, Ethyl crotonate, Sodium ethoxide (cat.), Anhydrous Ethanol, 0 °C to RT | Forms the core γ-butyrolactone ring structure. | Polymerization, Retro-Michael reaction. |
| 2. Saponification | NaOH (aq.), Ethanol, Reflux | Hydrolyzes the ethyl ester groups to carboxylate salts. | Incomplete hydrolysis. |
| 3. Acidification & Workup | HCl (conc.), Ethyl Acetate | Protonates the carboxylates to form the dicarboxylic acid, allowing extraction. | Emulsions, Poor recovery if pH is too high. |
| 4. Decarboxylation | Heat (120-160 °C) | Removes one carboxyl group as CO₂ to yield the final product. | Incomplete decarboxylation, Thermal decomposition if overheated. |
References
- US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google P
-
ResearchGate - Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]
-
International Journal of Pharmaceutical Sciences and Research - A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]
-
PubMed - Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction. [Link]
-
Master Organic Chemistry - Decarboxylation. [Link]
-
Organic Chemistry Portal - Decarboxylation. [Link]
-
Synfacts - Diastereoselective Synthesis of Butyrolactones via Palladium-Catalyzed Allylation. [Link]
-
Chemistry LibreTexts - 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
ResearchGate - Preparation of disubstituted γ‐butyrolactone and their reduced lactol... [Link]
-
Chemistry Steps - Michael Addition Reaction Mechanism. [Link]
-
Chemistry LibreTexts - 23.11: Decarboxylation Reactions. [Link]
-
Organic Syntheses - (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Florida Atlantic University - Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. [Link]
-
ADICHEMISTRY - MICHAEL ADDITION REACTION. [Link]
-
ACS Publications - Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. [Link]
-
NIH National Center for Biotechnology Information - Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. [Link]
-
St. Paul's Cathedral Mission College - CARBONYL COMPOUNDS. [Link]
-
ResearchGate - Decarboxylative Michael Additions of Substituted Malonic Acid Half‐Oxyesters to Methylidene Malonates. [Link]
-
Sciencemadness.org - 5-Oxo-2-tetrahydrofurancarboxylic acid (butyrolacton-5-carboxylic acid) from glutamic acid. [Link]
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Technical Support Guide: Stability of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical information, frequently asked questions, and troubleshooting protocols regarding the stability of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid (CAS 89533-85-7).[1][2][3] This molecule's unique structure, featuring both a lactone (a cyclic ester) and a carboxylic acid, presents specific stability challenges that researchers must consider during handling, storage, and analysis. Our goal is to equip you with the expertise to anticipate and manage these challenges effectively.
Executive Summary: Core Stability Concerns
The chemical stability of this compound is primarily dictated by its γ-butyrolactone ring. Lactones are cyclic esters and are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a hydroxy acid.[4] This ring-opening reaction is the principal degradation pathway and can be catalyzed by both acids and bases.[4][5] The rate and extent of this degradation are highly dependent on the solvent system, pH, and temperature. Understanding these dependencies is critical for maintaining sample integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this molecule?
The most significant degradation pathway is the hydrolysis of the internal ester (lactone) group. This reaction results in the opening of the tetrahydrofuran ring to form the corresponding linear hydroxy di-acid: 2-methyl-3-carboxy-4-hydroxypentanoic acid .
-
Under Basic Conditions: The reaction, known as saponification, is typically rapid and irreversible.[4][5] A hydroxide ion directly attacks the carbonyl carbon, leading to ring cleavage.[5]
-
Under Acidic Conditions: The reaction is also catalyzed but generally proceeds more slowly than base-catalyzed hydrolysis.[5] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4][6]
Q2: How does pH affect the stability of the compound?
The pH of the solution is the most critical factor influencing stability.
-
Alkaline pH (pH > 8): The compound will degrade rapidly due to base-catalyzed hydrolysis (saponification). Aqueous basic solutions should be avoided for storage or analysis unless degradation is the intended outcome.
-
Neutral pH (pH ≈ 7): Stability is improved, but slow hydrolysis can still occur in aqueous or protic solvents over time, especially with elevated temperatures.
-
Acidic pH (pH < 4): The compound is relatively more stable than at alkaline pH, but acid-catalyzed hydrolysis will occur, particularly under heated conditions.[7] A transition from a bimolecular (AAC2) to a unimolecular (AAC1) hydrolysis mechanism can occur as acidity increases.[6][7][8]
For maximum stability in solution, a slightly acidic buffer (pH 4-5) is recommended, with storage at low temperatures.
Q3: Which solvents are recommended for preparing stock solutions and for long-term storage?
Solvent choice is crucial for preserving the integrity of the compound.
| Solvent Type | Recommended Solvents | Rationale & Scientist's Notes |
| Optimal (Highest Stability) | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Aprotic organic solvents do not participate in hydrolysis. These are ideal for long-term storage of solid material and for preparing stock solutions. Ensure solvents are anhydrous. |
| Acceptable (Short-Term Use) | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | While aprotic, these solvents can be hygroscopic (absorb water from the air). If used, prepare fresh solutions and store under an inert atmosphere (e.g., argon or nitrogen).[9] |
| Use with Caution | Methanol (MeOH), Ethanol (EtOH) | Protic solvents can act as nucleophiles, leading to transesterification (ring-opening to form a methyl or ethyl ester) or hydrolysis if water is present. Use only for immediate experimental needs. |
| Avoid for Storage | Water, Aqueous Buffers (especially basic pH) | Water is a direct reactant in the hydrolysis pathway. While aqueous buffers may be required for biological assays, solutions should be prepared immediately before use and not stored.[9] |
Q4: Can the molecule degrade under thermal stress?
Yes. As with most organic molecules, elevated temperatures will accelerate degradation. For this compound, two primary thermal degradation pathways should be considered:
-
Accelerated Hydrolysis: In the presence of water or other protic solvents, heat will significantly increase the rate of lactone hydrolysis.
-
Decarboxylation: At higher temperatures, particularly in the solid state or in non-polar solvents, the carboxylic acid moiety may undergo decarboxylation (loss of CO₂). Furoic acids are known to decarboxylate at temperatures around 140-160°C.[10]
Troubleshooting Guide: Designing a Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and developing a stability-indicating analytical method, typically using HPLC.[11][12] This process provides critical data for ensuring the quality and safety of drug substances.[11][13]
Objective
To intentionally degrade the this compound under various stress conditions to an extent of 5-20% degradation. This allows for the clear identification and resolution of degradant peaks from the parent compound in a chromatogram.
Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
Step-by-Step Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 1 mg/mL in anhydrous acetonitrile (ACN).
-
For each stress condition, dilute the stock solution to a working concentration of approximately 100 µg/mL using a mixture of ACN and the stress medium (e.g., ACN:0.1 M HCl, 50:50 v/v).
2. Application of Stress Conditions:
| Stress Condition | Protocol | Scientist's Notes & Rationale |
| Acid Hydrolysis | Add an equal volume of 0.2 M HCl to the working solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Monitor at time points (e.g., 2, 4, 8, 24 hours). | Elevated temperature is used to accelerate the reaction.[11] 0.1 M HCl is a standard concentration for this test. The primary degradant is expected to be the ring-opened hydroxy di-acid. |
| Base Hydrolysis | Add an equal volume of 0.02 M NaOH to the working solution to achieve a final concentration of 0.01 M NaOH. Incubate at room temperature (RT). Monitor at shorter time points (e.g., 15, 30, 60, 120 minutes). | Base-catalyzed hydrolysis is much faster, so elevated temperatures are often unnecessary and can lead to complete degradation too quickly.[5] A lower concentration of base and RT incubation provide better control. |
| Oxidation | Add an equal volume of 6% H₂O₂ to the working solution to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light. Monitor at time points (e.g., 2, 8, 24 hours). | Hydrogen peroxide is the standard reagent for oxidative stress.[11][14] While the molecule lacks highly susceptible functional groups like thiols, this test is crucial for demonstrating method specificity. |
| Thermal Degradation | Store the compound as a dry powder (solid state) in a vial at 80°C for 72 hours. Also, reflux a solution of the compound in a neutral solvent (e.g., ACN:H₂O) for 24 hours. | This tests the intrinsic stability of the molecule to heat.[13] Testing in both solid and solution states provides a comprehensive picture. The solid-state test may reveal degradation pathways like decarboxylation. |
| Photostability | Expose the solid compound and a solution (in a photostable solvent like ACN) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. | This evaluates the potential for light-induced degradation. A control sample should be kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation. |
3. Sample Analysis and Data Interpretation:
-
Quenching: Before analysis, acidic and basic samples must be neutralized to prevent further degradation on the HPLC autosampler.
-
Analytical Method: A reverse-phase HPLC method with both UV and Mass Spectrometric (MS) detection is ideal. MS is invaluable for identifying the mass of the parent compound and its degradation products, which helps in elucidating degradation pathways.
-
Data Review:
-
Peak Purity: Ensure the main peak is pure in all stressed samples using a photodiode array (PDA) detector. A peak purity angle less than the threshold indicates specificity.[11]
-
Mass Balance: The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration, demonstrating that all significant degradants are being detected.
-
Key Degradation Pathways: Visualized
The most probable degradation is hydrolysis. The mechanisms are visualized below.
Caption: Base-catalyzed hydrolysis pathway.
Caption: Acid-catalyzed hydrolysis pathway.
References
- How Does Lactone Hydrolysis Work? - Chemistry For Everyone. (n.d.). YouTube.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Drug Discovery and Development Services | LGC.
- Cimas, A., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. PubMed.
- Chemistry of Esters. (2021). LibreTexts.
- Cimas, Á., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry.
- Mechanisms of Lactone Hydrolysis in Acidic Conditions. (n.d.). ResearchGate.
- The role of forced degradation studies in stability indicating HPLC method development. (n.d.). scite.ai.
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
- This compound | C6H8O4. (n.d.). PubChem.
- Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed.
- 5-Methyltetrahydrofolic Acid (hydrate). (n.d.). Cayman Chemical.
- 89533-85-7|4-Methyl-5-oxotetrahydrofuran-3-carboxylic acid. (n.d.). BLD Pharm.
- 89533-85-7 | 4-Methyl-5-oxotetrahydrofuran-3-carboxylic acid. (n.d.). ChemScene.
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- 10. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Scaling Up the Synthesis of Substituted Furan Compounds
Welcome to the technical support center for the synthesis of substituted furan compounds. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their furan synthesis from the lab bench to a larger scale. Here, we address common challenges, provide detailed troubleshooting guides, and offer practical, field-proven insights to ensure your scale-up process is efficient, safe, and successful.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up furan synthesis?
A1: Scaling up furan synthesis introduces several critical challenges that are often not apparent at the bench scale. The primary hurdles include:
-
Exotherm Management: Many furan syntheses, such as the Vilsmeier-Haack reaction or reactions involving strong bases like n-butyllithium, are highly exothermic.[1][2] Inefficient heat transfer in larger reactors can lead to dangerous temperature spikes, runaway reactions, and the formation of byproducts.[2]
-
Product Stability: Furan rings are notoriously sensitive to strong acids and high temperatures, which can lead to degradation, polymerization, or ring-opening reactions.[3][4][5][6][7] This instability is often exacerbated by prolonged reaction times and localized heating during scale-up.[8]
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is more difficult. Poor mixing can lead to localized concentration gradients, reducing reaction efficiency and promoting side reactions.[2]
-
Purification: Methods that are simple at the lab scale, like column chromatography, become impractical and costly at larger scales.[9] Distillation can be complicated by the thermal instability of many furan derivatives or the formation of azeotropes.[10][11]
-
Catalyst Selection and Deactivation: Homogeneous catalysts that are effective in the lab may be difficult to remove at scale. Heterogeneous catalysts, while preferable for their ease of separation, can suffer from deactivation.[10][12]
Q2: Which synthetic routes for furans are most amenable to scale-up?
A2: The Paal-Knorr and Feist-Benary syntheses are classic and robust methods for preparing substituted furans.[13][14]
-
Paal-Knorr Synthesis: This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[15] Its main advantage is the direct formation of the furan ring from a readily accessible precursor. For scale-up, using milder, solid acid catalysts like zeolites or Amberlyst resins can simplify workup and minimize product degradation compared to strong mineral acids.[4][16][17]
-
Feist-Benary Synthesis: This reaction condenses an α-halo ketone with a β-dicarbonyl compound under basic conditions.[18][19][20] It offers a versatile route to highly substituted furans. Careful control of base addition and temperature is crucial for a successful scale-up.
Q3: How do I choose an appropriate solvent for a large-scale furan synthesis?
A3: Solvent selection is critical for reaction success and process efficiency. Key considerations include:
-
Reactant and Catalyst Solubility: Ensure all components are sufficiently soluble to maintain a homogeneous reaction mixture.
-
Reaction Compatibility: The solvent should not react with starting materials, intermediates, or the final product.[21]
-
Boiling Point: A solvent with a moderate boiling point facilitates reflux conditions without requiring excessively high temperatures that could degrade the product. It also simplifies removal during workup.
-
Safety and Environmental Impact: Consider the flammability, toxicity, and environmental impact of the solvent. Greener solvents are increasingly preferred in industrial settings.
-
Product Isolation: Choose a solvent that will make product isolation (e.g., crystallization, extraction) as straightforward as possible.
Recent studies have shown that polar aprotic solvents, such as DMF, can have a stabilizing effect on furan derivatives under certain synthetic conditions.[3][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low Yields and Incomplete Reactions
Q: My Paal-Knorr synthesis is giving a low yield, even though TLC/GC analysis shows the 1,4-dicarbonyl starting material is consumed. What's happening?
A: This is a common issue and often points to product degradation or side reactions rather than an incomplete primary reaction.
-
Likely Cause 1: Product Degradation. The acidic conditions, especially with strong mineral acids like H₂SO₄, can cause the newly formed furan ring to polymerize or undergo ring-opening.[4][6][7] This is especially true for furans with electron-donating substituents.
-
Solution 1: Use Milder Catalysts. Switch from strong protic acids to a milder Lewis acid (e.g., Sc(OTf)₃) or a recyclable solid acid catalyst (e.g., Amberlyst-15, zeolites).[4][12][16] These catalysts are often less aggressive and can be easily filtered off, simplifying the workup and preventing further degradation.
-
Likely Cause 2: Inefficient Water Removal. The final step of the Paal-Knorr synthesis is the dehydration of a cyclic hemiacetal intermediate.[4] If water is not effectively removed, the equilibrium may not favor the aromatic furan product.
-
Solution 2: Optimize Dehydration. If not running under anhydrous conditions, use a Dean-Stark apparatus to physically remove water as it forms. Alternatively, when using a Lewis acid under anhydrous conditions, ensure your solvent is scrupulously dry.
Formation of Tar and Polymeric Byproducts
Q: My reaction mixture is turning into a dark, intractable tar. How can I prevent this?
A: Tar formation is a classic sign of furan polymerization, which is often catalyzed by acid and heat.[10]
-
Likely Cause: Aggressive Reaction Conditions. High temperatures and strong acid catalysts are the most common culprits. The furan ring, once formed, can be protonated, initiating a chain reaction with other furan molecules.[7]
-
Solution: Modify Reaction Parameters.
-
Lower the Temperature: Determine the minimum temperature required for the reaction to proceed at an acceptable rate.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to harsh conditions.[8]
-
Use a Milder Catalyst: As mentioned previously, switching to a less aggressive catalyst can prevent the onset of polymerization.
-
Consider Solvent Effects: The addition of an organic solvent can help hinder side reactions by diluting the reactants and improving heat dissipation.[22]
-
Exotherm and Temperature Control Issues
Q: During the scale-up of my Vilsmeier-Haack formylation, I'm experiencing a dangerous temperature spike upon adding the Vilsmeier reagent. How can I manage this?
A: Uncontrolled exotherms are a major safety hazard during scale-up.[1][2] The Vilsmeier-Haack reaction is notoriously exothermic.[2]
-
Immediate Action: Stop the addition of the reagent immediately. Ensure the reactor's cooling system is at maximum capacity.
-
Preventative Measures for Scale-Up:
-
Slow Addition Rate: The rate of heat generation is directly proportional to the rate of reagent addition. Add the Vilsmeier reagent slowly and sub-surface to allow the cooling system to keep pace.[2]
-
Efficient Cooling & Agitation: Ensure your reactor is equipped with an efficient cooling jacket and that the stirring is vigorous enough to prevent the formation of localized hot spots.[1][2]
-
Dilution: Running the reaction at a lower concentration can help moderate the exotherm by increasing the thermal mass of the reaction mixture.[2]
-
Reverse Addition: In some cases, adding the reaction mixture to the quenching solution can provide better temperature control during the workup phase.[2]
-
Purification and Isolation Challenges
Q: My furan derivative is decomposing during distillation. What are my alternatives for purification at scale?
A: Thermal degradation during purification is a common problem for furan compounds.[11]
-
Solution 1: High-Vacuum Distillation. Perform the distillation under the lowest possible pressure to reduce the boiling point and minimize thermal stress on the molecule.
-
Solution 2: Crystallization. If your product is a solid, crystallization is often the most effective and scalable purification method. A careful screening of solvents is required to find a system that provides good recovery and high purity.
-
Solution 3: Adsorption/Desorption. For some industrial processes, purification using activated carbon can be a viable, scalable alternative to chromatography.[9] The crude product is adsorbed onto the carbon, which is then washed to remove impurities before the desired furan is desorbed with a clean solvent.[9]
-
Solution 4: Neutralize Before Concentrating. Always wash your crude product with a mild base (e.g., aqueous sodium bicarbonate solution) to remove any residual acid catalyst before attempting concentration or distillation.[11]
Visualizations and Workflows
General Scale-Up Workflow
The following diagram outlines a logical workflow for scaling up the synthesis of substituted furan compounds, from initial process safety assessment to final product isolation.
Caption: A phased approach to scaling up furan synthesis.
Troubleshooting Decision Tree for Low Yields
When faced with a low yield, this decision tree can help diagnose the root cause.
Caption: A decision tree for diagnosing low reaction yields.
Data and Protocols
Table 1: Comparison of Catalysts for Paal-Knorr Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Scale-Up Suitability |
| H₂SO₄ / HCl | Aqueous or neat, reflux | Inexpensive, readily available | Harsh, can cause degradation/polymerization[8] | Poor to Moderate |
| P₂O₅ / Ac₂O | Anhydrous, often neat | Strong dehydrating agent | Can be too aggressive, difficult workup | Moderate |
| Lewis Acids (e.g., Sc(OTf)₃) | Anhydrous solvent, RT to 80 °C | Mild conditions, high yields[4] | Expensive | Good |
| Solid Acids (e.g., Zeolites, Amberlyst-15) | Solvent or neat, 80-150 °C | Recyclable, easy separation, mild[12][16][17] | May require higher temperatures, potential for deactivation[10] | Excellent |
Protocol: Scalable Paal-Knorr Synthesis of 2,5-Dimethylfuran using a Solid Acid Catalyst
This protocol describes a robust method for synthesizing 2,5-dimethylfuran from hexane-2,5-dione using Amberlyst-15, a solid acid catalyst that is easily removed by filtration.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, condenser, and temperature probe.
-
Hexane-2,5-dione
-
Amberlyst-15 (pre-dried)
-
Toluene (or another suitable high-boiling solvent)
-
Dean-Stark trap
Procedure:
-
Reactor Setup: Assemble the reactor system, ensuring all glassware is dry. Attach the Dean-Stark trap and condenser.
-
Charging Reagents: To the reactor, add hexane-2,5-dione (1.0 mol), toluene (500 mL), and Amberlyst-15 (10% w/w relative to the dione).
-
Reaction: Begin vigorous stirring and heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The reaction can be monitored by taking small aliquots and analyzing via GC to confirm the disappearance of the starting material.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with fresh toluene, dried, and potentially reused.
-
Workup and Isolation: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize any leached acidity, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator. The crude 2,5-dimethylfuran can be purified by fractional distillation under atmospheric pressure.
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem, 18(2).
- Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting. (2025). Benchchem.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- Technical Support Center: Furan Ring Stability and Degrad
- Managing exothermic reactions in the scale-up of 3-(Furan-3-yl)-3-oxopropanenitrile synthesis. (2025). Benchchem.
- Solvent effects on the synthesis of furan-containing compounds. (2025). Benchchem.
- Troubleshooting common issues in furan ring synthesis. (2025). Benchchem.
- Challenges in the scale-up synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde. (2025). Benchchem.
- A process for synthesis of furan derivative using an acid catalyst and preparation thereof. (2015).
- Technical Support Center: Furan Synthesis Scale-Up. (2025). Benchchem.
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- Feist–Benary synthesis. (n.d.). Wikipedia.
- Development of Sustainable Catalytic Pathways for Furan Deriv
- Feist-Benary synthesis. (n.d.). chemeurope.com.
- Feist-Bénary Reaction. (n.d.). Alfa Chemistry.
- Technical Support Center: Purification of Furan Reaction Mixtures. (2025). Benchchem.
- METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. (2021).
- Effects of solvent on the furfuryl alcohol polymerization reaction: UV Raman spectroscopy study. (2020).
- Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (2015).
- Furan. (n.d.). Wikipedia.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.
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Technical Support Center: Resolving Enantiomers of Chiral Tetrahydrofuran Carboxylic Acids
Welcome to the technical support center for the resolution of chiral tetrahydrofuran (THF) carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating enantiomerically pure forms of these vital chemical entities. The tetrahydrofuran motif is a core structure in numerous natural products and pharmaceuticals, making the control of its stereochemistry a critical aspect of modern chemical and pharmaceutical development.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during the resolution of these chiral compounds.
Method Selection: Choosing the Right Resolution Strategy
Selecting an appropriate resolution strategy is the first critical decision. The choice depends on factors such as the scale of the separation, the intrinsic properties of the carboxylic acid, available equipment, and downstream applications.
| Method | Typical Scale | Speed | Cost | Key Advantage | Primary Limitation |
| Chiral HPLC/SFC | Analytical to Preparative (µg to kg) | Fast (analytical), Slow (prep) | High (Columns, Solvents) | High resolution and broad applicability.[3] | High capital and operational cost for large scale.[4] |
| Diastereomeric Salt Formation | Milligram to Multi-ton | Slow (requires optimization) | Low to Medium | Scalable and cost-effective for large quantities.[5][6] | Success is compound-dependent; requires screening.[7] |
| Enzymatic Resolution | Microgram to Kilogram | Medium | Medium | High enantioselectivity under mild conditions.[8][9] | Limited to 50% theoretical yield; enzyme cost/stability. |
| Derivatization (Indirect Method) | Analytical to Semi-prep (µg to g) | Medium | Medium | Uses standard achiral chromatography.[10][11] | Requires additional reaction/purification steps.[12] |
Troubleshooting Guides
This section addresses common problems encountered during the resolution process, offering insights into their causes and providing actionable solutions.
Troubleshooting Chiral HPLC/SFC Separations
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative tools. However, achieving baseline separation can be challenging.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| No separation of enantiomers (single peak). | 1. Inappropriate Chiral Stationary Phase (CSP): The CSP does not offer sufficient stereospecific interactions with the analyte. 2. Incorrect Mobile Phase: The mobile phase composition is not conducive to chiral recognition. | 1. Screen Different CSPs: Test columns with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptides).[13][14] 2. Modify Mobile Phase: a. Alter Solvent Ratio: Systematically vary the ratio of polar (e.g., alcohol) to non-polar (e.g., hexane) modifiers.[15] b. Introduce Additives: For carboxylic acids, adding a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) is crucial to suppress ionization and improve peak shape.[16] |
| Poor resolution (Rs < 1.5) or peak overlap. | 1. Suboptimal Mobile Phase Strength: The elution is too fast, not allowing for sufficient interaction with the CSP. 2. High Temperature: Elevated temperatures can decrease chiral selectivity.[14] 3. Low Flow Rate: Can lead to band broadening. | 1. Optimize Mobile Phase: Decrease the percentage of the polar modifier (e.g., ethanol, IPA) to increase retention time and interaction.[15] 2. Adjust Temperature: Lower the column temperature (e.g., to 15-25°C) to enhance the weak energetic differences between diastereomeric interactions.[14] 3. Optimize Flow Rate: Experiment with different flow rates to find the best balance between speed and resolution. |
| Peak tailing or broad peaks. | 1. Secondary Interactions: Unwanted interactions between the acidic analyte and the silica support. 2. Column Overload: Injecting too much sample mass. 3. "Additive Memory Effect": Residual acids or bases from previous runs altering the column surface.[17] | 1. Use Mobile Phase Additives: Ensure an acidic modifier is present to keep the carboxylic acid in its neutral form. A basic additive might be needed if the column has been exposed to basic compounds.[16][17] 2. Reduce Sample Concentration: Dilute the sample and reinject. 3. Dedicate or Thoroughly Flush Columns: Dedicate a column to acidic analytes or use a rigorous, multi-solvent flushing procedure between different methods.[17] |
| Inconsistent retention times. | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the new mobile phase.[14] 2. Mobile Phase Instability: Evaporation of volatile components (e.g., hexane) changes the composition. 3. Temperature Fluctuations: Ambient temperature changes affecting the column. | 1. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the new mobile phase. Macrocyclic glycopeptide columns may require longer.[14] 2. Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped. 3. Use a Column Oven: Maintain a constant column temperature. |
Troubleshooting Diastereomeric Salt Crystallization
This classical method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts, which are then separated by fractional crystallization due to their different solubilities.[7][18][19]
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling. | 1. Solution is too dilute: The concentration of the diastereomeric salt is below its saturation point. 2. Inappropriate solvent: The diastereomeric salts are too soluble in the chosen solvent. 3. Formation of an oil ("oiling out") instead of crystals. | 1. Concentrate the Solution: Carefully remove solvent under reduced pressure. 2. Screen Solvents: Test a range of solvents or solvent mixtures. The ideal solvent will dissolve the salt when hot but have low solubility when cold.[7] 3. Address Oiling Out: a. Add a small amount of a solvent in which the oil is insoluble (an anti-solvent). b. Re-heat the solution to dissolve the oil, then cool very slowly with gentle agitation. c. Use a more dilute solution. |
| Poor diastereomeric excess (d.e.) of the crystallized salt. | 1. Similar Solubilities: The solubilities of the two diastereomeric salts are too close in the chosen solvent.[5] 2. Co-precipitation: The more soluble diastereomer precipitates along with the less soluble one. 3. Insufficient Equilibration Time: The crystallization process was too rapid. | 1. Change the Solvent System: This is the most critical variable. A different solvent can dramatically alter the relative solubilities of the diastereomers.[20] 2. Perform Recrystallization: Dissolve the obtained crystals in fresh hot solvent and recrystallize. Multiple recrystallizations may be necessary to achieve high purity.[7] 3. Optimize Cooling Rate: Employ a slow, controlled cooling profile to allow for selective crystallization. |
| Low yield of the desired diastereomeric salt. | 1. Suboptimal Stoichiometry: Incorrect molar ratio of racemic acid to chiral resolving agent. 2. High Solubility: The desired diastereomeric salt is still significantly soluble at the final crystallization temperature. | 1. Vary Stoichiometry: Experiment with using 0.5 to 1.0 equivalents of the resolving agent. 2. Cool to a Lower Temperature: Decrease the final temperature of the crystallization. 3. Use an Anti-Solvent: After initial crystallization, slowly add a solvent in which the salt is insoluble to precipitate more material (use with caution as it may reduce purity). |
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a chiral HPLC method for my THF carboxylic acid?
A: The first step is a column screening process.[14] Select 3-5 chiral stationary phases (CSPs) with different selectivities (e.g., a coated polysaccharide like Chiralpak IA, a bonded polysaccharide like Chiralcel OJ-H, and a macrocyclic glycopeptide like Chirobiotic V).[13][15] Screen these columns using a generic mobile phase, such as a hexane/ethanol mixture containing 0.1% trifluoroacetic acid (TFA), which is essential for protonating the carboxylic acid.
Q2: My diastereomeric salt resolution is not working. What is the most important variable to change?
A: The solvent. The difference in solubility between diastereomeric salts is highly dependent on the solvent system.[5][20] A pair of salts that co-crystallize from methanol might show excellent separation from acetone or a mixture like ethyl acetate/heptane. A systematic screening of 5-10 different solvents of varying polarity is the most effective way to optimize the separation.
Q3: Can I use an enzymatic resolution for my THF carboxylic acid?
A: Yes, but typically indirectly. Most lipases and esterases catalyze the hydrolysis of esters, not the direct resolution of acids.[8][21] The standard approach is to first convert your racemic THF carboxylic acid into a simple ester (e.g., methyl or ethyl ester). Then, you can use an enzyme (like Lipase B from Candida antarctica, CAL-B) to selectively hydrolyze one of the ester enantiomers back to the carboxylic acid, leaving the other enantiomer as the unreacted ester.[21][22] The resulting acid and ester can then be easily separated.
Q4: What is a "chiral resolving agent" and how do I choose one for my carboxylic acid?
A: A chiral resolving agent is an enantiomerically pure compound that reacts with a racemate to form diastereomers. For resolving a racemic carboxylic acid, you need a chiral base.[18][19] Commonly used resolving agents include naturally occurring alkaloids like brucine and quinine, or synthetic amines such as (R)- or (S)-1-phenylethylamine.[7] The choice is often empirical, and it is recommended to screen several chiral bases to find one that forms crystalline, easily separable salts with your acid.[5]
Detailed Experimental Protocols
Protocol: Chiral HPLC Screening for a THF Carboxylic Acid
-
Sample Preparation: Prepare a ~1 mg/mL solution of the racemic THF carboxylic acid in the initial mobile phase (e.g., 90:10 Hexane:IPA).
-
Column Selection: Use a standard screening set (e.g., Chiralpak IA, IC, ID).
-
Initial Mobile Phase:
-
Normal Phase: Hexane/Isopropanol (90:10, v/v) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Temperature: 25°C.
-
-
Screening Procedure:
-
Equilibrate the first column with the mobile phase for at least 15 minutes.
-
Inject 5-10 µL of the sample.
-
If no separation is observed, change the mobile phase composition to 80:20, then 70:30, etc.
-
If still no separation, switch the alcohol modifier (e.g., from Isopropanol to Ethanol).
-
Repeat the process for each column in the screening set.
-
-
Optimization: Once partial separation is observed, fine-tune the mobile phase ratio, flow rate, and temperature to achieve a resolution (Rs) > 1.5.
Protocol: Diastereomeric Salt Resolution
-
Reaction Setup: In a flask, dissolve 1.0 equivalent of the racemic THF carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) with heating.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 equivalents of an enantiopure chiral base (e.g., (R)-1-phenylethylamine) in the same solvent.
-
Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution. Stir the mixture. Cloudiness or precipitation may occur. If so, heat the mixture until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) or freezer (-20°C) overnight.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Analysis: Dry the crystals and determine their diastereomeric excess (d.e.) by dissolving a small amount and analyzing by achiral HPLC or NMR.
-
Liberation of the Free Acid:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~1-2.
-
Separate the organic layer, which now contains the enantiomerically enriched free carboxylic acid.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the final product.
-
Visual Workflows (Graphviz)
References
-
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]
-
Rondanin, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]
-
Bhushan, R., & Arora, M. (2002). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
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Podgorski, I., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. [Link]
- Google Patents. US5492830A - Enzymatic resolution of α-tertiary carboxylic acid esters.
-
Shayanfar, A., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
-
ResearchGate. (2009). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]
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Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
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Farkas, B., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
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ResearchGate. (2009). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. [Link]
-
ResearchGate. 22 questions with answers in CHIRAL SEPARATIONS | Science topic. [Link]
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Dhandapani, R., & Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
ResearchGate. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
-
Walts, A. E., et al. (1994). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. PubMed. [Link]
-
ACS Publications. (2026). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives | Organic Letters. [Link]
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American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
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Validation & Comparative
A Predictive Guide to the Spectral Analysis of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. For researchers synthesizing or isolating compounds such as 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid, a detailed understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and stereochemical analysis. This guide provides a comprehensive, predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this substituted γ-butyrolactone.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance spectroscopy provides a detailed fingerprint of a molecule's carbon-hydrogen framework. The predicted chemical shifts and coupling constants for this compound are based on the analysis of its constituent functional groups: a γ-lactone, a carboxylic acid, and a methyl-substituted tetrahydrofuran ring.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the five non-exchangeable protons and the carboxylic acid proton. The presence of two chiral centers at C3 and C4 suggests the possibility of diastereomers, which would present as two distinct sets of signals. For simplicity, we will first consider a single diastereomer.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H3 | 3.2 - 3.6 | Doublet of doublets (dd) | JH3-H4 ≈ 6-8, JH3-H2a ≈ 7-9, JH3-H2b ≈ 5-7 | Alpha to the carboxylic acid and the lactone carbonyl, deshielded. Coupled to H4 and the two diastereotopic H2 protons. |
| H4 | 2.8 - 3.2 | Multiplet (m) | - | Coupled to H3, the methyl protons, and potentially long-range coupling to H2 protons. The complexity arises from multiple couplings. |
| H2a/H2b | 4.2 - 4.6 | Multiplet (m) | - | Diastereotopic protons on the carbon adjacent to the lactone oxygen, leading to significant deshielding and complex splitting. |
| CH₃ | 1.2 - 1.5 | Doublet (d) | JCH₃-H4 ≈ 6-7 | Coupled to the adjacent H4 proton. |
| COOH | 10.0 - 12.0 | Broad singlet (br s) | - | Characteristic chemical shift for a carboxylic acid proton, often broad due to hydrogen bonding and exchange. |
Stereochemical Considerations: The relative stereochemistry of the methyl group at C4 and the carboxylic acid at C3 will significantly influence the coupling constants between H3 and H4. A cis relationship would likely result in a larger coupling constant compared to a trans relationship. NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be instrumental in determining the definitive stereochemistry.[1][2]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C5 (C=O, lactone) | 175 - 180 | Carbonyl carbon of a lactone, highly deshielded. |
| C1 (C=O, acid) | 170 - 175 | Carbonyl carbon of a carboxylic acid. |
| C2 | 65 - 75 | Carbon adjacent to the lactone oxygen, significantly deshielded.[3] |
| C3 | 45 - 55 | Carbon alpha to two carbonyl groups, deshielded. |
| C4 | 35 - 45 | Aliphatic carbon within the ring. |
| CH₃ | 15 - 25 | Methyl group carbon. |
Predicted Mass Spectrum and Fragmentation Analysis
Mass spectrometry provides crucial information about a molecule's molecular weight and structural fragments. For this compound (Molecular Formula: C₆H₈O₄, Molecular Weight: 144.12 g/mol ), Electrospray Ionization (ESI) in negative ion mode would be a suitable method for detecting the molecular ion.[4]
Predicted ESI-MS Data (Negative Ion Mode):
-
[M-H]⁻: m/z 143.03
Under Electron Ionization (EI) or Collision-Induced Dissociation (CID) in a tandem MS experiment, the molecule is expected to undergo characteristic fragmentation.
Table 3: Predicted Key Fragment Ions in Mass Spectrometry
| m/z | Proposed Fragment | Fragmentation Pathway |
| 126 | [M - H₂O]⁺ | Loss of water from the molecular ion. |
| 99 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical.[5][6] |
| 85 | [M - COOH - CH₂]⁺ | Subsequent loss of a methylene group from the lactone ring. |
| 71 | [C₄H₇O]⁺ | Cleavage of the lactone ring. |
| 57 | [C₃H₅O]⁺ | Further fragmentation of the lactone ring. |
| 45 | [COOH]⁺ | Alpha-cleavage to form the carboxyl cation.[5][7] |
| 43 | [CH₃CO]⁺ | Acylium ion from cleavage within the lactone ring.[3] |
Diagram of Predicted Mass Spectrometry Fragmentation:
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
To acquire the data discussed in this guide, the following experimental protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[8] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum on a 500 MHz or higher field spectrometer.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.
-
Process the data with an exponential window function and perform phase and baseline correction.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, acquisition time of 1-2 seconds.
-
Process the data with an exponential window function and perform phase and baseline correction.
-
-
2D NMR Spectroscopy (for structural confirmation):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.[9]
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.[10]
-
Acquire NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the spatial proximity of protons and elucidate the relative stereochemistry.
-
Diagram of NMR Experimental Workflow:
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.[11] For analysis, dilute the stock solution to 1-10 µg/mL with the initial mobile phase.
-
LC-MS (ESI):
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Couple the LC system to an electrospray ionization source on a time-of-flight (TOF) or Orbitrap mass spectrometer for accurate mass measurement.
-
-
Tandem MS (MS/MS):
-
Select the [M-H]⁻ ion (m/z 143.03) in the first mass analyzer.
-
Induce fragmentation in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer to obtain the MS/MS spectrum.
-
Conclusion
This guide provides a detailed predictive analysis of the NMR and Mass Spectrometry data for this compound. By understanding the expected chemical shifts, coupling patterns, and fragmentation pathways, researchers can more effectively identify this molecule, assess its purity, and begin to unravel its stereochemical intricacies. The provided experimental protocols offer a robust starting point for acquiring high-quality spectral data. While theoretical, this comprehensive guide serves as a valuable resource for any scientist working with this or structurally related compounds, bridging the gap between molecular structure and its spectral manifestation.
References
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JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]
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de Souza, M. V. N., et al. (2009). Gas-phase Fragmentation of Gamma-Lactone Derivatives by Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry, 44(12), 1733-1741. [Link]
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LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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JEOL Ltd. Analyze of stereoisomer by NMR. JEOL Application Notes. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Furan Carboxylic Acids
Introduction: The Analytical Imperative for Furan Carboxylic Acids
Furan carboxylic acids, such as 2-furoic acid and 2,5-furandicarboxylic acid (FDCA), represent a class of compounds with diverse significance in the pharmaceutical and chemical industries.[1][2][3] They can be encountered as process impurities, degradation products, metabolites of certain drugs, or even key building blocks for novel polymers and active pharmaceutical ingredients (APIs).[1][4][5][6] Given their potential impact on product quality, safety, and efficacy, the ability to accurately and reliably quantify these compounds is not merely a technical exercise but a foundational requirement for regulatory compliance and product success.
This guide provides a comprehensive framework for the validation of analytical methods for furan carboxylic acids, moving beyond a simple checklist of validation parameters. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing a comparative analysis of the most pertinent analytical technologies. Our focus is on building robust, self-validating analytical systems that ensure data integrity throughout the entire product lifecycle.
The Bedrock of Validation: Regulatory Harmony
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[7][8] International regulatory bodies, through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established comprehensive guidelines to ensure a harmonized approach to analytical method validation. The recently revised ICH Q2(R2) guideline, along with the new ICH Q14 on analytical procedure development, emphasizes a more scientific, lifecycle-based model for analytical methods.[9][10][11][12][13][14][15] These guidelines, adopted by the FDA and EMA, provide the framework for the validation parameters discussed in this guide.[16][17][18][19][20]
The core principle is to establish, through documented evidence, a high degree of assurance that a specific analytical method will consistently produce a result meeting its predetermined specifications and quality attributes.
Core Validation Parameters: A Deeper Dive
The validation of an analytical method is a multifaceted process, with each parameter providing a different piece of the puzzle to confirm the method's suitability. Here, we explore the key validation characteristics with a specific focus on their application to furan carboxylic acid analysis.
Specificity/Selectivity
Why it matters: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] For furan carboxylic acids, this is crucial to ensure that you are quantifying the target acid and not a structurally similar compound or a co-eluting impurity.
Experimental Approach:
-
For HPLC-UV: Analyze a placebo (matrix without the analyte), a spiked sample, and individual solutions of potential impurities. The peak for the furan carboxylic acid should be free of interference at its retention time. Peak purity analysis using a diode array detector (DAD) can provide additional evidence of specificity.
-
For LC-MS/MS: This technique offers inherently higher specificity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), the method can distinguish the analyte from other compounds, even if they co-elute chromatographically.
Linearity
Why it matters: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. This is fundamental for accurate quantification.
Experimental Approach:
-
Prepare a series of at least five standard solutions of the furan carboxylic acid at different concentrations, spanning the expected range of the samples.
-
Analyze each solution and plot the response (e.g., peak area) against the concentration.
-
The relationship is typically evaluated by calculating the correlation coefficient (r²), which should ideally be ≥ 0.999.
Range
Why it matters: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Approach:
-
The range is typically determined based on the application. For the assay of a drug substance, it might be 80% to 120% of the test concentration. For the determination of an impurity, the range might span from the reporting level to 120% of the specification.
Accuracy
Why it matters: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method.
Experimental Approach:
-
Spiked Matrix Method: Add known amounts of the furan carboxylic acid to a blank matrix (placebo) at different concentration levels (typically three levels, with three replicates each, covering the specified range).
-
Calculate the percentage recovery of the analyte. Acceptance criteria are typically in the range of 98-102% for an assay and may be wider for impurity analysis.
Precision
Why it matters: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of the random error.
Experimental Approach:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.[8]
-
Intermediate Precision: This evaluates the effect of random events on the precision of the analytical procedure, such as different days, analysts, or equipment.[8] The results are typically expressed as the relative standard deviation (%RSD).
Detection Limit (LOD) and Quantitation Limit (LOQ)
Why it matters:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for the analysis of impurities.
Experimental Approach:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and 10:1 for the LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.
Robustness
Why it matters: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]
Experimental Approach:
-
Introduce small variations to method parameters such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
-
Evaluate the effect of these changes on the analytical results (e.g., retention time, peak area, resolution).
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical decision that depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[21] For furan carboxylic acids, which are typically polar, reversed-phase HPLC with a C18 column is a common choice. Detection is achieved by measuring the absorbance of UV light by the analyte.
-
Strengths:
-
Robust and reliable for quantification.
-
Cost-effective instrumentation.
-
Suitable for routine quality control (QC) testing.
-
Well-suited for analyzing non-volatile and thermally labile compounds.[21]
-
-
Weaknesses:
-
Lower sensitivity compared to mass spectrometry-based methods.[21]
-
Potential for interference from co-eluting impurities that also absorb at the detection wavelength.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[21] The mass spectrometer acts as a highly specific detector, identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Strengths:
-
Very high sensitivity and selectivity, making it ideal for trace-level analysis.[22]
-
Excellent for impurity profiling and identification of unknown compounds.
-
Can handle complex sample matrices with minimal sample cleanup.
-
-
Weaknesses:
-
Higher instrumentation cost and complexity.[22]
-
Susceptible to matrix effects (ion suppression or enhancement), which requires careful method development and validation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is suitable for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[21] The sample is vaporized and separated in a gaseous mobile phase.
-
Applicability to Furan Carboxylic Acids: Furan carboxylic acids are generally not volatile enough for direct GC analysis. They typically require a derivatization step (e.g., methylation or silylation) to increase their volatility.
-
Strengths:
-
High separation efficiency.
-
Highly sensitive and robust detectors.[23]
-
-
Weaknesses:
-
Requires a derivatization step, which adds complexity and potential for variability to the sample preparation process.
-
Not suitable for thermally labile compounds.
-
Data Presentation: A Comparative Overview
The following table summarizes typical performance characteristics for the analysis of a furan carboxylic acid (e.g., 2-furoic acid) using HPLC-UV and LC-MS/MS. These values are representative and should be established for each specific method.
| Validation Parameter | HPLC-UV | LC-MS/MS | Causality and Insight |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques can provide excellent linearity, which is a prerequisite for accurate quantification. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | LC-MS/MS may show slightly wider acceptance criteria for accuracy at very low concentrations due to potential matrix effects. |
| Precision (%RSD) | < 2% | < 5% | The higher variability in LC-MS/MS at trace levels is often acceptable given the significantly lower concentrations being measured. |
| LOD | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL | The superior sensitivity of LC-MS/MS is its key advantage for trace impurity analysis.[21] |
| LOQ | 5 - 30 ng/mL | 0.05 - 0.5 ng/mL | The LOQ for LC-MS/MS is often orders of magnitude lower than for HPLC-UV, enabling the quantification of impurities at levels required by regulatory guidelines. |
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for the analysis of 2-furoic acid. These protocols serve as a starting point and should be optimized and validated for your specific application.
Protocol 1: HPLC-UV Method for the Quantification of 2-Furoic Acid
1. Instrumentation and Conditions:
-
HPLC System: Equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient might be: 0-10 min, 5-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-furoic acid reference standard in 10 mL of diluent (e.g., 50:50 water:acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing 2-furoic acid and dissolve it in a known volume of diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Method for Trace-Level Quantification of 2-Furoic Acid
1. Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A fast gradient suitable for UHPLC systems.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Conditions (Negative Ion Mode):
-
Ion Source: ESI (-)
-
MRM Transition: Monitor the transition from the precursor ion (m/z of deprotonated 2-furoic acid) to a specific product ion. The exact m/z values should be determined by direct infusion of a standard solution.
-
Ionization and Compound-Specific Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy.
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare a stock solution in the diluent.
-
Calibration Standards: Prepare a series of calibration standards in the desired concentration range (e.g., 0.1-100 ng/mL) by diluting the stock solution. It is crucial to prepare these standards in a matrix that matches the sample matrix as closely as possible to compensate for matrix effects.
-
Sample Preparation: The sample preparation may be as simple as "dilute and shoot," or it may require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components and concentrate the analyte.
Visualizing the Workflow
Diagrams can provide a clear and concise overview of complex processes. The following diagrams, created using the DOT language, illustrate the overall analytical method validation workflow and a typical sample analysis workflow.
Caption: A generalized workflow for analytical method validation.
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A Comparative Guide to the Biological Activity of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic Acid and Its Analogs
In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is paramount for identifying new therapeutic agents. Among these, the furanone core, a recurring motif in many natural products, has garnered significant attention for its diverse biological activities.[1][2][3] This guide provides a comparative analysis of the biological activities of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid and its analogs, offering insights into their therapeutic potential. We will delve into their antimicrobial, anti-inflammatory, and anticancer properties, supported by experimental data and methodologies, to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to the Furanone Scaffold
The furanone ring is a five-membered heterocyclic organic compound containing an oxygen atom and a ketone group.[1] Specifically, the 5-oxo-tetrahydrofuran-3-carboxylic acid core represents a class of γ-lactones that have been investigated for a range of pharmacological effects. The methylation at the 4th position, as seen in this compound, introduces a chiral center, potentially influencing the stereospecific interactions with biological targets and thereby modulating its efficacy and selectivity.[4][5]
The versatility of the furanone scaffold allows for chemical modifications at various positions, leading to a diverse library of analogs with distinct biological profiles. These modifications can influence the compound's lipophilicity, steric hindrance, and electronic properties, all of which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[6]
Comparative Biological Activities
While specific biological data for this compound is not extensively documented in publicly available literature, we can infer its potential activities by examining its structural analogs and the broader class of furanone derivatives.
Antimicrobial Activity
Furanone derivatives have been extensively studied for their antimicrobial properties, particularly their ability to inhibit biofilm formation and interfere with bacterial quorum sensing (QS).[1][7][8]
Mechanism of Action: Many furanones, especially halogenated derivatives isolated from the marine red algae Delisea pulchra, act as antagonists of N-acyl homoserine lactone (AHL)-mediated signaling pathways in Gram-negative bacteria.[1][8] This disruption of QS inhibits the expression of virulence factors and the formation of biofilms, rendering the bacteria more susceptible to conventional antibiotics.[7][8] In Gram-positive bacteria like Staphylococcus aureus, some furanone derivatives induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[8]
Supporting Experimental Data:
A study on a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which share the core furanone structure, demonstrated potent antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates.[9]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4c, 4d, 4e, 4f | Multidrug-resistant S. aureus (MRSA) | 2 |
| 4c, 4d, 4e, 4f | Quinolone-resistant S. aureus (QRSA) | 2 |
Table 1: Minimum Inhibitory Concentration (MIC) of select furanone analogs against resistant bacterial strains.[9]
Another 2(5H)-furanone derivative, F131, containing an l-borneol fragment, has shown significant antimicrobial and biofilm-preventing activity against S. aureus and C. albicans mixed cultures, with a minimal biofilm-prevention concentration (MBPC) of 8–16 μg/mL.[7]
Anti-inflammatory Activity
The anti-inflammatory effects of furanone derivatives are often linked to their antioxidant properties and their ability to modulate key inflammatory signaling pathways.[1]
Mechanism of Action: Furan derivatives can exert anti-inflammatory effects by suppressing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1] This is often achieved through the modulation of signaling pathways like the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[1] The presence of enol and phenol moieties in some furanone structures can contribute to their free radical scavenging activity.[1] Violacin A, a chromanone derivative with a furanone-like structure, and its analogs have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[10]
Supporting Experimental Data:
While direct anti-inflammatory data on this compound is scarce, a study on violacin A analogs demonstrated a significant reduction in NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
| Compound | NO Inhibition (%) at 10 µM |
| Violacin A | ~50% |
| Analog 7a | >80% |
| Analog 16d | >80% |
Table 2: Inhibitory effect of Violacin A and its analogs on nitric oxide (NO) production.[10]
Anticancer Activity
The anticancer potential of tetrahydrofuran and furanone analogs has been an active area of research, with some compounds showing promising cytotoxic effects against various cancer cell lines.[11][12][13]
Mechanism of Action: The mechanisms of anticancer activity for furanone derivatives are diverse. Some, like the natural product FR901464 and its analogs, target the spliceosome, a critical component of RNA processing in cancer cells.[11][12] Others may induce apoptosis or cell cycle arrest through various signaling pathways. The cytotoxicity of some furan derivatives has been evaluated against cell lines such as HeLa, HepG2, and A549.[2][13][14]
Supporting Experimental Data:
A study on a tetrahydrofuran analog of the natural product FR901464 demonstrated antiproliferative activity, although it was found to be less potent than its tetrahydropyran counterparts, highlighting the importance of the heterocyclic ring structure for biological activity.[11][12]
| Compound | Cell Line | GI₅₀ (µM) |
| Tetrahydrofuran analog 1 | HCT-116 | >10 |
| Meayamycin (positive control) | HCT-116 | <0.01 |
Table 3: Antiproliferative activity (GI₅₀) of a tetrahydrofuran analog compared to a potent control.[11]
In another study, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate were synthesized and evaluated for their cytotoxicity. The amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, showed the most potent activity against the HeLa cell line with an IC₅₀ of 62.37 µg/mL.[2][14]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are representative methodologies for assessing the biological activities discussed.
Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.
Methodology: Broth Microdilution Method
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution in a 96-well microtiter plate containing nutrient broth to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive controls (bacteria with no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of the test compounds on cancer cell lines.
Methodology: MTT Assay
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights
The biological activity of furanone derivatives is highly dependent on their structural features. Key SAR insights include:
-
Substitution on the Furanone Ring: The nature and position of substituents can significantly impact activity. For instance, halogenation often enhances antimicrobial and antibiofilm properties.
-
Side Chains: The addition of lipophilic moieties, such as aromatic rings or long alkyl chains, can improve membrane permeability and interaction with hydrophobic pockets of target proteins.[1]
-
Stereochemistry: For chiral compounds like this compound, the stereoisomers may exhibit different biological activities due to stereospecific interactions with enzymes or receptors.[4]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of compounds with a wide spectrum of biological activities. While direct comparative data for the parent compound is limited, the evidence from its analogs strongly suggests potential for development as antimicrobial, anti-inflammatory, and anticancer agents.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound analogs to establish a clear structure-activity relationship. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. The versatility of the furanone core, coupled with the potential for stereospecific modifications, offers a rich chemical space for the discovery of novel and effective therapeutic agents.
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A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of Substituted Tetrahydrofuran Compounds
Foreword
Substituted tetrahydrofurans (THFs) are a cornerstone of modern medicinal chemistry and natural product synthesis.[1] Their five-membered ring, while seemingly simple, possesses a significant degree of conformational flexibility, leading to a complex stereochemical landscape that dictates biological function. From the potent antiviral activity of HIV-1 protease inhibitors like Darunavir to the vast family of Annonaceous acetogenins, the precise three-dimensional arrangement of atoms within the THF scaffold is inextricably linked to efficacy.[1][2] Therefore, the unambiguous determination of this structure is not merely an academic exercise but a critical step in the drug development pipeline.
This guide provides an in-depth, experience-driven comparison of X-ray crystallography against other prevalent structural elucidation techniques. We will move beyond procedural lists to explore the underlying rationale of experimental design, offering a self-validating framework for researchers, scientists, and drug development professionals to confidently navigate the challenges of characterizing these flexible yet vital molecules.
The Gold Standard: Unambiguous Elucidation by X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which allows for the precise placement of every atom. For substituted THFs, this technique offers two unparalleled advantages:
-
Absolute Stereochemistry: It provides an unequivocal assignment of the absolute configuration of all stereocenters, a critical piece of information that techniques like standard NMR spectroscopy cannot directly provide.[4][5]
-
High-Resolution Detail: It yields precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's conformation in the solid state.
However, the power of this technique is entirely contingent on a single, often elusive prerequisite: a high-quality, single crystal. The inherent conformational flexibility of the THF ring, which can adopt various twisted (C₂) and envelope (Cₛ) conformations, often complicates the ordered packing required for crystallization.[6]
The Crystallographic Workflow: A Causality-Driven Approach
Achieving a diffraction-quality crystal is the most significant bottleneck in the process.[7] The following workflow is designed to systematically overcome this challenge.
1. The Crucial First Step: Crystallization Screening
The goal is to gently guide the molecule out of solution into a highly ordered crystalline lattice. This is achieved by slowly reaching a state of supersaturation. For flexible molecules like substituted THFs, rapid precipitation must be avoided, as it often leads to amorphous solids or poorly ordered microcrystals.[3][8]
Experimental Protocol: Systematic Crystallization Screening
-
Purity is Paramount: Begin with the highest purity sample possible (>98%). Impurities can act as "crystal poisons," disrupting lattice formation.
-
Solubility Assessment: Perform a preliminary solubility test in a broad range of solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water). The ideal crystallization solvent is one in which the compound is only sparingly soluble.
-
Technique Selection & Setup:
-
Slow Evaporation: Prepare a near-saturated solution in a clean, small vial. Cover the vial with a cap containing a pinhole or with paraffin film pierced by a needle. This controlled, slow evaporation is often effective for many organic compounds.[9] Place the vial in a vibration-free location.
-
Vapor Diffusion (Binary Solvent System): This is often the most successful method for challenging molecules.
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).
-
Place this solution in a small, open container (e.g., a 1-dram vial).
-
Place this inner container inside a larger, sealed vessel (e.g., a 20 mL scintillation vial or a small jar) that contains a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent).[10]
-
Slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting slow crystal growth.[10] Common systems include Dichloromethane/Pentane, Toluene/Hexane, and Acetone/Water.
-
-
Cooling: Prepare a saturated solution at a slightly elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator (4°C) or freezer (-20°C).
-
-
Systematic Monitoring: Observe the trials daily under a microscope without disturbing them. Patience is key; crystals can take days, weeks, or even months to appear.
2. Data Collection and Structure Solution
Once a suitable crystal is identified, it is mounted and exposed to a focused X-ray beam. The resulting diffraction data are processed to solve and refine the crystal structure, ultimately yielding the final 3D model.[3]
Comparative Analysis: Choosing the Right Tool for the Job
While X-ray crystallography provides definitive solid-state structures, it's not always feasible or the most relevant technique. The conformation in a crystal may not be the same as the biologically active conformation in solution. Therefore, a multi-faceted approach is often necessary.
| Technique | Principle | Advantages for Substituted THFs | Disadvantages for Substituted THFs |
| X-ray Crystallography | Diffraction of X-rays by a single crystal's electron cloud.[3] | Unambiguous determination of relative and absolute stereochemistry.[5] Provides precise bond lengths and angles. | Requires a high-quality single crystal, which can be a major bottleneck.[7] The solid-state conformation may not be the bioactive one. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing data on connectivity (COSY), through-space proximity (NOESY/ROESY), and coupling constants.[11] | Excellent for determining solution-state conformation and relative stereochemistry.[12] Does not require crystallization. Can study dynamic processes.[13][14] | Cannot determine absolute stereochemistry alone. Interpretation can be complex for molecules with overlapping signals. |
| Computational Chemistry | Uses quantum mechanics (e.g., DFT) or molecular mechanics to calculate energies of different conformations and predict structures.[15] | Can explore the entire conformational landscape and predict the relative stabilities of different conformers (e.g., twist vs. envelope).[16] Complements experimental data. | Results are theoretical and require experimental validation. Accuracy is highly dependent on the chosen method and basis set. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Can determine the absolute configuration of molecules in solution without the need for crystallization.[17] | Requires comparison of the experimental spectrum with a computationally predicted spectrum of a known configuration. |
Visualizing the Scientific Process
A logical workflow and decision-making process are critical for efficient structural elucidation.
Caption: The experimental workflow for X-ray crystallography of substituted tetrahydrofurans.
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comparing the efficacy of different catalysts for tetrahydrofuran synthesis
Tetrahydrofuran (THF), a cyclic ether with the formula (CH₂O)₄O, stands as a cornerstone solvent and chemical intermediate in the pharmaceutical and polymer industries. Its utility as a precursor to polymers like poly(tetramethylene ether) glycol (PTMEG) and as a versatile aprotic solvent in organic reactions underpins a significant global demand. Consequently, the efficiency and sustainability of its synthesis are of paramount importance.
This guide provides an in-depth comparison of the primary catalytic routes for THF synthesis. We will move beyond a simple recitation of methods to dissect the causality behind catalyst selection, the intricacies of reaction mechanisms, and the practical application of these systems in both industrial and laboratory settings. Our focus is on providing researchers, scientists, and drug development professionals with the critical insights needed to select and optimize catalytic processes for THF production.
Key Synthetic Routes and Catalytic Systems
Industrially, THF is predominantly produced via two major pathways: the acid-catalyzed dehydration of 1,4-butanediol (BDO) and the catalytic hydrogenation of maleic anhydride. A third, increasingly relevant route, involves the hydrogenation of furan, which offers a path from renewable biomass. Each of these routes employs distinct catalytic systems, the efficacies of which are compared below.
Acid-Catalyzed Dehydration of 1,4-Butanediol (BDO)
The cyclodehydration of BDO is the most widely practiced industrial method for THF synthesis.[1] The core of this process is the use of an acid catalyst to facilitate the intramolecular elimination of water.
The reaction proceeds via a protonation-substitution mechanism. A proton from the acid catalyst protonates one of the hydroxyl groups of BDO, forming a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon atom and displacing the water molecule to form the five-membered THF ring.
Caption: Acid-catalyzed dehydration of 1,4-butanediol to THF.
Historically, strong mineral acids like sulfuric or phosphoric acid were used.[2] However, issues with corrosion, catalyst separation, and waste generation have driven the adoption of heterogeneous solid acid catalysts.
| Catalyst System | Temperature (°C) | Pressure (atm) | THF Yield (%) | Selectivity (%) | Key Advantages & Disadvantages |
| Sulfuric Acid (H₂SO₄) | ~150 | Atmospheric | High | >95 | Advantages: High activity, low cost. Disadvantages: Corrosive, difficult to separate, waste generation.[2] |
| Zirconium Sulfate (SO₄²⁻/ZrO₂) | 150 - 350 | Atmospheric | >99.5[3] | High | Advantages: High yield, high selectivity, solid superacid, good stability.[3] Disadvantages: Requires pretreatment at high temperatures. |
| ZrO₂-Al₂O₃ Mixed Oxides | 200 - 240 | Autogenous | 90.1 - 97.1[4] | High | Advantages: High yield at lower temperatures, performance tunable by Zr/Al ratio and reaction medium (aqueous vs. pure BDO).[4] Disadvantages: Optimal composition depends on the feed. |
| Strong Acid Resin | <150 | Atmospheric | Good | High | Advantages: Eliminates need for high-alloy reactors, less waste, smaller environmental footprint.[2] Disadvantages: Potential for thermal degradation at higher temperatures. |
| Zeolites (e.g., H-ZSM-5) | 120 - 250 | Atmospheric | Good | ~100[5][6] | Advantages: High selectivity, shape-selective properties can minimize byproducts. Disadvantages: Prone to deactivation by coking.[7] |
Expert Insights: The shift to solid acid catalysts represents a significant process improvement. Zirconium-based catalysts, in particular, offer a compelling balance of high activity, selectivity, and stability.[3] The work on ZrO₂-Al₂O₃ mixed oxides demonstrates a key principle in catalyst design: the reaction environment dictates the optimal catalyst properties. In pure BDO, catalyst acidity is the primary driver for high yield, whereas, in an aqueous feed, a larger surface area becomes more critical.[4] This is likely due to the role of adsorbed water molecules contributing to the acidic properties at the catalyst surface.
Catalytic Hydrogenation of Maleic Anhydride
The DuPont process, which involves the oxidation of n-butane to maleic anhydride followed by its catalytic hydrogenation, is another major industrial route to THF.[1] This is a multi-step hydrogenation process where selectivity is paramount.
The hydrogenation of maleic anhydride (MA) to THF is a cascade of reactions, proceeding through succinic anhydride (SA) and γ-butyrolactone (GBL) as key intermediates. Some processes may also co-produce 1,4-butanediol (BDO).
Caption: Reaction pathway for maleic anhydride hydrogenation to THF.
This pathway typically requires multifunctional catalysts capable of hydrogenating both C=C and C=O bonds, as well as facilitating dehydration. Copper-based catalysts are widely employed.
| Catalyst System | Temperature (°C) | Pressure (atm) | Key Product(s) | Key Advantages & Disadvantages |
| Cu-Zn-Al Oxides | 220 - 300 | 1 - 50 | THF / GBL | Advantages: High activity, good yields of THF and GBL (>90 mole %).[8] Disadvantages: Product ratio (THF vs. GBL) can be sensitive to catalyst particle size.[8] |
| Cu-Pd on Acidic Support | ~250 | High | THF | Advantages: High selectivity towards THF (can exceed 99 mol%).[9] Disadvantages: Use of precious metal (Pd) increases cost. |
| Pd-Cu-Zn-Mn-Al on Carbon | Moderate | 20 - 80 | THF | Advantages: Addition of non-noble metals improves activity and THF selectivity of Pd catalyst.[10] Disadvantages: Complex multi-component catalyst preparation. |
| Ni/ZrO₂ | 210 - 240 | 50 - 70 | SA / GBL | Advantages: High activity for initial hydrogenation steps. Disadvantages: Lower selectivity for THF; tends to favor GBL or SA depending on modifications (e.g., Sc-doping).[11] |
Expert Insights: In the hydrogenation of maleic anhydride, controlling the reaction cascade is the primary challenge. The catalyst's role is not just to promote hydrogenation but to steer the reaction towards the desired product. For instance, catalysts with strong acid sites can favor the dehydration of the BDO intermediate to THF.[12] The use of multi-metallic systems, such as adding zinc and other metals to copper or palladium catalysts, is a strategic choice to enhance selectivity. Zinc oxide can help stabilize the copper catalyst, while other metals can modulate the electronic properties to favor the specific hydrogenation and dehydration steps required for THF formation.[10][13]
Catalytic Hydrogenation of Furan
With the growing emphasis on renewable feedstocks, the synthesis of THF from biomass-derived furan is an attractive "green" alternative. Furan can be produced from furfural, which is obtained from the acid-catalyzed digestion of sugars.[1]
This is a direct hydrogenation reaction where the two double bonds in the furan ring are saturated with hydrogen in the presence of a metal catalyst.
Noble metal catalysts are highly effective for this transformation.
| Catalyst System | Temperature (°C) | Pressure (atm) | THF Yield (%) | Key Advantages & Disadvantages |
| Palladium (e.g., Pd/C) | 25 - 50 | ~7 | 90 - 93 | Advantages: High yield under mild conditions, well-established catalyst. Disadvantages: Cost of palladium. |
| Raney Nickel | 100 - 150 | 100 - 150 | High | Advantages: Lower cost than noble metals, very high activity. Disadvantages: Requires higher temperature and pressure. |
| Rhodium (e.g., Rh/C) | ~120 | High | Good | Advantages: Effective hydrogenation catalyst. Disadvantages: High cost. |
| Pd-TiO₂ (Photocatalytic) | Ambient | H₂-free | ~100 | Advantages: Uses light energy, operates under mild conditions without external H₂ gas (uses alcohol as H-donor).[14] Disadvantages: Scalability for industrial production is a challenge. |
Expert Insights: The choice between palladium and nickel catalysts for furan hydrogenation often comes down to a trade-off between reaction conditions and cost. Palladium on carbon (Pd/C) is highly efficient under mild conditions, making it ideal for laboratory-scale synthesis where cost is less of a concern. For industrial-scale processes, the lower cost of Raney Nickel might be preferable, despite the need for more energy-intensive high-pressure and high-temperature conditions. The development of photocatalytic systems is an exciting frontier, potentially offering a more sustainable route, though significant engineering challenges remain for large-scale implementation.[14]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following are representative experimental protocols for the primary THF synthesis routes.
Protocol 1: THF Synthesis via Dehydration of BDO with ZrO₂-Al₂O₃ Catalyst
This protocol is adapted from the study on Zr-Al mixed oxide catalysts.[4]
-
Catalyst Preparation: Co-precipitate ZrO₂-Al₂O₃ mixed oxides from aqueous solutions of zirconium tetrachloride and aluminum trichloride using ammonia. Calcine the resulting solid at high temperature (e.g., 500-600 °C) to obtain the active catalyst.
-
Reaction Setup: Charge a high-pressure batch reactor with 2.4 g of 1,4-butanediol, 50 mL of deionized water, and 0.2 g of the prepared ZrO₂-Al₂O₃ catalyst (e.g., ZA13 with a Zr/Al ratio of 1/3).
-
Reaction Execution: Seal the reactor and begin stirring (e.g., 600 rpm). Heat the reactor to the desired temperature (e.g., 220 °C). The pressure will increase as the lower-boiling THF is formed.
-
Monitoring and Workup: Maintain the reaction for a set time (e.g., 12 hours). Monitor the reaction progress by taking samples and analyzing them via gas chromatography (GC). After completion, cool the reactor, vent any excess pressure, and collect the product mixture.
-
Purification: Separate the THF from the aqueous phase and unreacted BDO by distillation.
Protocol 2: THF Synthesis via Hydrogenation of Maleic Anhydride
This protocol is a generalized representation of a vapor-phase hydrogenation process.[8]
-
Catalyst Loading: Load a fixed-bed tubular reactor with a catalyst comprising mixed oxides of copper, zinc, and aluminum coated on an inert support.
-
Catalyst Reduction: Reduce the catalyst in situ by flowing a mixture of hydrogen (e.g., 5% H₂ in N₂) over the catalyst bed at an elevated temperature (e.g., 250 °C).
-
Reaction Execution: Introduce a vapor-phase feed of maleic anhydride and a hydrogen-containing gas into the reactor. Maintain the reaction at a temperature of 250-260 °C and a pressure of 20-60 atm.
-
Product Collection: The product stream exiting the reactor is cooled and condensed to collect the liquid products, which will be a mixture of THF, GBL, and potentially unreacted intermediates.
-
Analysis and Purification: Analyze the product mixture using GC to determine conversion and selectivity. Purify the THF from other components via fractional distillation.
Conclusion and Future Outlook
The synthesis of tetrahydrofuran is a mature industrial process, yet the field of catalysis continues to evolve, driven by the need for greater efficiency, lower environmental impact, and the use of renewable feedstocks.
-
For the dehydration of BDO , the future lies in further refining solid acid catalysts to enhance stability and longevity, reducing the frequency of catalyst replacement and process downtime. Understanding the subtle interplay between the catalyst surface and the reaction medium (e.g., aqueous vs. non-aqueous) will be key to designing next-generation catalysts.
-
In the hydrogenation of maleic anhydride , the focus will be on developing more selective, lower-cost catalysts that can steer the reaction cascade precisely to THF, minimizing the formation of GBL and BDO when THF is the sole desired product. This involves intricate control over the metallic and acidic functions of the catalyst.
-
The hydrogenation of furan represents the most significant opportunity for a "green" revolution in THF production. While noble metal catalysts are effective, research into earth-abundant, non-noble metal catalysts (e.g., copper, nickel) that can operate under mild conditions is crucial for making this route economically competitive with traditional petrochemical processes.
For researchers and drug development professionals, understanding the fundamental principles behind catalyst choice—acidity for dehydration, hydrogenation and dehydration functions for MA conversion, and metal activity for furan saturation—is essential for process development and optimization. The data and protocols provided in this guide serve as a foundation for making informed decisions in the synthesis of this vital chemical.
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A Comparative Guide to the Biological Activities of Furanones: From Quorum Sensing to Cancer Cytotoxicity
Introduction: The Furanone Scaffold as a Privileged Structure in Drug Discovery
Furanones, also known as butenolides, are a class of five-membered heterocyclic organic compounds that constitute the core structure of numerous natural products.[1][2] Their inherent chemical reactivity and structural versatility have established them as a "privileged structure" in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents.[3][4] The electron-rich nature and aromaticity of the furan ring facilitate robust interactions with biological targets like enzymes and receptors, contributing to their stability and bioavailability.[4]
This guide provides a comparative analysis of the diverse biological activities of furanone derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the mechanisms of action, compare the efficacy of various analogs with supporting quantitative data, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Antimicrobial & Anti-Biofilm Activity: Disrupting Bacterial Communication
A significant body of research has focused on furanones as potent antimicrobial and, more specifically, anti-biofilm agents. Rather than directly killing bacteria, many furanones function as anti-virulence agents by interfering with bacterial communication systems, a strategy that may impose less selective pressure for the development of resistance.[5]
Mechanism of Action: Quorum Sensing Inhibition
The primary antimicrobial mechanism for many furanones is the disruption of quorum sensing (QS). QS is a cell-density-dependent signaling process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.[6]
-
Gram-Negative Bacteria: Furanones, particularly halogenated derivatives isolated from the red alga Delisea pulchra, effectively inhibit the acylated homoserine lactone (AHL) regulatory system.[7][8] They are thought to act as antagonists, displacing the native AHL signal molecules from their receptor proteins (e.g., LuxR).[5]
This dual-pronged attack on key bacterial communication pathways makes furanones a compelling class of compounds for combating pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus.[6][10]
Caption: Furanone inhibition of the AHL quorum-sensing pathway in Gram-negative bacteria.
Comparative Efficacy of Furanone Derivatives
The antimicrobial and anti-biofilm potency of furanones is highly dependent on their chemical structure, particularly the nature and position of substituents on the furanone ring. Halogenated furanones, for instance, have demonstrated significant efficacy.[11]
| Compound Class/Name | Target Organism | Activity Metric | Value | Key Findings & Reference |
| Chiral 2(5H)-furanone sulfone (Compound 26) | Staphylococcus aureus | MIC | 8 µg/mL | Possesses a sulfonyl group and l-borneol moiety; shows strong bactericidal activity.[12] |
| Chiral 2(5H)-furanone sulfone (F105) | S. aureus (MRSA) | MIC | 10 µg/mL | Exhibits biocidal properties and synergizes with aminoglycosides.[12][13] |
| l-Borneol 2(5H)-furanone (F131) | S. aureus / C. albicans | Biofilm Prevention | - | Effective against mixed-species biofilms.[10] |
| Brominated Furanone (GBr) | Pseudomonas aeruginosa | Pyocyanin Reduction | > C-30 | More effective than the well-studied C-30 furanone at inhibiting QS-controlled virulence.[14] |
| 5-hydroxy-3,4-dichloro-2(5H)-furanone (1H) | E. coli | MIC | 0.75 µg/mL | Activity is highly dependent on the growth medium used.[15] |
Synergistic Activity with Antibiotics
An exciting therapeutic prospect is the use of furanones to resensitize resistant bacteria to conventional antibiotics. Studies have shown that non-toxic concentrations of furanones can significantly increase the efficacy of drugs like aminoglycosides (gentamicin, amikacin) and fluconazole against resistant strains of S. aureus and C. albicans, respectively.[10][12] For example, the furanone F105 was found to restore the activity of gentamicin against S. aureus biofilms by several orders of magnitude.[13]
Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol provides a standard method for quantifying the effect of furanone compounds on biofilm formation.
-
Preparation: Grow a bacterial culture overnight in a suitable broth medium (e.g., TSB for S. aureus). Dilute the culture to a starting OD₆₀₀ of ~0.05 in fresh medium.
-
Treatment: Dispense 100 µL of the diluted bacterial suspension into the wells of a 96-well microtiter plate. Add 100 µL of medium containing the furanone compound at various concentrations (typically a 2-fold serial dilution). Include a vehicle control (e.g., DMSO) and a no-bacteria control.
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 37°C).
-
Washing: Gently discard the planktonic (free-floating) culture from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Staining: Add 200 µL of a 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Destaining: Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear. Air dry the plate completely.
-
Quantification: Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid or absolute ethanol to each well. Incubate for 15 minutes. Measure the absorbance at 595 nm using a microplate reader.
-
Analysis: The reduction in absorbance in treated wells compared to the vehicle control indicates the degree of biofilm inhibition.
Anticancer Activity: Inducing Cell Death and Halting Proliferation
The furanone scaffold is present in many natural and synthetic compounds demonstrating significant cytotoxic effects against a wide range of cancer cell lines.[3][16] Their anticancer activity stems from their ability to intervene in critical cellular processes that govern cell survival and division.
Mechanisms of Action
Furanone derivatives employ several distinct mechanisms to exert their anticancer effects:
-
Cell Cycle Arrest: Many derivatives halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[3]
-
S-Phase Arrest: Bis-2(5H)-furanone derivatives have been shown to arrest the cell cycle during the DNA replication (S) phase, an activity linked to their ability to interact directly with DNA.[3][17]
-
G2/M Phase Arrest: Other derivatives, such as furan-based carbohydrazides, cause arrest at the G2/M checkpoint, preventing cells from entering mitosis, often as a result of DNA damage.[3]
-
-
Induction of Apoptosis: Certain furanones trigger programmed cell death through the intrinsic mitochondrial pathway. This involves increasing the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[3]
Caption: Key anticancer mechanisms of action for various furanone derivatives.
Comparative Cytotoxicity of Furanone Derivatives
The half-maximal inhibitory concentration (IC₅₀) is the standard measure of a compound's cytotoxic potency. The data below, compiled from multiple studies, facilitates a comparison of different furanone derivatives against various human cancer cell lines.
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference | | :--- | :--- | :--- | :--- | :--- | | Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts directly with DNA.[3][17] | | Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[3] | | Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[3] | | -SOMe substituted furan-3(2H)-one (F-derivative) | MCF-7 (Breast) | 10 | Also exhibits anti-inflammatory activity.[18] | | -SOMe substituted furan-3(2H)-one (F-derivative) | HSC-3 (Oral) | 7.5 | Demonstrates potent cytotoxicity against oral cancer cells.[18] |
It is important to note that structure-activity relationship studies have shown that stereochemistry and the nature of side chains can significantly modify the in vitro growth inhibitory activity of these compounds.[19] Some derivatives with different unsaturated chains or rearranged rings may be inactive, with GI₅₀ values >100 µM.[16][19]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the furanone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Certain furanone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.
Mechanism of Action: Selective COX-2 Inhibition
The two main isoforms, COX-1 and COX-2, have different physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition (e.g., gastric issues). A number of diaryl furanone derivatives have been developed and studied as selective COX-2 inhibitors, with some showing potency comparable to or greater than commercial drugs like rofecoxib.[20][21]
Caption: Diaryl furanones act as anti-inflammatory agents by inhibiting the COX-2 enzyme.
Comparative Efficacy of Anti-inflammatory Furanones
The efficacy of furanones as anti-inflammatory agents is evaluated both in vitro through enzyme inhibition assays and in vivo using animal models of inflammation.
| Compound Class/Name | In Vitro Target | IC₅₀ (µM) | In Vivo Model | Activity & Reference |
| -SOMe substituted furan-3(2H)-one (F-derivative) | COX-1 | 2.8 | Carrageenan Paw Edema | 54% inhibition at 0.01 mmol/kg dose.[18] |
| 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone (1f) | COX-2 | - | Adjuvant-Induced Arthritis | ED₅₀ of 0.03 mg/kg/day, showing pronounced oral activity.[21] |
General Workflow: From Synthesis to Biological Evaluation
The development of novel, biologically active furanone derivatives follows a structured pipeline from chemical synthesis to rigorous biological testing. The synthesis itself can often be achieved through efficient routes, such as one-step, transition-metal-free reactions.[1]
Caption: General workflow for the discovery and validation of bioactive furanone compounds.
Conclusion and Future Perspectives
The furanone core is a remarkably versatile scaffold that has given rise to a plethora of derivatives with potent and diverse biological activities. Their ability to inhibit bacterial quorum sensing presents a promising strategy to combat antimicrobial resistance by attenuating virulence rather than exerting direct bactericidal pressure. In oncology, their capacity to induce cell cycle arrest and apoptosis in cancer cells highlights their potential for the development of novel chemotherapeutics. Furthermore, their role as selective COX-2 inhibitors underscores their utility in developing safer anti-inflammatory drugs.
Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing off-target toxicity. The exploration of novel synthetic methodologies will enable the creation of more diverse chemical libraries for screening. Ultimately, the continued investigation of furanones holds significant promise for addressing critical unmet needs in infectious disease, oncology, and inflammatory disorders.
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A Senior Application Scientist's Guide to the Characterization of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic Acid Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Drug Development
In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a robust and comprehensive strategy for the characterization of impurities is not just a regulatory requirement but a scientific imperative.
This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of analytical methodologies for the detection, identification, and quantification of potential impurities in this compound. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in authoritative scientific principles.
The Impurity Landscape: A Predictive Approach
A proactive approach to impurity characterization begins with a theoretical assessment of potential impurities based on the manufacturing process and the inherent stability of the molecule. These impurities can be broadly categorized as process-related impurities and degradation products.
Part 1: Potential Process-Related Impurities
These impurities originate from the synthetic route used to manufacture this compound. A plausible and efficient synthesis involves a Michael addition reaction followed by an intramolecular cyclization.
Caption: A simplified synthetic scheme for this compound.
This synthetic pathway can potentially lead to the presence of unreacted starting materials, intermediates that failed to cyclize, and by-products from side reactions.
Table 1: Potential Process-Related Impurities
| Impurity Type | Plausible Structure/Identity | Origin |
|---|---|---|
| Starting Materials | e.g., A substituted crotonate and a malonic ester derivative | Incomplete reaction conversion. |
| Intermediates | The open-chain Michael adduct prior to lactonization | Incomplete cyclization. |
| By-products | Diastereomers, regioisomers, or products of side reactions | Lack of reaction selectivity. |
Part 2: Potential Degradation Products
Forced degradation studies are a regulatory requirement and a critical tool for predicting the degradation pathways of a drug substance.[1] These studies expose the molecule to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradants that could form during storage and handling.[1]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid, a substituted γ-butyrolactone derivative of significant interest. We will move beyond rote protocols to explain the scientific rationale behind the choice of each technique, ensuring a robust and self-validating approach to purity determination.
The Importance of Purity in Drug Development
This compound, with its chiral centers and reactive functional groups (a lactone and a carboxylic acid), presents a unique analytical challenge. Even minute impurities can have significant impacts on downstream applications, affecting biological activity, toxicity, and the stability of the final drug product. Therefore, a multi-faceted analytical approach is not just recommended, but essential for comprehensive quality control.
Anticipating Impurities: A Chemist's Perspective
A crucial first step in developing a purity assessment strategy is to anticipate the potential impurities arising from the synthesis. While the exact synthetic route may vary, common pathways to substituted γ-butyrolactones often involve intramolecular cyclization of γ-hydroxy esters or Michael additions to α,β-unsaturated esters.[1][2] Based on these general synthetic strategies, we can predict the following classes of impurities:
-
Unreacted Starting Materials: The immediate precursors to the final molecule.
-
Reagents and Catalysts: Any acids, bases, or metal catalysts used in the reaction.
-
Solvents: Residual solvents from the reaction and purification steps.
-
Byproducts: Molecules formed from side reactions, such as isomers, polymers, or degradation products. For instance, the lactone ring could potentially be opened under certain conditions.
-
Enantiomers/Diastereomers: If the synthesis is not stereospecific, other stereoisomers of the target molecule may be present.
A thorough understanding of the specific synthetic route employed is critical for creating a targeted list of potential impurities to screen for.
Chromatographic Methods: The Power of Separation
Chromatographic techniques are indispensable for separating the target molecule from its impurities, allowing for their individual detection and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like our target molecule.[3] Given the polar nature of this compound, a reversed-phase HPLC method is the most logical starting point.
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[4] More polar compounds, like our target analyte with its carboxylic acid and lactone moieties, will have a lower affinity for the stationary phase and elute earlier, while less polar impurities will be retained longer.
-
Column Selection: An Ascentis® C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size) is a robust initial choice. For highly polar compounds that may not be well-retained, a polar-embedded or polar-endcapped column can be considered to prevent phase collapse in highly aqueous mobile phases.[5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient elution is recommended to effectively separate compounds with a range of polarities. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm is suitable for detecting the carboxyl group.[4]
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Caption: Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectrometry. While our target molecule's carboxylic acid group makes it non-volatile, derivatization can make it amenable to GC-MS analysis.
In GC, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a long, thin capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for confident identification.[6]
-
Derivatization: To increase volatility, the carboxylic acid must be esterified. A common method is to react the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by methylation with diazomethane or trimethylsilyldiazomethane.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: Splitless injection at 250 °C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Caption: Workflow for GC-MS purity assessment.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide information about the molecular structure and functional groups present in the sample, which is invaluable for confirming the identity of the main component and characterizing impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of organic molecules.[7] Both ¹H and ¹³C NMR should be employed.
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the connectivity of atoms and the three-dimensional structure of the molecule.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is more likely to be observed.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The presence of the carboxylic acid proton (typically a broad singlet between 10-13 ppm), the protons on the tetrahydrofuran ring, and the methyl group protons will be key indicators.
-
¹³C NMR: A proton-decoupled ¹³C spectrum will show a signal for each unique carbon atom. The carbonyl carbons of the lactone and carboxylic acid will appear far downfield (typically 170-185 ppm).
-
2D NMR: For unambiguous assignment of all protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies.
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
O-H stretch (carboxylic acid): A very broad band from approximately 3300-2500 cm⁻¹.[8]
-
C-H stretch (alkane): Sharp peaks just below 3000 cm⁻¹.
-
C=O stretch (lactone): A strong, sharp peak around 1770 cm⁻¹. The five-membered ring strain shifts this to a higher frequency than a typical ester.[9]
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1710 cm⁻¹.[6]
-
C-O stretch: Bands in the 1300-1000 cm⁻¹ region.
Comparison of Analytical Techniques
| Technique | Principle | Strengths | Weaknesses | Ideal for Detecting |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative, robust, suitable for non-volatile compounds, can separate isomers. | May require method development, detector is not universal. | Non-volatile impurities, starting materials, isomers. |
| GC-MS | Separation by volatility, detection by mass-to-charge ratio. | High separation efficiency, definitive identification via mass spectra. | Requires volatile and thermally stable compounds (or derivatization), derivatization can introduce artifacts. | Volatile impurities, residual solvents, byproducts after derivatization. |
| NMR | Nuclear spin transitions in a magnetic field. | Unparalleled for structural elucidation, can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity than chromatographic methods, can be complex to interpret. | Structural isomers, unexpected byproducts, residual solvents. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Fast, non-destructive, provides functional group information. | Not suitable for quantification, complex mixtures can be difficult to interpret. | Impurities with different functional groups (e.g., hydrolysis to a hydroxy acid). |
Conclusion: A Self-Validating Purity Assessment Strategy
The purity assessment of synthesized this compound demands a comprehensive and orthogonal approach. No single technique is sufficient to provide a complete picture of the sample's purity. A self-validating system should be employed, where the results from one technique are confirmed by another.
For routine quality control, a validated HPLC-UV method is often the workhorse for quantifying known impurities and the main component. However, for initial characterization of a new synthetic batch, the combination of HPLC for separation and quantification, GC-MS for volatile impurities, and NMR for definitive structural confirmation of the main component and identification of unknown impurities is the gold standard. FTIR serves as a rapid preliminary check for the presence of the expected functional groups.
By understanding the principles behind each of these techniques and applying them logically based on the anticipated impurities, researchers can confidently and accurately assess the purity of their synthesized this compound, ensuring the quality and reliability of their downstream applications.
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PubMed. (2001, June 1). Development of a new reaction system for the synthesis of highly optically active alpha,gamma-substituted gamma-butyrolactones. Retrieved from [Link]
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ResearchGate. (2019, April). Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: Pathway to a structural motif derived from lactic acid and amino acid analogs?. Retrieved from [Link]
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A Comparative Guide to the Pharmacological Properties of Furan-Based Compounds
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry.[1] Its unique electronic and steric properties make it a valuable pharmacophore in the design of novel therapeutic agents.[1][2] This guide provides a comparative analysis of the pharmacological properties of various furan-based compounds, focusing on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. We delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
Introduction: The Furan Scaffold in Medicinal Chemistry
Furan and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities.[3] The furan ring is a versatile scaffold found in numerous natural products and synthetic compounds with therapeutic applications.[1][2] It can act as a bioisostere for other aromatic rings, like benzene, offering advantages in metabolic stability, receptor binding, and overall bioavailability.[1] The oxygen atom in the furan ring can participate in hydrogen bonding, a crucial interaction for drug-receptor binding.[1] This adaptability has led to the development of a wide array of furan-containing drugs with applications ranging from antibacterial to anticancer therapies.[1]
Antimicrobial Properties of Furan-Based Compounds
Furan derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi.[1] A notable example is Nitrofurantoin, a synthetic nitrofuran derivative widely used to treat urinary tract infections.[1][3]
Mechanism of Action: A Tale of Reductive Activation
The antimicrobial efficacy of many furan compounds, particularly nitrofurans, hinges on the reductive activation of the nitro group by bacterial flavoproteins. This process generates highly reactive electrophilic intermediates that can damage bacterial DNA, ribosomes, and other critical cellular components, leading to cell death.[1]
Comparative Analysis of Antimicrobial Activity
The antimicrobial potency of furan derivatives is significantly influenced by the nature and position of substituents on the furan ring. For instance, the introduction of a nitro group at the 5-position is often crucial for antibacterial activity.
| Compound | Target Organism(s) | MIC (µg/mL) | Reference |
| Nitrofurantoin | E. coli, S. aureus | 16-64 | [1] |
| Furan-based pyrimidine-thiazolidinone (8k) | E. coli | 12.5 | |
| 3-aryl-3(furan-2-yl) propanoic acid derivative (1) | E. coli | 64 | [2] |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of select furan-based antimicrobial agents.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a furan-based compound against a specific bacterial strain.[4]
Pillar of Trustworthiness: This protocol includes positive and negative controls to ensure the validity of the results. The use of standardized microbial inoculums and growth media ensures reproducibility.
-
Preparation of Compound Stock Solution: Dissolve the furan derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for E. coli).
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Properties of Furan-Based Compounds
The furan scaffold is present in several compounds exhibiting potent anticancer activity.[5][6] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[5][6]
Mechanism of Action: Diverse Molecular Targets
Furan derivatives exert their anticancer effects through various mechanisms. Some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[6] Others can interact with DNA, leading to cell cycle arrest and apoptosis.[7] Recent studies have also implicated the PI3K/Akt and Wnt/β-catenin signaling pathways as potential targets for some furan-based anticancer agents.[5]
Signaling Pathway: PI3K/Akt Inhibition by Furan Derivatives
Caption: Inhibition of the PI3K/Akt signaling pathway by furan derivatives.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of furan derivatives vary significantly based on their chemical structures.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based pyridine carbohydrazide (4) | MCF-7 (Breast Cancer) | 4.06 | [6] |
| Furan-based N-phenyl triazinone (7) | MCF-7 (Breast Cancer) | 2.96 | [6] |
| Bis-2(5H)-furanone derivative (4e) | C6 (Glioma) | 12.1 | [7] |
| Furan derivative (1) | HeLa (Cervical Cancer) | 0.08 - 8.79 | [5] |
| Furan derivative (24) | SW620 (Colorectal Cancer) | Moderate to Potent | [5] |
Table 2: Comparative IC50 values of select furan-based anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[8] It measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Pillar of Expertise: The choice of cell line is critical and should be relevant to the type of cancer being studied. Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furan-based compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Properties of Furan-Based Compounds
Several furan derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.[3][11]
Mechanism of Action: Targeting Inflammatory Pathways
The anti-inflammatory effects of furan compounds are often attributed to their ability to modulate key inflammatory pathways. Some derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[1] Other furan-based compounds have been shown to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[11][12]
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of furan derivatives can be evaluated using various in vivo and in vitro models.
| Compound | In Vivo Model | Effect | Reference |
| Hydrazide-hydrazone derivative of furan (11) | Carrageenan-induced rat paw edema | Noteworthy anti-inflammatory properties | [2] |
Table 3: Anti-inflammatory activity of a select furan derivative.
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This widely used animal model assesses the in vivo anti-inflammatory activity of a compound.[13][14]
Pillar of Authoritative Grounding: This protocol is a standard and well-validated model for screening anti-inflammatory drugs. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to the laboratory environment for at least one week.
-
Compound Administration: Administer the furan-based compound or a reference drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Neuroprotective Properties of Furan-Based Compounds
Emerging research suggests that furan-containing compounds may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16]
Mechanism of Action: A Multifaceted Approach
The neuroprotective effects of furan derivatives are thought to be mediated through multiple mechanisms. Their antioxidant properties enable them to scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage.[16][17] Additionally, some furan compounds can modulate inflammatory pathways in the brain, reducing neuroinflammation.[17][18] They may also promote neuronal survival and regeneration.[16][17]
Logical Relationship: Neuroprotection by Furan Derivatives
Caption: Mechanisms of neuroprotection by furan-based compounds.
Comparative Analysis of Neuroprotective Activity
The evaluation of neuroprotective effects often involves in vitro cell culture models and in vivo animal models of neurodegeneration.
| Compound | Model | Observed Effect | Reference |
| Furan fatty acid F6 | Rat brain C6 astroglioma cells with H2O2-induced oxidative stress | Strong protective effect against cell death | [19] |
Table 4: Neuroprotective effect of a select furan derivative.
Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)
This protocol assesses the ability of a furan-based compound to protect neuronal cells from oxidative stress-induced cell death.[20][21]
Pillar of Scientific Integrity: The use of a well-characterized neurotoxin (e.g., hydrogen peroxide or glutamate) ensures a reproducible model of neuronal injury. Concurrent assessment of multiple cell viability markers provides a more robust evaluation of neuroprotection.
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary neurons) in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the furan-based compound for a specific duration (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent (e.g., hydrogen peroxide) for a predetermined time to induce cell death.
-
Assessment of Cell Viability: Evaluate cell viability using methods such as the MTT assay, LDH release assay, or by staining with fluorescent dyes that differentiate between live and dead cells.
-
Data Analysis: Quantify the percentage of viable cells in the treated groups compared to the control group (cells exposed to the oxidative agent without compound pre-treatment).
Conclusion
Furan-based compounds represent a rich and diverse class of molecules with a wide spectrum of pharmacological activities.[3] Their versatility as a chemical scaffold continues to inspire the design and synthesis of novel therapeutic agents. The comparative data and experimental protocols presented in this guide are intended to provide researchers with a solid foundation for exploring the pharmacological potential of furan derivatives in their own work. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved drugs for a variety of diseases.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
I. Hazard Profile and Core Safety Principles
Understanding the potential hazards of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is the foundation of its safe handling and disposal. Based on its functional groups (a furan ring and a carboxylic acid), it is prudent to anticipate the following hazards:
-
Skin and Eye Irritation: Carboxylic acids are known to be irritants, and some can be corrosive.[1][2][3] Protective gloves and safety glasses are mandatory during handling.
-
Toxicity: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[4]
-
Reactivity: Avoid mixing with strong oxidizing agents or bases, as this can lead to vigorous and potentially hazardous reactions.[2]
Core Principle: The cardinal rule of chemical disposal is to never discard chemical waste down the drain or in the regular trash.[4] This can lead to environmental contamination and potentially dangerous reactions within the waste system. All chemical waste must be treated as hazardous unless explicitly determined otherwise by a qualified safety professional.
II. Quantitative Data Summary of Related Compounds
To provide a contextual understanding of the potential hazards, the table below summarizes key data for related compounds.
| Property | 3-Methyl-2-furancarboxylic Acid | (R)-(+)-Tetrahydrofuran-2-carboxylic Acid |
| CAS Number | 4412-96-8[1] | 87392-05-0[5] |
| Molecular Formula | C6H6O3[1] | C5H8O3[5] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation.[1][6] | H314: Causes severe skin burns and eye damage.[5] |
| Signal Word | Warning[1][6] | Danger[5] |
III. Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound, ensuring safety and regulatory adherence.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE:
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][7]
-
Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[4][8] The container should be made of a material compatible with organic acids (e.g., glass or polyethylene). Avoid metal containers for acids.[7][9]
-
If the compound is in a solid form, sweep it carefully to avoid dust dispersion and place it into a sealed container.[1]
-
For liquid solutions, pour the waste carefully into the designated liquid waste container, avoiding splashes.
3. Labeling the Waste Container: Proper labeling is a critical step mandated by the Environmental Protection Agency (EPA).[10][11] The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7][8]
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.[10]
-
An indication of the hazards (e.g., "Irritant," "Corrosive").[11]
4. Storage of Hazardous Waste:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA), which should be near the point of generation and under the direct supervision of laboratory personnel.[9][10][12]
-
Ensure the container is kept tightly closed at all times, except when adding waste.[7][8][12]
-
The SAA should be in a well-ventilated area, away from heat and sources of ignition.[13]
5. Final Disposal:
-
Once the waste container is full, or if it has been in the SAA for the maximum allowable time (which can vary by institution and state regulations, but is often up to one year for partially filled containers), arrange for its disposal.[12]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][6]
-
Follow all institutional and local regulations for the transfer of the waste to the central accumulation area for pickup.
IV. Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spills:
-
Small spills: If you are trained and have the appropriate spill kit, you can clean up a small spill. Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed container for disposal as hazardous waste.[4][14]
-
Large spills: Evacuate the area immediately and notify your institution's emergency response team and EHS department.[13]
-
-
Personal Exposure:
-
Skin contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention if irritation persists.
-
Eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Researcher's Guide to the Safe Handling of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Navigating the frontiers of drug discovery and chemical synthesis requires not only innovation but also an unwavering commitment to safety. As researchers, we frequently handle novel molecules whose toxicological profiles are not yet fully characterized. 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is one such compound. While its potential is yet to be unlocked, its structural motifs—a lactone (a cyclic ester) and a carboxylic acid—provide critical clues to its potential hazards. This guide is designed to provide you with the essential, immediate safety and logistical information for handling this compound, grounded in the principles of chemical causality and field-proven laboratory practices.
Disclaimer: An Evidence-Based Approach to an Uncharacterized Compound
Hazard Profile and Risk Assessment
Before any laboratory work commences, a thorough risk assessment is mandatory. The primary hazards associated with this compound are anticipated to be:
-
Dermal and Ocular Irritation/Corrosion: The carboxylic acid group can cause irritation and, in high concentrations or with prolonged contact, chemical burns to the skin and serious eye damage.[4][5]
-
Respiratory Irritation: If aerosolized or in dust form, the compound may cause respiratory irritation.[6][7]
-
Unknown Systemic Toxicity: The complete toxicological profile is unknown. Therefore, it is prudent to assume the compound may be harmful if ingested, inhaled, or absorbed through the skin.
The following table summarizes the anticipated hazards based on structurally related compounds.
| Hazard Category | Anticipated Risk for this compound | Rationale (Based on Analogous Compounds) |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for similar furanone and carboxylic acid structures.[8][9] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common characteristic of carboxylic acids. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | A common characteristic of carboxylic acids.[8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Anticipated if the compound is a dust or aerosol. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is your primary defense against exposure. The following protocol is a step-by-step guide to ensuring your safety.
Hand Protection: The First Line of Defense
Given the anticipated skin-irritating properties, selecting the right gloves is critical. Disposable nitrile gloves provide a good baseline for incidental contact, but their resistance to carboxylic acids can be limited, especially at high concentrations.
-
Glove Selection: For handling small quantities, a single pair of nitrile gloves (minimum 5-mil thickness) may be sufficient for splash protection, but they should be changed immediately upon contact. For more extended operations or when handling larger quantities, double-gloving is strongly recommended. An inner nitrile glove provides a second barrier, while a thicker outer glove of neoprene or butyl rubber offers more robust chemical resistance.[10] Always consult the manufacturer's glove compatibility charts for specific breakthrough times.[11][12][13]
-
Gloving Technique:
-
Always inspect gloves for any signs of damage or degradation before use.
-
When double-gloving, ensure the outer glove is a larger size for a comfortable fit.
-
After handling the chemical, remove gloves using a technique that avoids skin contact with the contaminated outer surface.
-
Eye and Face Protection: Shielding from the Unseen
The eyes are particularly vulnerable to splashes of corrosive chemicals.
-
Primary Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling this compound in any form.
-
Secondary Face Protection: When there is a heightened risk of splashing, such as during transfers of solutions or when heating, a full-face shield must be worn in conjunction with chemical splash goggles.
Body Protection: A Barrier Against Contamination
Your lab coat is more than a uniform; it's a critical piece of protective equipment.
-
Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is the minimum requirement.
-
Additional Protection: For procedures with a high risk of splashing, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection: An Essential Safeguard
While the compound's volatility is not fully known, the potential for respiratory irritation necessitates caution.
-
Engineering Controls: The primary method for preventing inhalation exposure is the use of a certified chemical fume hood. All weighing and handling of the solid compound or its solutions should be performed within a fume hood.
-
Respirator Use: In the absence of adequate engineering controls or during a large spill, a NIOSH-approved respirator is necessary. For this organic acid, a full-face respirator with organic vapor/acid gas cartridges would be appropriate.[4][14] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and medical clearance.[6][15]
Operational and Disposal Plans: From Cradle to Grave
A holistic approach to safety extends beyond PPE to encompass the entire lifecycle of the chemical in your laboratory.
Experimental Workflow: A Safety-First Approach
The following diagram outlines a safe workflow for handling this compound, integrating safety at each step.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
